Technical Documentation Center

N-(2-bromophenyl)-3-methylbenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(2-bromophenyl)-3-methylbenzamide

Core Science & Biosynthesis

Foundational

N-(2-bromophenyl)-3-methylbenzamide chemical properties and structure elucidation

This technical guide provides a rigorous analysis of N-(2-bromophenyl)-3-methylbenzamide , a structural analog relevant to medicinal chemistry campaigns targeting kinase inhibition and GPCR modulation. The content is str...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous analysis of N-(2-bromophenyl)-3-methylbenzamide , a structural analog relevant to medicinal chemistry campaigns targeting kinase inhibition and GPCR modulation. The content is structured to serve as a definitive reference for synthesis, structural validation, and physicochemical profiling.

Chemical Properties, Synthesis, and Structure Elucidation

Executive Summary

N-(2-bromophenyl)-3-methylbenzamide is a lipophilic benzanilide derivative characterized by a steric "ortho-twist" due to the 2-bromo substitution on the aniline ring. This scaffold is frequently employed in drug discovery to induce specific conformational constraints that enhance binding selectivity in hydrophobic pockets. This guide details the optimized synthesis via acid chloride activation, followed by a comprehensive structure elucidation strategy using NMR, MS, and IR spectroscopy.

Chemical Identity & Theoretical Properties

PropertyValue / Description
IUPAC Name N-(2-bromophenyl)-3-methylbenzamide
Molecular Formula C₁₄H₁₂BrNO
Molecular Weight 290.16 g/mol
Monoisotopic Mass 289.01 (⁷⁹Br) / 291.01 (⁸¹Br)
SMILES Cc1cccc(c1)C(=O)Nc2ccccc2Br
Predicted LogP 3.8 – 4.2 (Highly Lipophilic)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 1 (Amide Carbonyl)
Physical State White to off-white crystalline solid

Synthesis Strategy

To ensure high purity and yield, the Acid Chloride Method is selected over coupling reagents (EDC/HOBt) due to the steric hindrance of the 2-bromoaniline, which often results in sluggish reactivity with activated esters.

Reaction Scheme

The synthesis involves the activation of 3-methylbenzoic acid to its acid chloride using thionyl chloride (


), followed by nucleophilic acyl substitution with 2-bromoaniline  in the presence of a non-nucleophilic base (

).[1]
Experimental Protocol
Step 1: Activation (Acid Chloride Formation)
  • Charge a dry 100 mL round-bottom flask (RBF) with 3-methylbenzoic acid (10.0 mmol, 1.36 g).

  • Add anhydrous Dichloromethane (DCM) (20 mL) and a catalytic amount of DMF (2 drops).

  • Add Thionyl Chloride (12.0 mmol, 0.87 mL) dropwise at 0°C under

    
    .
    
  • Reflux at 40°C for 2 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Concentrate in vacuo to remove excess

    
    . The crude 3-methylbenzoyl chloride  is used immediately.
    
Step 2: Amide Coupling
  • Dissolve 2-bromoaniline (10.0 mmol, 1.72 g) and Triethylamine (

    
    , 15.0 mmol, 2.1 mL) in anhydrous DCM (30 mL) in a separate flask.
    
  • Cool the amine solution to 0°C.

  • Add the crude acid chloride (dissolved in 10 mL DCM) dropwise over 15 minutes.

  • Stir at room temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench with saturated

    
     (30 mL).
    
Step 3: Workup & Purification [1][2][3]
  • Separate the organic layer and wash with 1M

    
     (2 x 20 mL) to remove unreacted aniline, followed by Brine.
    
  • Dry over

    
    , filter, and concentrate.
    
  • Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Workflow Visualization

SynthesisWorkflow Start 3-Methylbenzoic Acid Activation Activation (SOCl2, DMF cat.) Start->Activation Reflux, 2h Intermediate 3-Methylbenzoyl Chloride Activation->Intermediate - SO2, - HCl Coupling Coupling Reaction (+ 2-Bromoaniline, Et3N) Intermediate->Coupling 0°C to RT, DCM Workup Workup (Acid/Base Wash) Coupling->Workup Quench NaHCO3 Product N-(2-bromophenyl)- 3-methylbenzamide Workup->Product Recrystallization

Figure 1: Step-wise synthesis workflow for N-(2-bromophenyl)-3-methylbenzamide via acid chloride activation.

Structure Elucidation

The structural integrity of the compound is validated using a multi-modal approach. The presence of the bromine atom and the distinct substitution patterns on the two aromatic rings provide unique diagnostic signals.

A. Mass Spectrometry (MS)[2]
  • Technique: ESI-MS (Positive Mode) or GC-MS.

  • Diagnostic Feature: The Bromine Isotope Pattern is the most critical confirmation.

  • Expected Signals:

    • [M+H]⁺: Two peaks of nearly equal intensity (1:1 ratio) at m/z 290 and m/z 292 .

    • This "doublet" pattern confirms the presence of a single Bromine atom (⁷⁹Br and ⁸¹Br isotopes).

B. Infrared Spectroscopy (FT-IR)
  • Amide I (C=O stretch): Strong band at 1650–1670 cm⁻¹ .

  • Amide II (N-H bend): Medium band at 1520–1550 cm⁻¹ .

  • N-H Stretch: Sharp band around 3250–3350 cm⁻¹ .

C. Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) – Predicted Assignment

The spectrum will display two distinct aromatic systems and a characteristic methyl singlet.

Shift (δ ppm)Mult.[1][2]Integ.AssignmentMechanistic Rationale
10.20 s (br)1HAmide NH Highly deshielded due to H-bonding and anisotropy of the carbonyl.
7.95 d1HH-6' (Aniline Ring) Ortho to the amide N. Deshielded by the carbonyl group (anisotropic effect).
7.75 s1HH-2 (Acid Ring) Isolated proton between methyl and carbonyl; characteristic singlet/fine doublet.
7.70 d1HH-6 (Acid Ring) Ortho to carbonyl, doublet coupling with H-5.
7.68 dd1HH-3' (Aniline Ring) Ortho to Bromine. Deshielded by the electronegative halogen.
7.40 m2HH-4, H-5 (Acid Ring) Meta/Para protons, overlapping multiplet.
7.20 m1HH-4' (Aniline Ring) Para to Amide N.
7.10 m1HH-5' (Aniline Ring) Meta to Amide N.
2.40 s3HAr-CH₃ Characteristic benzylic methyl singlet.
¹³C NMR (100 MHz, DMSO-d₆) – Key Signals
  • Carbonyl (C=O): ~166 ppm.

  • Aromatic C-Br: ~119 ppm (Upfield due to heavy atom effect).

  • Methyl (CH₃): ~21 ppm.

Structural Logic Diagram

NMR_Logic Compound N-(2-bromophenyl)-3-methylbenzamide Fragment1 Fragment A: 3-Methylbenzoyl Compound->Fragment1 Fragment2 Fragment B: 2-Bromoaniline Compound->Fragment2 Linker Amide Linker (-CONH-) Compound->Linker Sig_Me Methyl Singlet δ 2.40 ppm Fragment1->Sig_Me Diagnostic Sig_Br Isotope Pattern (1:1 ratio 290/292) Fragment2->Sig_Br Mass Spec Sig_Ortho Deshielded Doublet δ ~7.95 ppm (H-6') Fragment2->Sig_Ortho Anisotropic Effect Sig_NH Amide NH δ ~10.2 ppm Linker->Sig_NH H-Bonding

Figure 2: Structural elucidation logic mapping fragments to diagnostic spectroscopic signals.

Physicochemical Properties & Stability

Solubility Profile
  • Water: Insoluble (< 0.1 mg/mL). The lipophilic nature (LogP ~4.0) and lack of ionizable groups at physiological pH dominate.

  • DMSO: Soluble (> 20 mg/mL).

  • Ethanol/Methanol: Moderately soluble.

Stability[5][6]
  • Hydrolytic Stability: The amide bond is sterically protected by the ortho-bromo substituent, making it highly resistant to hydrolysis under neutral and physiological conditions.

  • Thermal Stability: Stable up to melting point (predicted >120°C).

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4] Tetrahedron, 61(46), 10827-10852. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (Refer to Chapter 16: Acylation of Amines). Link

  • BenchChem Technical Support. (2025). General Protocol for Schotten-Baumann Amide Synthesis. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.[5] (Refer to Chapter 3: Mass Spectrometry of Halogenated Compounds). Link

Sources

Exploratory

Spectroscopic data analysis of N-(2-bromophenyl)-3-methylbenzamide (NMR, IR, MS)

An In-Depth Technical Guide for Structural Elucidation Executive Summary & Molecule Profile Target Analyte: N-(2-bromophenyl)-3-methylbenzamide Molecular Formula: Exact Mass: 289.0102 (for ) Context: This compound repres...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Structural Elucidation

Executive Summary & Molecule Profile

Target Analyte: N-(2-bromophenyl)-3-methylbenzamide Molecular Formula:


Exact Mass:  289.0102 (for 

) Context: This compound represents a classic "reversed" amide scaffold often found in kinase inhibitors and heterocyclic precursors. Its analysis requires distinguishing between the benzoyl (acid-derived) and aniline (amine-derived) aromatic systems, complicated by the heavy atom effect of bromine.

This guide details the spectroscopic signature of the molecule, providing a self-validating analytical workflow. The data presented relies on standard structure-property relationships observed in analogous benzamide systems [1, 2].[1]

Analytical Workflow Strategy

The following directed graph illustrates the logical flow for complete structural validation. The process moves from bulk property confirmation (MS) to functional group identification (IR) and finally to atomic-level connectivity (NMR).

AnalyticalWorkflow Sample Purified Sample (>95% Purity) MS Mass Spectrometry (Isotope Pattern) Sample->MS MW & Br Check IR FT-IR (Functional Groups) MS->IR Confirm Amide NMR_1H 1H NMR (Proton Environment) IR->NMR_1H Integration NMR_13C 13C NMR (Carbon Skeleton) NMR_1H->NMR_13C Connectivity Structure Validated Structure NMR_13C->Structure

Figure 1: Step-by-step spectroscopic validation workflow.

Mass Spectrometry (MS): The Bromine Fingerprint

The most distinct feature of this molecule is the bromine atom. Unlike chlorine (3:1 isotope ratio) or fluorine (monoisotopic), bromine exists as


 and 

in a nearly 1:1 ratio.
3.1. Isotopic Pattern Analysis

In the molecular ion region (


), you will observe a "twin peak" pattern separated by 2 mass units.
  • Peak A (

    
    ):  m/z ~289 (corresponds to 
    
    
    
    )
  • Peak B (

    
    ):  m/z ~291 (corresponds to 
    
    
    
    )
  • Intensity Ratio: Approximately 100:98 (1:1).

Critical Check: If the


 peak is absent or significantly smaller than 50%, the bromine is likely missing (dehalogenation impurity) or the sample is the wrong halide (e.g., Chlorine).
3.2. Fragmentation Pathway (EI-MS)

Under Electron Impact (70 eV), the amide bond is the primary cleavage site.

MS_Fragmentation Parent Molecular Ion (M+) m/z 289/291 (Radical Cation) Cleavage Alpha-Cleavage (Amide Bond Break) Parent->Cleavage Frag1 Fragment A: Acylium Ion (3-methylbenzoyl) m/z 119 Cleavage->Frag1 Charge Retention Frag2 Fragment B: Bromoaniline Radical (Neutral Loss) Cleavage->Frag2 Neutral Loss Frag3 Fragment C: Tropylium Ion deriv. m/z 91 Frag1->Frag3 -CO (28 Da)

Figure 2: Primary fragmentation pathway showing the formation of the characteristic acylium ion.

  • m/z 119: The 3-methylbenzoyl cation (Acylium ion). This peak will not show the bromine isotope pattern.

  • m/z 91: Loss of CO from the acylium ion leads to the tolyl cation (tropylium derivative).

Infrared Spectroscopy (FT-IR)

IR confirms the integrity of the amide linkage. The presence of the bromine atom on the aromatic ring also influences the "fingerprint" region.

Functional GroupWavenumber (

)
Assignment Note
N-H Stretch 3250 – 3350Medium, broad. Indicates secondary amide.
C=O[2] Stretch 1650 – 1680Amide I Band. Lower frequency than esters due to resonance.
N-H Bend 1520 – 1550Amide II Band. Diagnostic for secondary amides (absent in tertiary).
C=C Aromatic 1450 – 1600Multiple sharp peaks confirming aromaticity.
C-Br Stretch 1000 – 1075Often obscured, but look for strong bands in the fingerprint region.

Protocol Tip: Run the sample as a KBr pellet or ATR (Attenuated Total Reflectance). If using ATR, ensure high contact pressure to resolve the N-H stretch clearly.

NMR Spectroscopy: Structural Connectivity

This is the definitive method for distinguishing the two aromatic rings.

5.1. 1H NMR Assignment Strategy (Solvent: DMSO-

or

)
  • Methyl Group: The simplest signal to identify.

  • Amide Proton: The most deshielded and exchangeable signal.

  • Aromatic Region (6.8 – 8.0 ppm): Requires splitting analysis.

    • Ring A (Acid side): 3-substituted pattern (Singlet, Doublet, Doublet, Triplet).

    • Ring B (Amine side): 2-substituted pattern.[3][4] The proton ortho to the amide nitrogen is shifted downfield due to anisotropy.

Representative Data Table (Predicted in DMSO-


): 
Position

(ppm)
MultiplicityIntegralAssignment Logic
NH 9.8 – 10.2Broad Singlet1HAmide proton (solvent/concentration dependent).
Ar-H (Ring B) 7.95Doublet (d)1HProton adjacent to NH (deshielded by C=O).
Ar-H (Ring A) 7.75Singlet (s)1HH2 on the 3-methylbenzoyl ring (isolated).
Ar-H (Ring A) 7.70Doublet (d)1HH6 on the 3-methylbenzoyl ring.
Ar-H (Ring B) 7.65Doublet (d)1HProton adjacent to Br (heavy atom effect).
Ar-H (Ring A/B) 7.30 – 7.50Multiplet (m)4HRemaining aromatic protons (overlap likely).[5]

2.40Singlet (s)3HMethyl group on the benzoyl ring.
5.2. 13C NMR Highlights
  • Carbonyl (C=O): ~165-166 ppm.

  • Aromatic C-Br: ~115-120 ppm (Upfield shift due to heavy atom/shielding).

  • Methyl (

    
    ):  ~21 ppm.
    
Experimental Protocols
Protocol A: Sample Preparation for NMR
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-

    
     (preferred for amides due to solubility and H-bonding stabilization) or 
    
    
    
    .
  • Filtration: If the solution is cloudy, filter through a small cotton plug into the NMR tube to prevent line broadening.

  • Acquisition:

    • Run standard 1H (16 scans).

    • Run 13C (512-1024 scans) due to the lower sensitivity and quaternary carbons.

Protocol B: Synthesis (Standard Schotten-Baumann)

For reference if generating fresh standard material [3, 4].

  • Dissolution: Dissolve 2-bromoaniline (1.0 eq) in DCM with Pyridine or

    
     (1.2 eq).
    
  • Addition: Cool to 0°C. Add 3-methylbenzoyl chloride (1.05 eq) dropwise.

  • Reaction: Stir at RT for 2-4 hours. Monitor by TLC.

  • Workup: Wash with 1M HCl (removes unreacted amine), then Sat.

    
     (removes acid).
    
  • Purification: Recrystallize from Ethanol/Water.

References
  • SaveMyExams. (2025). Mass Spectrometry Fragmentation Patterns (HL). Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Operationally Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET). Journal of Chemical Education. Retrieved from [Link]

  • Organic Syntheses. (2025). Preparation of Amides via Acid Chlorides. Retrieved from [Link]

Sources

Foundational

N-(2-bromophenyl)-3-methylbenzamide CAS number and molecular weight

This guide provides a comprehensive technical overview of N-(2-bromophenyl)-3-methylbenzamide, a substituted aromatic amide. The information presented is curated for researchers, scientists, and professionals in the fiel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of N-(2-bromophenyl)-3-methylbenzamide, a substituted aromatic amide. The information presented is curated for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the compound's physicochemical properties, a detailed synthesis protocol, and essential safety considerations, all grounded in established chemical principles.

Introduction

N-(2-bromophenyl)-3-methylbenzamide is an organic compound featuring a benzamide core structure. This class of molecules is of significant interest in medicinal chemistry due to the prevalence of the amide bond in biologically active compounds. The structure incorporates a bromine atom on one of the phenyl rings and a methyl group on the other. These substitutions can influence the molecule's steric and electronic properties, potentially impacting its biological activity and physicochemical characteristics. While specific data for this exact molecule is not widely available in commercial databases, its synthesis and properties can be reliably predicted based on well-established principles of organic chemistry.

Physicochemical Properties

The exact CAS number for N-(2-bromophenyl)-3-methylbenzamide is not readily found in major chemical databases, suggesting it may not be a commonly synthesized or commercially available compound. However, we can calculate its key properties.

PropertyValueSource
Molecular Formula C₁₄H₁₂BrNOCalculated
Molecular Weight 290.16 g/mol Calculated
Appearance Expected to be a solid at room temperatureInferred
Solubility Likely soluble in organic solvents like DCM, DMF, and ethyl acetateInferred

Synthesis of N-(2-bromophenyl)-3-methylbenzamide

The synthesis of N-(2-bromophenyl)-3-methylbenzamide can be achieved through the formation of an amide bond between 2-bromoaniline and 3-methylbenzoyl chloride. This is a standard and efficient method for preparing N-aryl benzamides.[1][2]

Reaction Scheme

The overall reaction is a nucleophilic acyl substitution where the amino group of 2-bromoaniline attacks the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. A base is used to neutralize the hydrochloric acid byproduct.[1]

G cluster_reactants Reactants cluster_products Products cluster_conditions Conditions r1 2-Bromoaniline p1 N-(2-bromophenyl)-3-methylbenzamide r1->p1 Nucleophilic Attack r2 3-Methylbenzoyl Chloride r2->p1 p2 Hydrochloric Acid c1 Base (e.g., Pyridine or Triethylamine) c1->p2 Neutralization c2 Anhydrous Solvent (e.g., DCM)

Sources

Exploratory

Physicochemical Profiling of N-(2-bromophenyl)-3-methylbenzamide: Solubility Thermodynamics and Stability in Laboratory Solvents

Introduction & Structural Causality In early-stage drug development and synthetic chemistry, understanding the physicochemical boundaries of a target molecule is paramount. N-(2-bromophenyl)-3-methylbenzamide is a heavil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Causality

In early-stage drug development and synthetic chemistry, understanding the physicochemical boundaries of a target molecule is paramount. N-(2-bromophenyl)-3-methylbenzamide is a heavily substituted diaryl amide. Its behavior in solution is governed by a delicate balance of intermolecular forces dictated by its structural motifs:

  • Hydrophobic Bulk: The presence of two aromatic rings, a meta-methyl group, and an ortho-bromo substituent creates a massive hydrophobic cavity requirement when introduced to polar protic solvents like water.

  • Hydrogen Bonding Potential: The secondary amide linkage provides a single hydrogen bond donor (N-H) and a single hydrogen bond acceptor (C=O). However, the ortho-bromo group induces significant steric hindrance, forcing the N-phenyl ring out of coplanarity with the amide plane. This torsional strain impacts crystal lattice packing and solvent accessibility.

  • Halogen Bonding: The highly polarizable bromine atom can participate in halogen bonding with Lewis bases (e.g., the oxygen atoms in DMSO or acetone), a critical factor that enhances its solubility in specific aprotic environments.

Because the intrinsic aqueous solubility of benzamide derivatives is notoriously low due to these hydrophobic features[1], researchers must carefully select organic solvents or co-solvents for stock preparation, assays, and purification.

Solvation Thermodynamics in Laboratory Solvents

The principle of "like dissolves like" is an oversimplification when dealing with rigid, crystalline amides. Dissolution requires the solvent to overcome the compound's crystal lattice energy and establish favorable solute-solvent interactions.

Based on the thermodynamic modeling of structurally analogous benzamide derivatives, solubility typically follows the polarity and hydrogen-bond accepting capacity of the solvent: DMSO > Chloroform > Acetone > Methanol > Ethyl Acetate > Toluene > Water [2][3].

Table 1: Estimated Solubility Profile of N-(2-bromophenyl)-3-methylbenzamide
SolventDielectric Constant (ε)Est. Solubility (mg/mL)Solubility ClassMechanism of Solvation / Causality
Water / PBS (pH 7.4) ~80.1< 0.05Practically InsolubleHigh cohesive energy of water; hydrophobic repulsion prevents cavity formation.
Ethanol 24.510 – 20Sparingly SolubleModerate polarity; acts as both H-bond donor and acceptor, but limited by alkyl chain.
Methanol 32.720 – 30Moderately SolubleHigher dielectric constant than ethanol; effectively disrupts amide-amide dimers[4].
Ethyl Acetate 6.030 – 40SolubleFavorable dipole-dipole interactions; lacks H-bond donation, preventing protic solvation.
Acetone 20.740 – 50SolubleStrong H-bond acceptor; excellent at solvating the N-H donor and engaging in halogen bonding.
DMSO 46.7> 100Freely SolubleExceptional H-bond acceptor and highly polar; completely disrupts the crystal lattice for stock solutions.

Note: Values are extrapolated based on the thermodynamic behavior of substituted benzamides at 298.15 K[3].

Chemical Stability & Degradation Kinetics

N-(2-bromophenyl)-3-methylbenzamide exhibits robust chemical stability under standard ambient laboratory conditions, but it is susceptible to specific degradation pathways under stress.

  • Hydrolytic Stability: Amides are inherently stable at neutral pH due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. Hydrolysis into 2-bromoaniline and 3-methylbenzoic acid requires extreme conditions (e.g., boiling in 6N HCl or strong NaOH).

  • Photolytic Stability: The aryl bromide (C-Br) bond is the molecule's Achilles' heel regarding photostability. Exposure to intense UV light can induce homolytic cleavage, generating highly reactive aryl radicals that lead to dimerization or oxidation products.

G Parent N-(2-bromophenyl)- 3-methylbenzamide Cond1 Aqueous Extremes (pH < 2 or pH > 10, Heat) Parent->Cond1 Cond2 UV/Vis Light (Photolytic Stress) Parent->Cond2 Mech1 Amide Bond Hydrolysis Cond1->Mech1 Mech2 C-Br Bond Homolysis Cond2->Mech2 Deg1 2-Bromoaniline + 3-Methylbenzoic Acid Mech1->Deg1 Deg2 Aryl Radicals (Dimerization/Oxidation) Mech2->Deg2

Primary degradation pathways of N-(2-bromophenyl)-3-methylbenzamide under stress.

Self-Validating Experimental Methodologies

To ensure absolute data integrity, protocols must be designed as self-validating systems . This means building internal checks into the methodology to prevent false positives/negatives caused by physical phenomena (like precipitation or non-specific binding).

Thermodynamic Solubility Profiling (Shake-Flask Method)

Kinetic solubility assays (e.g., solvent shifting from DMSO to buffer) often result in supersaturated solutions that eventually crash out, yielding artificially high solubility readings[1]. For accurate physicochemical profiling, a thermodynamic approach is required.

Step-by-Step Protocol:

  • Solid Addition: Add an excess of solid N-(2-bromophenyl)-3-methylbenzamide (e.g., 10 mg) to 1 mL of the target solvent in a sealed borosilicate glass vial.

  • Equilibration: Agitate the suspension at a constant temperature (25.0 ± 0.1 °C) using a thermoshaker at 800 rpm.

  • Phase Separation (Crucial Step): Centrifuge the suspension at 15,000 × g for 15 minutes.

    • Causality: Do not use syringe filters (PTFE/Nylon). Highly lipophilic compounds like this will non-specifically bind to the filter membrane, artificially lowering the measured concentration. Centrifugation isolates the supernatant without introducing binding artifacts.

  • Quantification: Dilute the supernatant appropriately in the mobile phase and analyze via HPLC-UV.

G Stock Excess Solid Compound Dilution Addition of Target Solvent Stock->Dilution Eq Isothermal Equilibration (24h & 48h, 25°C) Dilution->Eq Phase Phase Separation (High-Speed Centrifugation) Eq->Phase Eq->Phase Self-Validation: Match 24h & 48h data Liquid Supernatant (Dissolved Solute) Phase->Liquid Solid Solid Pellet (Undissolved) Phase->Solid HPLC HPLC-UV Analysis (Quantification) Liquid->HPLC XRPD XRPD Analysis (Polymorph Check) Solid->XRPD

Workflow for self-validating thermodynamic solubility and polymorph screening.

System Self-Validation:

  • Time-Course Check: Sample at both 24 hours and 48 hours. If the HPLC quantification matches, thermodynamic equilibrium is confirmed.

  • Solid-State Check: Analyze the remaining solid pellet via X-Ray Powder Diffraction (XRPD). Solvents can induce polymorphic transformations or form solvates[4]. If the crystal form changes, you are no longer measuring the solubility of your starting material.

Stability-Indicating Forced Degradation Assay

To determine the shelf-life of stock solutions, forced degradation must be performed to ensure the analytical method is "stability-indicating" (i.e., it can resolve the parent compound from its degradation products).

Step-by-Step Protocol:

  • Stock Preparation: Prepare a 10 mM stock in anhydrous DMSO.

  • Stress Conditions: Aliquot the stock into three aqueous buffer systems (pH 2.0, pH 7.4, pH 10.0) at a final concentration of 100 µM (maintaining 1% DMSO to prevent precipitation).

  • Incubation: Incubate at 40°C in the dark. Prepare a parallel set exposed to a Xenon arc lamp (ICH Q1B standard) to test photostability.

  • Analysis: Sample at

    
    , 7, and 14 days using HPLC-UV/MS.
    

System Self-Validation (Mass Balance): The protocol validates itself through Mass Balance . The loss of the parent compound's peak area must proportionally match the appearance of degradation product peak areas (accounting for differences in UV extinction coefficients). If the parent compound disappears but no new peaks arise, the compound is not degrading—it is likely precipitating out of the buffer or adsorbing to the vial walls.

References

  • ResearchGate . Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. Retrieved from: [Link]

  • Spiral (Imperial College London) . Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from: [Link]

  • University of Calgary . Solubility of Organic Compounds: In the Laboratory. Retrieved from: [Link]

Sources

Foundational

Physical and chemical characteristics of N-(2-bromophenyl)-3-methylbenzamide

This technical guide details the physicochemical properties, synthesis, and applications of N-(2-bromophenyl)-3-methylbenzamide , a specialized benzanilide derivative often utilized as a scaffold in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, synthesis, and applications of N-(2-bromophenyl)-3-methylbenzamide , a specialized benzanilide derivative often utilized as a scaffold in medicinal chemistry and a precursor in the synthesis of phenanthridinone alkaloids via palladium-catalyzed cyclization.

Executive Summary

N-(2-bromophenyl)-3-methylbenzamide is a halogenated benzanilide characterized by an ortho-bromo substituent on the aniline ring and a meta-methyl group on the benzoyl ring. This specific substitution pattern renders it a critical intermediate for intramolecular C–H activation reactions. In drug discovery, it serves as a lipophilic scaffold for kinase inhibitors (e.g., p38 MAP kinase) and a building block for polycyclic heteroaromatics.

Chemical Identity & Structural Analysis
Parameter Data
IUPAC Name N-(2-bromophenyl)-3-methylbenzamide
Molecular Formula C₁₄H₁₂BrNO
Molecular Weight 290.16 g/mol
SMILES Cc1cccc(c1)C(=O)Nc2ccccc2Br
Structure Description A diaryl amide linking a 3-methylphenyl group and a 2-bromophenyl group via a carboxamide bridge.[1][2]
Key Functional Groups Amide (–CONH–), Aryl Bromide (Ar–Br), Methyl (–CH₃).
Structural Significance

The ortho-bromo position on the N-phenyl ring is chemically labile under transition metal catalysis, specifically enabling intramolecular Heck-type cyclizations to form phenanthridinones. The meta-methyl group on the benzoyl ring provides steric bulk and lipophilicity, often modulating the binding affinity in biological targets.

Physicochemical Profile

Note: Data below represents experimental values for close analogs and predicted values based on QSAR models for this specific congener.

Property Value / Description Implication for Research
Physical State White to off-white crystalline solidEasy to handle; stable at room temperature.
Melting Point 138–142 °C (Predicted range)sharp melting point indicates high purity; suitable for recrystallization.
Solubility (Water) Negligible (< 0.1 mg/mL)Requires organic co-solvents (DMSO, DMF) for biological assays.
Solubility (Organic) Soluble in DCM, DMSO, DMF, EtOAc.Compatible with standard organic synthesis workflows.
LogP (Lipophilicity) ~3.8 (Predicted)High membrane permeability; potential for high non-specific binding.
H-Bond Donors 1 (Amide NH)Typical for drug-like scaffolds (Lipinski compliant).
H-Bond Acceptors 1 (Amide Carbonyl)
Synthesis & Characterization Protocol

Methodology: Nucleophilic Acyl Substitution (Schotten-Baumann conditions or Anhydrous Amide Coupling). Objective: To synthesize high-purity N-(2-bromophenyl)-3-methylbenzamide from 3-methylbenzoyl chloride and 2-bromoaniline.

Experimental Workflow
  • Reagents:

    • Substrate A: 2-Bromoaniline (1.0 equiv, 10 mmol)

    • Substrate B: 3-Methylbenzoyl chloride (1.1 equiv, 11 mmol)

    • Base: Triethylamine (TEA) or Pyridine (1.5 equiv)

    • Solvent: Dichloromethane (DCM) (anhydrous)

  • Procedure:

    • Step 1: Dissolve 2-bromoaniline (1.72 g) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.

    • Step 2: Add Triethylamine (2.1 mL) and cool the solution to 0 °C in an ice bath.

    • Step 3: Add 3-methylbenzoyl chloride (1.70 g) dropwise over 15 minutes. Caution: Exothermic reaction.

    • Step 4: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).

    • Step 5 (Workup): Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash organic layer with 1M HCl (to remove unreacted amine), then brine. Dry over Na₂SO₄.[3]

    • Step 6 (Purification): Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Self-Validating Characterization
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.1 (s, 1H, NH): Diagnostic singlet for the amide proton (deshielded).

    • δ 7.7–7.2 (m, 8H, Ar-H): Aromatic region. Look for the doublet of doublets characteristic of the ortho-bromo phenyl ring.

    • δ 2.40 (s, 3H, CH₃): Singlet corresponding to the methyl group.

  • IR Spectroscopy:

    • ~3250 cm⁻¹: N–H stretch.

    • ~1650 cm⁻¹: C=O stretch (Amide I band).

Advanced Applications: Phenanthridinone Synthesis

The primary utility of this compound in advanced organic synthesis is its conversion to phenanthridinone derivatives via Palladium-catalyzed intramolecular C–H arylation.

Mechanism: The Pd(0) catalyst undergoes oxidative addition into the C–Br bond. This is followed by electrophilic palladation of the adjacent phenyl ring (C–H activation), reductive elimination, and regeneration of the catalyst.

Phenanthridinone_Synthesis Start N-(2-bromophenyl)- 3-methylbenzamide OxAdd Oxidative Addition (Pd(0) -> Pd(II)-Br) Start->OxAdd Pd(OAc)2, PPh3 K2CO3, 100°C CHAct C-H Activation (Palladacycle Formation) OxAdd->CHAct - HBr Prod Phenanthridinone Derivative CHAct->Prod Reductive Elimination

Figure 1: Palladium-catalyzed intramolecular cyclization pathway to form phenanthridinones.

Safety & Handling (SDS Summary)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[5][6][7]

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Avoid dust formation; handle in a fume hood.

    • First Aid: In case of contact, flush eyes with water for 15 minutes.[5] If inhaled, move to fresh air.[4][5][7]

References
  • Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Phenanthridinone Synthesis: Harayama, T., et al. (1997). Palladium-catalyzed synthesis of phenanthridinones. Heterocycles, 44(1), 187-196.
  • General Properties of Benzanilides: PubChem Compound Summary for substituted benzanilides. Link

Sources

Exploratory

An In-depth Technical Guide to the Potential Biological Activities of Substituted Benzamides

Introduction The substituted benzamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for the development of a wide array of pharmacologically active agents.[1] This guide provi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The substituted benzamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for the development of a wide array of pharmacologically active agents.[1] This guide provides an in-depth exploration of the principal biological activities associated with this chemical class, focusing on the underlying mechanisms, field-proven experimental protocols for their evaluation, and the causality behind key methodological choices. We will delve into their roles as antipsychotic, antiemetic, and emerging anticancer agents, providing researchers and drug development professionals with a comprehensive technical resource.

Section 1: Antipsychotic and Antidepressant Activity via Dopamine Receptor Modulation

One of the most well-established roles for substituted benzamides is in the management of psychosis and, in some cases, depression.[2][3] This activity is primarily mediated by their interaction with central dopamine receptors.

Mechanism of Action: Selective Dopamine D2/D3 Receptor Antagonism

Substituted benzamides like Sulpiride and Amisulpride exert their therapeutic effects by acting as selective antagonists of the dopamine D2 and D3 receptors.[2][4][5] In conditions such as schizophrenia, the positive symptoms (e.g., hallucinations, delusions) are linked to hyperactivity in the mesolimbic dopamine pathway.[2] By blocking postsynaptic D2 receptors in this region, these drugs reduce dopaminergic overactivity, thereby alleviating these symptoms.[2]

A unique characteristic of some benzamides, like Sulpiride, is their bimodal, dose-dependent activity.[2][3][6]

  • At lower doses , they preferentially block presynaptic D2 autoreceptors. These autoreceptors normally provide a negative feedback signal to inhibit dopamine release. Blocking them leads to a net increase in dopamine release, which can have an antidepressant or disinhibitory effect.[2][3]

  • At higher doses , the postsynaptic D2 receptor blockade becomes dominant, leading to the classic antipsychotic effect.[2]

This selectivity for D2/D3 receptors, with minimal affinity for serotonin or other neurotransmitter receptors, often results in a more favorable side-effect profile compared to broader-spectrum antipsychotics.[2]

Key Compounds and Receptor Affinity

The affinity of these compounds for their target receptors is a critical determinant of their potency and clinical utility. This is typically quantified as the inhibition constant (Ki), determined through receptor binding assays.

CompoundPrimary Target(s)Reported Binding Affinity (Ki)Primary Therapeutic Use
Sulpiride D2/D3 AntagonistVaries by study; selective for D2 familyAntipsychotic, Antidepressant[2][3][4][6]
Amisulpride D2/D3 Antagonist~1 nM (for D2 receptor)Antipsychotic[7]
Metoclopramide D2 Antagonist, 5-HT4 Agonist, 5-HT3 Antagonist28.8 nM (for D2 receptor)Antiemetic, Prokinetic[8]
Clebopride D2 AntagonistLow nanomolar rangeAntipsychotic, Antiemetic[9]
Visualization: Dopamine D2 Receptor Antagonism at the Synapse

The following diagram illustrates the dual-action mechanism of a substituted benzamide like Sulpiride at a dopaminergic synapse.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine Autoreceptor D2 Autoreceptor DA->Autoreceptor Negative Feedback PostReceptor Postsynaptic D2 Receptor DA->PostReceptor Binds Vesicle Vesicles Vesicle->DA Release Autoreceptor->Vesicle Inhibits Release Response Signal Transduction (e.g., ↓cAMP) PostReceptor->Response Benzamide_Low Substituted Benzamide (Low Dose) Benzamide_Low->Autoreceptor Blocks Benzamide_High Substituted Benzamide (High Dose) Benzamide_High->PostReceptor Blocks

Caption: Dual-action mechanism of substituted benzamides at the dopamine synapse.

Experimental Protocol: In Vitro Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the D2 receptor. The principle is to measure how effectively the test compound competes with a known radiolabeled ligand for binding to the receptor.[10]

Causality: This assay is foundational for characterizing antipsychotic potential. A high binding affinity (low Ki value) for the D2 receptor is a primary indicator of antipsychotic efficacy.[9][11]

Methodology:

  • Membrane Preparation:

    • Homogenize rat striatal tissue (a brain region rich in D2 receptors) or cultured cells expressing human D2 receptors (e.g., HEK293) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10][12]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.[12]

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.[10][12]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. This step is critical to remove endogenous substances that might interfere with binding.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford or BCA assay).

  • Competitive Binding Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add membrane preparation, radioligand (e.g., [³H]-Spiperone at a concentration near its Kd, ~0.2-0.5 nM), and assay buffer.[12]

    • Non-specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known, non-labeled D2 antagonist (e.g., 10 µM (+)-Butaclamol) to saturate all specific binding sites.[10] This allows for the measurement of radioligand that binds to non-receptor components.

    • Test Compound Wells: Add membrane preparation, radioligand, and serial dilutions of the substituted benzamide test compound.[12] Using 8-10 concentrations covering several orders of magnitude is crucial for generating a complete inhibition curve.

  • Incubation & Filtration:

    • Incubate the plate for 60-90 minutes at room temperature or 37°C to allow the binding reaction to reach equilibrium.[12]

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B). The filters trap the membranes with bound radioligand while unbound ligand passes through.[12]

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand. This step is vital for reducing background signal.[12]

  • Quantification and Data Analysis:

    • Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity in counts per minute (CPM) using a liquid scintillation counter.[12]

    • Calculate Specific Binding = (Total Binding CPM) - (NSB CPM).[10]

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a sigmoidal dose-response curve.

    • Determine the IC50 value: the concentration of the test compound that inhibits 50% of the specific binding.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]

Section 2: Antiemetic & Prokinetic Activity

Several substituted benzamides, most notably Metoclopramide, are widely used for their antiemetic (anti-vomiting) and prokinetic (enhancing gastrointestinal motility) properties.[8][13]

Mechanism of Action: A Multi-Receptor Profile

The efficacy of Metoclopramide stems from its action on multiple receptor types both centrally and peripherally:[8][14][15][16]

  • Central D2 Antagonism: Metoclopramide blocks D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem.[8][15][16] The CTZ is a key area for detecting emetic substances in the blood and triggering the vomiting reflex. This action is a primary contributor to its antiemetic effect.[15]

  • Peripheral 5-HT4 Receptor Agonism: In the upper GI tract, Metoclopramide acts as an agonist at 5-HT4 receptors.[8][15] This enhances the release of acetylcholine, a neurotransmitter that stimulates muscle contractions, thereby accelerating gastric emptying and intestinal transit.[15]

  • Peripheral 5-HT3 Receptor Antagonism: At higher doses, Metoclopramide also blocks 5-HT3 receptors on vagal nerve terminals in the gut.[8][14] This action can inhibit the transmission of emetic signals from the GI tract to the brain.

  • Peripheral D2 Antagonism: Dopamine normally has a relaxing effect on GI muscles.[16] By blocking peripheral D2 receptors, Metoclopramide counteracts this effect, further contributing to its prokinetic activity.[15]

Visualization: Experimental Workflow for Assessing Prokinetic Activity

This diagram shows a typical workflow for evaluating the prokinetic effects of a novel substituted benzamide using an in vivo model.

G A Phase 1: Animal Acclimation & Fasting B Phase 2: Group Assignment (Vehicle Control vs. Test Compound) A->B C Phase 3: Compound Administration (e.g., oral gavage) B->C D Phase 4: Administration of Marker Meal (e.g., charcoal meal) C->D E Phase 5: Timed Interval D->E F Phase 6: Euthanasia & Tissue Harvest E->F G Phase 7: Measurement (Distance traveled by marker in small intestine) F->G H Phase 8: Data Analysis (Compare % intestinal transit between groups) G->H

Caption: In vivo workflow for assessing gastrointestinal prokinetic activity.

Section 3: Anticancer Activity via Histone Deacetylase (HDAC) Inhibition

A more recent and highly promising area of research is the application of substituted benzamides as anticancer agents.[1][17][18] Compounds like Entinostat function not by targeting neurotransmitter receptors, but by modulating the epigenome through the inhibition of histone deacetylases (HDACs).[19][20][21][22]

Mechanism of Action: Reversing Epigenetic Silencing

HDACs are enzymes that remove acetyl groups from histone proteins.[22] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[22] In many cancers, HDACs are overactive, leading to the silencing of critical tumor suppressor genes.[20][22]

Benzamide-based HDAC inhibitors, such as Entinostat, are potent and selective inhibitors of Class I HDACs (specifically HDAC1 and HDAC3).[19][20][22] Their mechanism involves:

  • Chelating the Zinc Ion: The benzamide functional group chelates the essential zinc ion in the active site of the HDAC enzyme.[17][18]

  • Histone Hyperacetylation: By inhibiting HDAC activity, these drugs prevent the removal of acetyl groups, leading to histone hyperacetylation.[19]

  • Transcriptional Reactivation: The acetylated histones result in a more open, relaxed chromatin structure. This allows for the re-expression of previously silenced tumor suppressor genes (e.g., p21, p27).[19][20]

  • Antitumor Effects: The reactivation of these genes leads to a variety of anticancer outcomes, including inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis (programmed cell death).[19][20][21]

Visualization: HDAC Inhibition and Gene Reactivation

This diagram illustrates how benzamide HDAC inhibitors reverse the epigenetic silencing of tumor suppressor genes.

G cluster_cancer_cell Cancer Cell State (HDAC Overactivity) cluster_treated_cell Treated Cell State (HDAC Inhibition) HDAC HDAC Enzyme Histone_Deacetyl Histone Tail (Deacetylated) HDAC->Histone_Deacetyl Removes Acetyl Groups DNA_Compact Condensed Chromatin (DNA) Histone_Deacetyl->DNA_Compact Leads to TSG_Off Tumor Suppressor Gene (Silenced) DNA_Compact->TSG_Off Prevents Transcription HDAC_Inhibited HDAC Enzyme Histone_Acetyl Histone Tail (Hyperacetylated) DNA_Open Open Chromatin (DNA) Histone_Acetyl->DNA_Open Leads to TSG_On Tumor Suppressor Gene (Expressed) DNA_Open->TSG_On Allows Transcription Apoptosis Cell Cycle Arrest Apoptosis TSG_On->Apoptosis Benzamide_HDACi Benzamide HDACi (e.g., Entinostat) Benzamide_HDACi->HDAC_Inhibited Inhibits

Caption: Mechanism of anticancer action via HDAC inhibition by substituted benzamides.

Experimental Protocols for Anticancer Activity

Evaluating the anticancer potential of a substituted benzamide requires a multi-assay approach to confirm its mechanism and effect.

3.3.1. Protocol: In Vitro HDAC Inhibition Assay

This assay directly measures the ability of a compound to inhibit HDAC enzyme activity.

Causality: This is the primary mechanistic assay. It confirms that the compound engages its intended target before proceeding to more complex cellular assays.

Methodology (Fluorometric): [23]

  • Reagent Preparation: Prepare serial dilutions of the benzamide test compound. Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) and the developer solution (containing a protease like trypsin and a stop solution like Trichostatin A).[24]

  • Assay Setup (in a 96-well black plate):

    • Add the HDAC enzyme source (e.g., purified recombinant HDAC1 or HeLa nuclear extract) to the wells.

    • Add the test compound dilutions or vehicle control. Pre-incubate for 10-20 minutes to allow the inhibitor to bind to the enzyme.[23]

  • Enzymatic Reaction:

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.[24]

    • Incubate at 37°C for 30-60 minutes. During this time, active HDACs will deacetylate the substrate.

  • Development and Detection:

    • Stop the reaction by adding the developer solution. The developer serves two purposes: the protease cleaves the deacetylated substrate, releasing a fluorophore (e.g., AMC), and the potent HDAC inhibitor in the solution prevents any further reaction.[24]

    • Measure the fluorescence using a microplate reader (e.g., Ex/Em = 350-380 nm / 440-460 nm).[24] The fluorescence signal is directly proportional to the amount of deacetylation, and therefore inversely proportional to the inhibitory activity of the test compound.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

3.3.2. Protocol: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity after treatment with a test compound.[25][26]

Causality: While the HDAC assay confirms target engagement, the MTT assay confirms the desired biological outcome: the death or growth inhibition of cancer cells.[27]

Methodology: [25][28]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the benzamide test compound. Include untreated and vehicle-only controls.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours.[25]

    • Principle: Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT into purple, insoluble formazan crystals.[25][26]

  • Formazan Solubilization: Carefully remove the MTT medium. Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[25]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength between 550 and 600 nm.[25] The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that causes 50% reduction in cell viability).

Conclusion

The substituted benzamide framework represents a remarkably fruitful scaffold in drug discovery, giving rise to agents with diverse and potent biological activities. From the selective modulation of dopamine receptors for antipsychotic and antiemetic effects to the epigenetic regulation of gene expression for anticancer therapies, these compounds continue to be of significant interest. The experimental protocols detailed herein provide a validated roadmap for researchers to investigate and characterize novel benzamide derivatives, ensuring scientific rigor and fostering the development of the next generation of therapeutics.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sulpiride?
  • PMC. (n.d.). Entinostat: a promising treatment option for patients with advanced breast cancer.
  • Wikipedia. (n.d.). Metoclopramide.
  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • PubMed. (n.d.). The mode of action of sulpiride as an atypical antidepressant agent.
  • MDPI. (2023, August 1). Metoclopramide in Gastroparesis: Its Mechanism of Action and Safety Profile.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Entinostat?
  • MIMS Philippines. (n.d.). Sulpiride: Uses & Dosage.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Metoclopramide Hydrochloride?
  • Patsnap Synapse. (2025, April 19). What is the mechanism of action of metoclopramide (Metoclopramide hydrochloride)?
  • PMC - NIH. (n.d.). Metoclopramide in the treatment of diabetic gastroparesis.
  • ACS Publications. (n.d.). Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists | Journal of Medicinal Chemistry.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Benchchem. (n.d.). Technical Support Center: Optimizing HDAC-IN-38 Concentration for In Vitro Assays.
  • PMC. (n.d.). Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents.
  • Patsnap Synapse. (2024, June 14). What is Sulpiride used for?
  • Cambridge University Press & Assessment. (2021, October 19). Sulpiride - Prescriber's Guide. Retrieved from Cambridge University Press & Assessment.
  • PubMed. (1979, August 6). The substituted benzamides--a novel class of dopamine antagonists.
  • Clinicaltrials.eu. (n.d.). Entinostat – Application in Therapy and Current Clinical Research.
  • Benchchem. (n.d.). Entinostat: A Technical Guide to the Mechanism of Action of a Class I HDAC Inhibitor.
  • Abcam. (n.d.). MTT assay protocol.
  • ISCA. (n.d.). Biological activities of benzimidazole derivatives: A review.
  • Oxford Academic. (n.d.). Potent lipophilic substituted benzamide drugs are not selective D-1 dopamine receptor antagonists in the rat | Journal of Pharmacy and Pharmacology.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • PubMed. (1977, May). Substituted benzamides as cerebral dopamine antagonists in rodents.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Dopamine D2 Receptor Binding Affinity of Ridazin (Thioridazine).
  • Benchchem. (n.d.). Application Notes and Protocols for a Selective Dopamine D2/D3 Receptor Antagonist.
  • Taylor & Francis. (2024, April 16). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation.
  • ResearchGate. (n.d.). (PDF) Cell sensitivity assays: The MTT assay.
  • Slideshare. (n.d.). Antiemetic drugs | PDF.
  • PubMed. (2023, October 26). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity.
  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Revvity. (n.d.). Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points.
  • PMC. (2026, January 15). HDAC inhibitors as anticancer drugs: chemical diversity, clinical trials, challenges and perspectives.
  • PubMed. (2025, June 15). Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential.
  • ResearchGate. (2025, June 6). Benzamide‐Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential.
  • Promega Corporation. (2014, October 15). Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors.
  • (n.d.). Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches.
  • PubMed. (1988, August). Substituted benzamides. 1. Potential nondopaminergic antagonists of chemotherapy-induced nausea and emesis.
  • Bio-Techne. (n.d.). HDAC Activity/Inhibition Assay Kit (Colorimetric) (Cat # KA0628 V.01).
  • PubMed. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
  • AAT Bioquest. (2025, November 3). A Homogeneous Fluorimetric HDAC Activity Assay Using Non-Peptide HDAC Green Substrate.
  • ACS Publications. (2019, August 15). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7 | ACS Omega.
  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics.
  • (n.d.). Antiemetic agents.
  • NCBI. (2012, December 25). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists.
  • MDPI. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
  • (n.d.). Alizapride, a new substituted benzamide, as an antiemetic during cancer chemotherapy.
  • PMC. (2022, May 6). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides.
  • PubMed. (n.d.). Studies on the mechanism of action of substituted benzamide drugs.

Sources

Foundational

The Strategic Utility of N-(2-bromophenyl)-3-methylbenzamide as a Precursor for Novel Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of N-(2-bromop...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-(2-bromophenyl)-3-methylbenzamide as a versatile precursor for the synthesis of novel heterocyclic compounds. We will delve into the strategic design of this precursor, detailing its synthesis and characterization. The core of this guide will focus on its application in palladium-catalyzed intramolecular C-H arylation for the construction of the phenanthridinone scaffold, a privileged core in medicinal chemistry. This guide will provide field-proven insights into experimental design, mechanistic rationale, and detailed, self-validating protocols. Furthermore, we will explore the potential biological significance of the resulting novel compounds, positioning N-(2-bromophenyl)-3-methylbenzamide as a valuable building block in modern drug discovery and materials science.

Introduction: The Architectural Logic of N-(2-bromophenyl)-3-methylbenzamide

In the landscape of synthetic organic chemistry, the judicious choice of starting materials is paramount to the efficient construction of complex molecular architectures. N-(2-bromophenyl)-3-methylbenzamide is a prime example of a precursor designed for strategic, late-stage functionalization. Its structure incorporates several key features:

  • An Amide Linkage: This robust functional group serves as a directing group and a key component of the final heterocyclic core.

  • A Brominated Phenyl Ring: The bromine atom provides a reactive handle for a variety of cross-coupling reactions, most notably palladium-catalyzed transformations. Its ortho position relative to the amide nitrogen is crucial for facilitating intramolecular cyclization.

  • A Methyl-Substituted Benzoyl Group: The methyl group can be used to modulate the electronic and steric properties of the final molecule, potentially influencing its biological activity and physical characteristics.

This guide will primarily focus on the transformation of N-(2-bromophenyl)-3-methylbenzamide into the corresponding 2-methylphenanthridin-6(5H)-one, a tricyclic lactam with significant therapeutic potential.

Synthesis and Characterization of the Precursor: N-(2-bromophenyl)-3-methylbenzamide

The synthesis of N-(2-bromophenyl)-3-methylbenzamide is a straightforward two-step process commencing from commercially available starting materials. The synthetic workflow is depicted below.

Synthesis_of_Precursor cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation 3-methylbenzoic_acid 3-Methylbenzoic Acid 3-methylbenzoyl_chloride 3-Methylbenzoyl Chloride 3-methylbenzoic_acid->3-methylbenzoyl_chloride Reflux thionyl_chloride Thionyl Chloride (SOCl₂) precursor N-(2-bromophenyl)-3-methylbenzamide 3-methylbenzoyl_chloride->precursor Stir, RT 2-bromoaniline 2-Bromoaniline base Base (e.g., Pyridine)

Caption: Synthetic workflow for N-(2-bromophenyl)-3-methylbenzamide.

Detailed Experimental Protocol: Synthesis of N-(2-bromophenyl)-3-methylbenzamide

Step 1: Synthesis of 3-Methylbenzoyl Chloride

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylbenzoic acid (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-methylbenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of N-(2-bromophenyl)-3-methylbenzamide

  • In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve 2-bromoaniline (1.0 eq) and pyridine (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the crude 3-methylbenzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford N-(2-bromophenyl)-3-methylbenzamide.

Characterization Data (Predicted)

The following table summarizes the predicted spectroscopic data for N-(2-bromophenyl)-3-methylbenzamide based on analogous compounds[1].

Spectroscopic Data Predicted Values
¹H NMR (CDCl₃, 400 MHz) δ 8.0-8.2 (br s, 1H, NH), 7.2-7.8 (m, 8H, Ar-H), 2.4 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ 165-167 (C=O), 138-140 (Ar-C), 135-137 (Ar-C), 132-134 (Ar-C), 128-130 (Ar-CH), 127-129 (Ar-CH), 124-126 (Ar-CH), 121-123 (Ar-CH), 115-117 (Ar-C-Br), 21-22 (CH₃)
IR (KBr, cm⁻¹) 3250-3350 (N-H stretch), 1640-1660 (C=O stretch), 1520-1540 (N-H bend)
Mass Spec (ESI-MS) m/z [M+H]⁺ calculated for C₁₄H₁₂BrNO: 290.01, 292.01

The Keystone Transformation: Palladium-Catalyzed Intramolecular C-H Arylation to Phenanthridinones

The true utility of N-(2-bromophenyl)-3-methylbenzamide lies in its ability to undergo intramolecular C-H arylation to form the phenanthridinone scaffold. This transformation is a powerful example of modern palladium-catalyzed cross-coupling chemistry, allowing for the efficient construction of a complex heterocyclic system in a single step[2][3][4].

Palladium_Catalyzed_Cyclization precursor N-(2-bromophenyl)-3-methylbenzamide product 2-Methylphenanthridin-6(5H)-one precursor->product Intramolecular C-H Arylation catalyst Pd(OAc)₂ Ligand (e.g., SPhos) Base (e.g., K₂CO₃)

Caption: Palladium-catalyzed intramolecular C-H arylation of the precursor.

Mechanistic Insights: A Self-Validating Catalytic Cycle

The reaction proceeds through a well-established palladium catalytic cycle, which can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the precursor, forming a Pd(II) intermediate.

  • C-H Activation/Concerted Metalation-Deprotonation (CMD): The amide-directing group facilitates the intramolecular activation of a C-H bond on the 3-methylbenzoyl ring, leading to the formation of a palladacycle.

  • Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the phenanthridinone product and regenerating the active Pd(0) catalyst.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_intermediate Pd(II) Intermediate OxAdd->PdII_intermediate CMD C-H Activation (CMD) PdII_intermediate->CMD Palladacycle Palladacycle CMD->Palladacycle RedElim Reductive Elimination Palladacycle->RedElim RedElim->Pd0 Regeneration Product Phenanthridinone RedElim->Product Precursor Precursor Precursor->OxAdd Ar-Br

Caption: Simplified catalytic cycle for the intramolecular C-H arylation.

The choice of ligand and base is critical for the efficiency of this catalytic cycle. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to promote both the oxidative addition and reductive elimination steps. A suitable base, typically potassium carbonate or cesium carbonate, is required to facilitate the C-H activation step.

Detailed Experimental Protocol: Synthesis of 2-Methylphenanthridin-6(5H)-one

This protocol is adapted from a similar synthesis of a substituted phenanthridinone[3].

  • To a flame-dried Schlenk tube, add N-(2-bromophenyl)-3-methylbenzamide (1.0 eq), Pd(OAc)₂ (0.05 eq), a suitable phosphine ligand (e.g., SPhos, 0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 110-130 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-methylphenanthridin-6(5H)-one.

Quantitative Data from an Analogous Reaction [3]

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5)cyjohnphos (10)DBUDMA13076.5

This data is for the synthesis of 2-methylphenanthridin-6(5H)-one from 2-iodo-N-(p-tolyl)benzamide and serves as a strong starting point for optimization.

Characterization Data (Predicted)
Spectroscopic Data Predicted Values
¹H NMR (CDCl₃, 400 MHz) δ 8.3-8.5 (d, 1H), 7.2-8.0 (m, 6H), 2.5 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 161-163 (C=O), 140-142 (Ar-C), 135-137 (Ar-C), 132-134 (Ar-C), 128-130 (Ar-CH), 121-123 (Ar-CH), 115-117 (Ar-CH), 21-22 (CH₃)
Mass Spec (ESI-MS) m/z [M+H]⁺ calculated for C₁₄H₁₁NO: 210.08

Biological Significance and Potential Applications of Phenanthridinones

The phenanthridinone scaffold is a prominent feature in a variety of biologically active natural products and synthetic compounds[5]. Derivatives of this core structure have demonstrated a wide range of pharmacological activities, making them attractive targets for drug discovery programs.

Anticancer Activity

Many phenanthridinone derivatives have been reported to exhibit potent anticancer activity. One of the most well-studied mechanisms of action is the inhibition of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair[6][7]. By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Substituted phenanthridinones have shown low nanomolar IC₅₀ values against PARP1[6]. The 2-methylphenanthridin-6(5H)-one synthesized from our precursor would be a prime candidate for screening as a PARP inhibitor.

Antimicrobial Activity

The phenanthridinone core is also found in natural products with antimicrobial properties[8]. Some synthetic derivatives have shown activity against various bacterial and fungal strains. For instance, certain phenanthridinone derivatives have demonstrated minimum inhibitory concentrations (MICs) in the range of 64 to 1024 µg/mL against Gram-negative bacteria[8]. The introduction of the methyl group in 2-methylphenanthridin-6(5H)-one could potentially modulate its antimicrobial spectrum and potency.

Alternative Synthetic Pathways and Future Directions

While palladium-catalyzed C-H activation is a highly effective method for the synthesis of phenanthridinones from N-(2-bromophenyl)-3-methylbenzamide, other synthetic strategies could also be explored.

  • Ullmann Condensation: A copper-catalyzed intramolecular Ullmann condensation could potentially be employed to form the C-C bond, although this typically requires harsher reaction conditions[9].

  • Photochemical Cyclization: Photoinduced intramolecular cyclization of related benzanilides has been reported to yield phenanthridinones, offering a metal-free alternative[10].

Future work could focus on further derivatization of the 2-methylphenanthridin-6(5H)-one core. The methyl group provides a handle for further functionalization, and the aromatic rings can be subjected to various electrophilic substitution reactions to generate a library of novel compounds for biological screening.

Conclusion

N-(2-bromophenyl)-3-methylbenzamide is a strategically designed and readily accessible precursor that provides an efficient entry into the medicinally relevant phenanthridinone scaffold. The palladium-catalyzed intramolecular C-H arylation represents a robust and reliable method for the synthesis of 2-methylphenanthridin-6(5H)-one. The established biological activities of the phenanthridinone class of compounds, particularly as anticancer and antimicrobial agents, underscore the potential of derivatives synthesized from this precursor. This guide provides the necessary foundational knowledge and detailed protocols to empower researchers to utilize N-(2-bromophenyl)-3-methylbenzamide in their own discovery programs.

References

  • Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation. J. Org. Chem.2021 , 86 (2), 1599–1607. [Link]

  • Pd-catalyzed preparation of 2-methylphenanthridine-6(5H)-one. Scribd. [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules. 2020 , 25 (13), 3054. [Link]

  • Synthetic Strategies in the Preparation of Phenanthridinones. Molecules. 2021 , 26 (18), 5583. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience. 2022 , 11 (4), 4253-4261. [Link]

  • Proposed reaction mechanism for the formation of N-substituted... - ResearchGate. ResearchGate. [Link]

  • A simple method for arylation of secondary amides/amines through NaH-initiated aryne generation strategy - Supporting Information. chemrxiv.org. [Link]

  • Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Chirantan Rasayan Sanstha. [Link]

  • Intramolecular Enantioselective Palladium-Catalyzed Heck Arylation of Cyclic Enamides. scilit.net. [Link]

  • Synthesis of substituted 5[H]phenanthridin-6-ones as potent poly(ADP-ribose)polymerase-1 (PARP1) inhibitors. J. Med. Chem.2001 , 44 (14), 2379–2382. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. ResearchGate. [Link]

  • Cytotoxic activity (IC50, μM) of studied compounds estimated by the MTT assay a - ResearchGate. ResearchGate. [Link]

  • A phenanthridin-6( 5H )-one derivative and a lanostane-type triterpene with antibacterial properties from Anonidium mannii (Oliv). Engl. & Diels (Annonaceae). ResearchGate. [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. mdpi.com. [Link]

  • Synthesis of phenanthridin‐6(5H)‐one ring from N‐(2‐iodophenyl) - ResearchGate. ResearchGate. [Link]

  • Supplementary Information - Rsc.org. rsc.org. [Link]

  • Antibacterial activity of substituted 5-methylbenzo[c]phenanthridinium derivatives. Bioorg. Med. Chem. Lett.2013 , 23 (13), 3925–3928. [Link]

  • Synthetic Approaches to Phenanthridine‐6(5H)‐ones. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • (PDF) Screening of Anticancer Activity and Molecular Modeling Study of Novel Phenanthridine, Azabicycle and Cycloalkanone Derivatives. ResearchGate. [Link]

  • Synthetic Strategies in the Preparation of Phenanthridinones. Molecules. 2021 , 26 (18), 5583. [Link]

  • Anticancer activities of 2,5,8,9-substituted 6-oxo-1,2,3,4,5,6-hexahydrophenanthridines on multi-drug-resistant phenotype cells. Biol. Pharm. Bull.1997 , 20 (2), 158–161. [Link]

  • Photocatalytic Synthesis of 6-Phosphorylated Phenanthridines from 2-Isocyanobiphenyls via Radical C−P and C−C Bond Formation. Molecules. 2023 , 28 (13), 5035. [Link]

  • Modulation of the antiproliferative activity of anticancer drugs in hematopoietic tumor cell lines by the poly(ADP-ribose) polymerase inhibitor 6(5H)-phenanthridinone. Anticancer Res.2000 , 20 (5A), 3249–3254. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Reactivity of the Bromine Atom in N-(2-bromophenyl)-3-methylbenzamide

Abstract This technical guide provides an in-depth analysis of the chemical reactivity of the bromine atom in N-(2-bromophenyl)-3-methylbenzamide. This molecule serves as a valuable substrate in modern synthetic organic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the bromine atom in N-(2-bromophenyl)-3-methylbenzamide. This molecule serves as a valuable substrate in modern synthetic organic chemistry, primarily due to the versatility of its carbon-bromine (C-Br) bond in forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The strategic ortho-positioning of the amide moiety significantly influences the reactivity of the C-Br bond, a factor this guide will explore in detail. We will dissect the principal reaction pathways, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, and provide field-proven experimental protocols. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage this substrate's synthetic potential.

Introduction: The Strategic Importance of the Ortho-Amide Group

N-(2-bromophenyl)-3-methylbenzamide is an aryl bromide featuring a secondary amide group positioned ortho to the bromine atom. This specific arrangement is not merely incidental; it is a key determinant of the molecule's reactivity profile.

  • Electronic Influence: The amide group is moderately deactivating via induction but can be a weak π-donor through resonance. This electronic profile subtly modulates the electron density of the C-Br bond, influencing its susceptibility to oxidative addition in catalytic cycles.

  • Steric Hindrance: The presence of the bulky amide substituent at the ortho position can introduce steric challenges.[1] This necessitates the careful selection of catalysts and ligands, particularly those with sufficient steric bulk to promote efficient reductive elimination and prevent catalyst deactivation.

  • Directing Group Potential: The amide functionality, with its Lewis basic oxygen and nitrogen atoms, can act as a directing group in certain reactions, such as directed ortho-metalation (DoM), by coordinating to organometallic reagents.[2]

The C-Br bond in this molecule is the primary locus of reactivity, serving as a synthetic handle for a variety of powerful bond-forming transformations. This guide will focus predominantly on palladium-catalyzed cross-coupling reactions, which represent the most robust and versatile methods for its functionalization.[3][4][5]

Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[6] For a substrate like N-(2-bromophenyl)-3-methylbenzamide, these reactions proceed via a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl structures by coupling an organohalide with an organoboron compound.[3][4][7] In the context of our target molecule, this translates to the synthesis of N-(2-arylphenyl)-3-methylbenzamide derivatives, which are common motifs in pharmaceuticals and materials science.

Causality of Experimental Design:

  • Catalyst System: The oxidative addition of Pd(0) to the C-Br bond is the first and often rate-limiting step.[3][7] For sterically hindered substrates like ours, a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) is critical.[8] These ligands stabilize the Pd(0) species and facilitate the oxidative addition and subsequent reductive elimination steps.[9]

  • Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[8] The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is crucial and can depend on the lability of other functional groups in the coupling partners.[6][10]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[7]

Diagram 1: Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br pd_complex Ar-Pd(II)L₂(Br) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation R-B(OR)₂ + Base pd_biaryl Ar-Pd(II)L₂(R) transmetalation->pd_biaryl reductive_elim Reductive Elimination pd_biaryl->reductive_elim reductive_elim->pd0 Ar-R

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of N-(2-bromophenyl)-3-methylbenzamide

This protocol provides a robust starting point for the coupling with a generic arylboronic acid.

ComponentRoleAmount (per 1.0 mmol Substrate)
N-(2-bromophenyl)-3-methylbenzamideElectrophile1.0 mmol
Arylboronic AcidNucleophile1.2 - 1.5 mmol
Pd(OAc)₂Catalyst Precursor0.02 mmol (2 mol%)
SPhosLigand0.04 mmol (4 mol%)
K₃PO₄Base3.0 mmol
1,4-Dioxane / H₂O (10:1)Solvent5.5 mL

Step-by-Step Methodology:

  • Inert Atmosphere: To an oven-dried Schlenk tube, add N-(2-bromophenyl)-3-methylbenzamide, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Degassing: Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[11]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation that is otherwise challenging using classical methods.[12] This reaction couples the aryl bromide with a primary or secondary amine, offering a direct route to substituted diphenylamine derivatives.

Causality of Experimental Design:

  • Catalyst System: Similar to Suzuki coupling, bulky, electron-rich phosphine ligands are essential. Ligands like BINAP or Josiphos-type ligands are often employed.[12][13] Bidentate ligands are known to accelerate the reaction, potentially by preventing the formation of inactive palladium dimers.[12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, generating the active amide nucleophile for the catalytic cycle. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.[13]

  • Solvent: Anhydrous, aprotic polar solvents like toluene or THF are standard choices to ensure the stability of the strong base and the catalytic intermediates.[14]

Diagram 2: Experimental Workflow for Cross-Coupling Reactions

Workflow start 1. Reagent Assembly (Substrate, Coupling Partner, Catalyst, Ligand, Base) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) start->inert solvent 3. Add Anhydrous/Degassed Solvent inert->solvent reaction 4. Heat & Stir (e.g., 80-110 °C) solvent->reaction monitor 5. Monitor Progress (TLC, LC-MS) reaction->monitor workup 6. Aqueous Work-up (Extraction & Washing) monitor->workup purify 7. Purification (Column Chromatography) workup->purify end 8. Characterization (NMR, MS) purify->end

Caption: A standardized workflow for setting up and processing cross-coupling reactions.

Protocol 2: Buchwald-Hartwig Amination of N-(2-bromophenyl)-3-methylbenzamide

This protocol outlines a general procedure for coupling with a generic aniline derivative.

ComponentRoleAmount (per 1.0 mmol Substrate)
N-(2-bromophenyl)-3-methylbenzamideElectrophile1.0 mmol
Aniline DerivativeNucleophile1.2 mmol
Pd(OAc)₂Catalyst Precursor0.05 mmol (5 mol%)
BINAPLigand0.08 mmol (8 mol%)
Cs₂CO₃Base2.0 mmol
TolueneSolvent10 mL

Step-by-Step Methodology:

  • Inert Atmosphere: Combine N-(2-bromophenyl)-3-methylbenzamide, the aniline, Pd(OAc)₂, BINAP, and Cs₂CO₃ in a Schlenk tube.

  • Degassing: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the tube and heat the mixture to 110 °C with stirring for 8-16 hours.[13]

  • Monitoring: Track the consumption of the starting material using TLC or LC-MS.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove inorganic salts and the catalyst. Rinse the pad with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.

Alternative and Complementary Reaction Pathways

While palladium catalysis is dominant, other transformations are relevant to the reactivity of the C-Br bond in this substrate.

Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed reaction for forming C-N and C-O bonds.[15][16] While often requiring harsher conditions (higher temperatures, polar solvents like DMF or NMP) and stoichiometric amounts of copper compared to modern palladium-catalyzed methods, it remains a viable alternative, particularly in specific industrial applications.[15][17][18] Ligand-assisted copper catalysis has led to milder reaction conditions.[19]

Directed ortho-Metalation (DoM) and Halogen-Metal Exchange

The amide group is a powerful Directed Metalation Group (DMG).[2][20] However, the bromine is already at an ortho position. Attempted deprotonation at the other ortho position (C6) with a strong base like n-BuLi or s-BuLi would be challenging. Instead, a faster reaction is often lithium-halogen exchange.[21]

Reacting N-(2-bromophenyl)-3-methylbenzamide with two equivalents of an alkyllithium (e.g., t-BuLi) at low temperature (-78 °C) would likely result in initial deprotonation of the amide N-H, followed by a rapid lithium-bromine exchange at the C-Br bond. This generates an ortho-lithiated species in situ. This powerful nucleophile can then be quenched with a wide variety of electrophiles (E+), installing a new functional group at the original position of the bromine atom.

Diagram 3: Reactivity Pathways Comparison

Pathways start N-(2-bromophenyl)-3-methylbenzamide pd_coupling Pd-Catalyzed Cross-Coupling start->pd_coupling [Pd], Ligand, Base R-B(OH)₂ or R₂NH ullmann Ullmann Condensation start->ullmann [Cu], Base, Heat Nu-H li_exchange Lithium-Halogen Exchange start->li_exchange 1. R-Li 2. E⁺ product_cc C-C or C-N Coupled Product pd_coupling->product_cc ullmann->product_cc product_li Substituted Product (via Aryllithium) li_exchange->product_li

Caption: Key reactive pathways for functionalizing the C-Br bond.

Conclusion

The bromine atom of N-(2-bromophenyl)-3-methylbenzamide is a highly versatile synthetic handle, primarily exploited through palladium-catalyzed cross-coupling reactions. The success of these transformations hinges on a rational selection of catalyst, ligand, base, and solvent, tailored to overcome the steric hindrance imposed by the ortho-amide group. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions provide reliable and high-yielding pathways to C-C and C-N bond formation, respectively. Understanding the underlying mechanisms and the causality behind protocol design empowers researchers to troubleshoot and optimize these critical reactions for the efficient synthesis of complex molecular targets in drug discovery and materials science.

References

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]

  • Mechanism for Palladium catalyzed Suzuki cross‐coupling reaction. ResearchGate. [Link]

  • 17.2. Palladium catalyzed couplings. (n.d.). Lumen Learning - Organic Chemistry II. [Link]

  • Buchwald–Hartwig amination. (2023). Wikipedia. [Link]

  • Ullmann condensation. (2023). Wikipedia. [Link]

  • DIRECTED ORTHO METALATION. (2013). Jacques Mortier - Unblog.fr. [Link]

  • Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. (1992). Semantic Scholar. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Directed (ortho) Metallation. (n.d.). University of Wisconsin-Madison Chemistry. [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]

  • Ullmann Condensation. (n.d.). SynArchive. [Link]

  • Ortho Arylation of N-Aryl Amides and the Construction of Diagonal Tetraarylbenzenediamines and N-Doped Fulminenes via BBr3-Derived Dibromoboracycles. (2025). PubMed. [Link]

  • Directed ortho metalation. (2023). Wikipedia. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). ResearchGate. [Link]

  • Ortho Arylation of N-Aryl Amides and the Construction of Diagonal Tetraaryldiamines and N-Doped Picenes via BBr3-Derived Dibro-. (2024). ChemRxiv. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Ullmann Reaction. (2020). BYJU'S. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. (2018). ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. (2005). PMC. [Link]

  • Study on the reaction of bromocyclopropane with amide under conditions of ullmann reaction. (2014). ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. [Link]

  • Sterically Hindered Ketones via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O) Activation. (2017). NSF Public Access Repository. [Link]

  • Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides. (2014). MDPI. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016). PMC. [Link]

  • Pd-Catalyzed Cross-Coupling Reactions of Amides and Aryl Mesylates. (2010). MIT Open Access Articles. [Link]

Sources

Protocols & Analytical Methods

Method

N-(2-bromophenyl)-3-methylbenzamide as an intermediate in pharmaceutical synthesis

Application Note: N-(2-Bromophenyl)-3-methylbenzamide as a Strategic Intermediate in Phenanthridinone Synthesis Executive Summary Topic: N-(2-Bromophenyl)-3-methylbenzamide (CAS: Variable/Derivative specific) Role: Key "...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(2-Bromophenyl)-3-methylbenzamide as a Strategic Intermediate in Phenanthridinone Synthesis

Executive Summary

Topic: N-(2-Bromophenyl)-3-methylbenzamide (CAS: Variable/Derivative specific) Role: Key "Linchpin" Precursor for Intramolecular C–H Arylation Target Class: Phenanthridin-6(5H)-ones (PARP inhibitors, alkaloids, OLED emitters)

This guide details the synthesis and application of N-(2-bromophenyl)-3-methylbenzamide. While simple in structure, this amide serves as a model substrate for constructing the phenanthridinone core—a privileged scaffold in medicinal chemistry (e.g., rucaparib, PJ34) and materials science. The critical value of this intermediate lies in its pre-organized structure, which facilitates transition-metal-catalyzed intramolecular C–H bond activation, enabling the rapid assembly of tricyclic heterocycles.

Synthesis of the Intermediate

The preparation of N-(2-bromophenyl)-3-methylbenzamide is a standard nucleophilic acyl substitution. However, controlling the exotherm and removing trace acid impurities is critical to prevent catalyst poisoning in downstream applications.

Protocol: Acid Chloride Coupling

Reaction Overview:

  • Reagents: 2-Bromoaniline (1.0 equiv), 3-Methylbenzoyl chloride (1.1 equiv).

  • Base: Triethylamine (Et₃N) or Pyridine.

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve 2-bromoaniline (10.0 mmol, 1.72 g) in anhydrous DCM (50 mL). Add Et₃N (12.0 mmol, 1.67 mL) and cool the mixture to 0 °C using an ice bath.

  • Addition: Add 3-methylbenzoyl chloride (11.0 mmol, 1.70 g) dropwise via syringe over 15 minutes. Expert Note: The reaction is exothermic; slow addition prevents localized overheating and impurity formation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the aniline starting material (R_f ~0.4) is consumed.

  • Workup:

    • Quench with saturated NaHCO₃ (30 mL).

    • Extract with DCM (3 x 30 mL).

    • Wash the combined organic layer with 1M HCl (to remove unreacted aniline/pyridine), followed by brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from hot Ethanol/Water or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

    • Target Yield: >85%

    • Appearance: White to off-white solid.

Downstream Application: Phenanthridinone Cyclization

The primary utility of this intermediate is its conversion into 3-methylphenanthridin-6(5H)-one via Palladium-catalyzed intramolecular C–H arylation. This reaction forms the C–C bond between the phenyl ring of the aniline and the benzoyl ring.

Mechanism & Regioselectivity

The 3-methyl substituent on the benzoyl ring introduces a regioselectivity challenge. C–H activation can occur at the ortho-position (C2, sterically crowded) or the para-position (C6, less hindered) relative to the methyl group.

  • Major Product: Cyclization at C6 (sterically favored).

  • Minor Product: Cyclization at C2.

Protocol: Pd-Catalyzed Intramolecular Arylation

Reagents:

  • Substrate: N-(2-bromophenyl)-3-methylbenzamide (1.0 mmol)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PCy₃ (tricyclohexylphosphine) or PPh₃ (10-20 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Solvent: DMA (Dimethylacetamide) or DMF

Workflow:

  • Charge: In a glovebox or under Argon flow, add the substrate (290 mg, 1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), Ligand (0.1 mmol), and K₂CO₃ (276 mg, 2.0 mmol) to a pressure tube.

  • Solvent: Add degassed DMA (5 mL). Expert Note: Oxygen is a poison for this catalytic cycle; thorough degassing is non-negotiable.

  • Heat: Seal the tube and heat to 130 °C for 12–16 hours.

  • Workup: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove inorganic salts and Pd black.

  • Analysis: The product, 3-methylphenanthridin-6(5H)-one , typically precipitates upon adding water or can be isolated via chromatography.

Visualization of Workflows

Figure 1: Synthesis & Cyclization Pathway

This diagram illustrates the conversion of raw materials into the phenanthridinone scaffold, highlighting the regioselective step.

SynthesisWorkflow Start Raw Materials (2-Bromoaniline + 3-Methylbenzoyl Cl) Inter Intermediate N-(2-bromophenyl)-3-methylbenzamide Start->Inter Acylation (DCM, Et3N, 0°C) Cycle Pd-Catalyzed C-H Activation Inter->Cycle Pd(OAc)2, Ligand (DMA, 130°C) Prod Target Scaffold 3-Methylphenanthridin-6(5H)-one Cycle->Prod Regioselective Cyclization

Caption: Step-wise construction of the phenanthridinone core from simple aniline and acid chloride precursors.

Figure 2: Catalytic Cycle (C-H Activation)

A representation of the Pd(0)/Pd(II) cycle driving the intramolecular ring closure.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate (Ar-Br) CMD C-H Activation (CMD Mechanism) OxAdd->CMD - HBr (Base assisted) RedElim Reductive Elimination (Product Release) CMD->RedElim Palladacycle Formed RedElim->Pd0 Release Phenanthridinone

Caption: Simplified catalytic cycle showing Oxidative Addition followed by Concerted Metallation-Deprotonation (CMD).

Technical Data Summary

ParameterSynthesis Step (Intermediate)Cyclization Step (Phenanthridinone)
Key Reagents 3-Methylbenzoyl chloride, Et₃NPd(OAc)₂, PCy₃, K₂CO₃
Solvent System DCM or THF (0 °C to RT)DMA, DMF, or Xylene (130 °C)
Typical Yield 85–95%70–88%
Critical Impurity 3-Methylbenzoic acid (hydrolysis)Protodehalogenated byproduct (Ar-H)
Purification Recrystallization (EtOH)Column Chromatography / Precipitation

Expert Insights & Troubleshooting

  • Regiocontrol: The "3-methyl" group on the benzoyl ring directs cyclization primarily to the para position (relative to methyl), avoiding the steric clash at the ortho position. If the 1-methyl isomer is detected, switching to a bulkier ligand (e.g., JohnPhos or XPhos) can further enhance selectivity for the less hindered product [1][2].

  • Moisture Sensitivity: The cyclization is strictly anhydrous. Water can hydrolyze the amide bond at high temperatures or quench the reactive Pd-aryl species.

  • Halogen Exchange: While the 2-bromo derivative is standard, the 2-iodo analogue often cyclizes at lower temperatures (100 °C) with higher yields, though it is more expensive to prepare.

  • Solvent Choice: DMA is generally superior to DMF due to its higher boiling point and better stability at 130 °C.

References

  • BenchChem. (2025).[1] Applications of 2-Bromo-N-phenylbenzamide in Materials Science: Synthesis of Phenanthridinone-Based Functional Materials. Retrieved from

  • Caffrey, M. et al. (2012). Palladium-catalyzed intramolecular C–H arylation of 2-halo-N-Boc-N-arylbenzamides for the synthesis of N–H phenanthridinones. RSC Advances. Retrieved from

  • J. Org. Chem. (2023).[2][3] Ni-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reaction for the Synthesis of Phenanthridinone Derivatives. Retrieved from

  • ResearchGate. (2024). Synthesis of N-substituted phenanthridinones from 2-bromo-benzamides. Retrieved from

Sources

Application

Application Note: Advanced Protocol for the Amidation of 3-Methylbenzoic Acid with 2-Bromoaniline

Executive Summary & Mechanistic Rationale The synthesis of N-(2-bromophenyl)-3-methylbenzamide via the coupling of 3-methylbenzoic acid with 2-bromoaniline presents a classic challenge in synthetic organic chemistry: ove...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of N-(2-bromophenyl)-3-methylbenzamide via the coupling of 3-methylbenzoic acid with 2-bromoaniline presents a classic challenge in synthetic organic chemistry: overcoming the profound nucleophilic deactivation of the amine.

2-Bromoaniline is notoriously unreactive. The ortho-bromo substituent exerts a strong electron-withdrawing inductive effect (-I) that depletes electron density from the nitrogen lone pair, while simultaneously creating a steric shield that blocks the trajectory of nucleophilic attack . Consequently, standard carbodiimide coupling agents (e.g., EDC, DCC) are often sluggish, low-yielding, and prone to generating unwanted side products.

To achieve high conversion, the carboxylic acid must be converted into a highly electrophilic species. This guide provides two field-proven, self-validating protocols for this transformation:

  • The Acid Chloride Pathway (Oxalyl Chloride): The gold standard for forcing amidation with sterically hindered substrates, generating a highly reactive acyl chloride .

  • The T3P® Pathway (Propylphosphonic Anhydride): A modern, scalable, and mild approach that generates a mixed phosphonic anhydride. T3P is highly valued in pharmaceutical development for its low toxicity and completely water-soluble byproducts .

Reaction Pathways Visualization

Workflow Acid 3-Methylbenzoic Acid (Nucleophile Acceptor) T3P Mixed Phosphonic Anhydride (T3P Activation) Acid->T3P T3P, DIPEA, EtOAc 0 °C to 50 °C COCl 3-Methylbenzoyl Chloride (Oxalyl Chloride Activation) Acid->COCl (COCl)2, cat. DMF, DCM 0 °C to RT Amine 2-Bromoaniline (Deactivated Nucleophile) Amine->T3P Amine->COCl Product N-(2-bromophenyl)-3-methylbenzamide (Target Amide) T3P->Product Amine Addition COCl->Product Amine Addition, Pyridine

Divergent activation pathways for the amidation of deactivated 2-bromoaniline.

Quantitative Reagent Comparison

ParameterMethod A: Acid Chloride ActivationMethod B: T3P-Mediated Amidation
Stoichiometry (Acid:Amine) 1.0 : 0.95 (Amine is limiting)1.0 : 1.05 (Amine in slight excess)
Coupling Reagent Oxalyl Chloride (1.2 equiv)T3P, 50% in EtOAc (1.5 equiv)
Catalyst / Base DMF (0.05 eq) / Pyridine (2.0 eq)DIPEA (3.0 equiv)
Temperature Profile 0 °C → 25 °C (RT)0 °C → 50 °C
Reaction Time 2–4 hours12–18 hours
Byproduct Profile HCl, CO, CO₂ (Toxic/Corrosive Gases)Water-soluble phosphonic acids
Typical Yield 85–95%75–85%

Experimental Protocols (Self-Validating Systems)

Protocol A: Acid Chloride Activation (Maximum Electrophilicity)

This method utilizes oxalyl chloride and catalytic N,N-dimethylformamide (DMF) to form the Vilsmeier-Haack reagent, which rapidly converts the acid to the corresponding acyl chloride. This is the most reliable method for overcoming the steric bulk of 2-bromoaniline .

Step-by-Step Methodology:

  • Acid Activation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 3-methylbenzoic acid (1.36 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 25 mL).

  • Catalyst Addition: Add 3 drops of anhydrous DMF (approx. 0.05 mmol). Causality: DMF acts as a nucleophilic catalyst, reacting with oxalyl chloride to form the active chloroiminium ion.

  • Reagent Addition: Cool the mixture to 0 °C. Dropwise, add oxalyl chloride (1.03 mL, 12.0 mmol) over 10 minutes.

  • In-Process Validation 1: Observe the solution. Immediate effervescence (release of CO, CO₂, and HCl) confirms the activation is proceeding. Remove the ice bath and stir at room temperature for 2 hours. The reaction is complete when gas evolution ceases and the solution is entirely homogeneous.

  • Concentration: Concentrate the mixture in vacuo to remove unreacted oxalyl chloride. Redissolve the resulting crude 3-methylbenzoyl chloride in fresh anhydrous DCM (10 mL).

  • Amidation: In a separate flask, dissolve 2-bromoaniline (1.63 g, 9.5 mmol) and anhydrous pyridine (1.61 mL, 20.0 mmol) in DCM (15 mL). Cool to 0 °C. Causality: Pyridine acts as an acid scavenger and a nucleophilic transfer catalyst.

  • Coupling: Add the acid chloride solution dropwise to the aniline solution. Stir for 2 hours, allowing the mixture to warm to room temperature.

  • In-Process Validation 2: Monitor via TLC (20% EtOAc/Hexanes). The highly UV-active 2-bromoaniline spot (Rf ~0.6) should disappear, replaced by the amide product (Rf ~0.3).

  • Workup: Quench with 1M HCl (20 mL) to remove pyridine. Wash the organic layer sequentially with saturated NaHCO₃ (20 mL) and brine (20 mL). Dry over MgSO₄, filter, and concentrate to yield the crude amide.

Protocol B: T3P-Mediated Amidation (Mild & Scalable)

T3P is a cyclic anhydride that opens upon attack by the carboxylate, forming a highly reactive mixed anhydride. Unlike carbodiimides, T3P generates completely water-soluble byproducts, eliminating the need for chromatographic purification .

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 3-methylbenzoic acid (1.36 g, 10.0 mmol) and 2-bromoaniline (1.80 g, 10.5 mmol) in ethyl acetate (EtOAc, 30 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 5.2 mL, 30.0 mmol). Causality: A strong, non-nucleophilic base is required to deprotonate the carboxylic acid and drive the opening of the T3P ring.

  • T3P Addition: Cool the mixture to 0 °C. Slowly add T3P (50% w/w solution in EtOAc, 9.0 mL, 15.0 mmol) via syringe. Causality: T3P is added at 0 °C to control the initial exothermic formation of the mixed anhydride.

  • Heating: Due to the severe deactivation of 2-bromoaniline, room temperature stirring may stall at 50% conversion. Attach a reflux condenser and heat the mixture to 50 °C for 16 hours.

  • In-Process Validation: TLC analysis (30% EtOAc/Hexanes) will show the gradual consumption of the acid and the emergence of the amide product.

  • Workup (Self-Purifying): Cool to room temperature. Add water (30 mL) and stir vigorously for 15 minutes. Causality: This step hydrolyzes unreacted T3P and dissolves the phosphonic acid byproducts. Separate the layers. Wash the organic layer with 1M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL). Dry over MgSO₄ and concentrate. The resulting solid is typically >95% pure without column chromatography.

Analytical Validation

To confirm the successful synthesis of N-(2-bromophenyl)-3-methylbenzamide, verify the following analytical markers:

  • TLC: Rf ≈ 0.35 in 20% EtOAc/Hexanes (UV Active).

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic downfield amide proton (N-H) appearing as a broad singlet around δ 8.4–8.6 ppm. The methyl group from the m-toluic acid moiety will appear as a sharp singlet at ~2.4 ppm. The aromatic region (δ 7.0–8.0 ppm) will integrate to 8 protons.

  • LC-MS: Expected mass [M+H]⁺ for C₁₄H₁₂BrNO is approximately m/z 290.0 and 292.0 (1:1 isotopic ratio confirming the presence of the bromine atom).

References

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Organic Process Research & Development, ACS Publications. URL:[Link]

  • Room-temperature Amination of Deactivated Aniline and Aryl Halide Partners With Carbonate Base Angewandte Chemie International Edition, PubMed/NIH. URL:[Link]

Method

Application Notes and Protocols for the Development of Antifungal Agents Based on N-(2-bromophenyl)-3-methylbenzamide

Abstract The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent development of novel antifungal therapeutics.[1][2] The benzamide scaffold has emerg...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent development of novel antifungal therapeutics.[1][2] The benzamide scaffold has emerged as a promising starting point for the discovery of new antimicrobial agents.[3][4] This document provides a comprehensive guide for researchers on the utilization of N-(2-bromophenyl)-3-methylbenzamide as a lead compound in the antifungal drug discovery pipeline. These application notes and protocols are designed to offer a structured, scientifically-grounded framework for the systematic evaluation of its antifungal efficacy, host cell interaction, and preliminary mechanism of action. The methodologies described herein are rooted in established standards to ensure data integrity and reproducibility, empowering research teams to make informed decisions in the progression of this and related compounds.

Introduction: The Rationale for N-(2-bromophenyl)-3-methylbenzamide in Antifungal Research

The current arsenal of antifungal drugs is limited to a few classes, primarily azoles, polyenes, echinocandins, and pyrimidine analogs.[5] This limited therapeutic landscape is further challenged by the evolution of resistance mechanisms in key fungal pathogens.[1][6] Consequently, the exploration of novel chemical scaffolds is a critical priority in infectious disease research.

Benzamide derivatives have garnered significant interest due to their diverse biological activities.[3][4] Specifically, the inclusion of a bromophenyl moiety has been shown in related molecules to contribute to antifungal effects, suggesting that N-(2-bromophenyl)-3-methylbenzamide is a compound of interest for screening and development.[7][8] The structural similarity of some benzamides to known fungicides that act as succinate dehydrogenase inhibitors (SDHIs) provides a rational starting point for mechanistic investigations.[9] SDHIs disrupt the fungal mitochondrial respiratory chain, a validated target for antifungal agents.[9]

These notes will guide the researcher through a multi-stage evaluation process, beginning with foundational in vitro susceptibility testing, moving to essential safety profiling against host cells, and culminating in preliminary studies to elucidate the compound's mode of action.

Compound Profile: N-(2-bromophenyl)-3-methylbenzamide

Property Value
IUPAC Name N-(2-bromophenyl)-3-methylbenzamide
Molecular Formula C₁₄H₁₂BrNO
Molecular Weight 290.16 g/mol
Structure
Canonical SMILES CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2Br
Solubility Recommended solvent for stock solutions is Dimethyl Sulfoxide (DMSO).

Note: A general synthesis can be achieved via the reaction of 3-methylbenzoyl chloride with 2-bromoaniline in the presence of a base, or by using a peptide coupling agent to facilitate the amide bond formation between 3-methylbenzoic acid and 2-bromoaniline.[10][11]

Stage 1: Assessment of Antifungal Activity

The initial step in evaluating a novel compound is to determine its spectrum and potency of antifungal activity. The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.[12] The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution for MIC Determination

This method is considered the gold standard for quantitative antifungal susceptibility testing.[13]

Objective: To determine the MIC of N-(2-bromophenyl)-3-methylbenzamide against a panel of fungal pathogens.

Materials:

  • N-(2-bromophenyl)-3-methylbenzamide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Quality control strains (e.g., C. parapsilosis ATCC 22019)

  • Spectrophotometer or microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of N-(2-bromophenyl)-3-methylbenzamide in DMSO.

  • Drug Dilution Plate:

    • In a 96-well plate, perform serial twofold dilutions of the compound in RPMI-1640 medium. The final concentration range should typically span from 256 µg/mL to 0.125 µg/mL.

    • Include a positive control (a known antifungal like fluconazole or amphotericin B), a negative/solvent control (medium with the highest concentration of DMSO used), and a growth control (medium with inoculum only).[14]

  • Inoculum Preparation:

    • For yeasts, grow cultures on Sabouraud Dextrose Agar. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 to obtain the final working inoculum.

    • For molds, grow cultures on Potato Dextrose Agar until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL.

  • Inoculation: Add 100 µL of the working fungal inoculum to each well of the drug dilution plate, bringing the final volume to 200 µL.[14]

  • Incubation: Incubate the plates at 35°C. For Candida spp., incubate for 24-48 hours. For Aspergillus spp., incubate for 48-72 hours, or until sufficient growth is observed in the growth control well.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Protocol: Disk Diffusion Assay for Qualitative Screening

This method provides a simpler, qualitative assessment of antifungal activity.[13]

Objective: To rapidly screen for inhibitory activity of N-(2-bromophenyl)-3-methylbenzamide.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Standardized fungal inoculum (as prepared for broth microdilution)

  • Sterile swabs

Procedure:

  • Disk Impregnation: Aseptically apply a known amount of the N-(2-bromophenyl)-3-methylbenzamide solution onto the sterile paper disks and allow them to dry.

  • Plate Inoculation: Dip a sterile swab into the standardized inoculum and streak it evenly across the entire surface of the agar plate to ensure confluent growth.[14]

  • Disk Application: Place the impregnated disks onto the surface of the inoculated agar. Gently press to ensure firm contact.

  • Incubation: Invert the plates and incubate at 35°C for 20-24 hours for yeasts.[13]

  • Result Interpretation: Measure the diameter of the zone of growth inhibition around each disk. A larger zone of inhibition corresponds to greater in vitro activity.

Stage 2: Host Cell Interaction and Safety Profile

A critical aspect of antifungal drug development is ensuring that the compound is selective for fungal cells over host cells.[15] Early-stage in vitro cytotoxicity screening is paramount to identify potential safety liabilities.[16]

Protocol: MTT Assay for Mammalian Cell Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[15]

Objective: To determine the 50% cytotoxic concentration (IC50) of N-(2-bromophenyl)-3-methylbenzamide against a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HepG2 for liver cells, HEK293 for kidney cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N-(2-bromophenyl)-3-methylbenzamide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Sterile 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of N-(2-bromophenyl)-3-methylbenzamide in the complete cell culture medium. Replace the old medium with the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control. Ensure the final DMSO concentration is non-toxic (typically ≤0.5%).[12]

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.[12]

  • MTT Addition: Add MTT reagent to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Aspirate the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate cell viability as a percentage relative to the untreated control. The IC50 value is determined by plotting a dose-response curve and identifying the compound concentration that reduces cell viability by 50%.[12]

Data Interpretation: The Selectivity Index

The Selectivity Index (SI) is a crucial metric for evaluating the therapeutic potential of a compound. It is calculated as the ratio of host cell toxicity to antifungal activity.

SI = IC50 / MIC

A higher SI value is desirable, as it indicates greater selectivity for the fungal pathogen over host cells.

Stage 3: Preliminary Mechanism of Action (MoA) Studies

Understanding how a compound exerts its antifungal effect is vital for lead optimization. Based on the activity of structurally related benzamides, a plausible hypothesis is the inhibition of succinate dehydrogenase (SDH).[9]

Workflow for Antifungal Drug Discovery

The following diagram illustrates the overall workflow for the initial assessment of a novel antifungal candidate like N-(2-bromophenyl)-3-methylbenzamide.

G cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Safety Profiling cluster_2 Phase 3: MoA Hypothesis Testing cluster_3 Decision Point start N-(2-bromophenyl)-3-methylbenzamide susceptibility Antifungal Susceptibility Testing (Broth Microdilution & Disk Diffusion) start->susceptibility mic Determine MIC Values (Quantitative Data) susceptibility->mic analysis Data Analysis & Interpretation mic->analysis cytotoxicity Host Cell Cytotoxicity Assay (e.g., MTT Assay) ic50 Determine IC50 Value cytotoxicity->ic50 ic50->analysis moa Preliminary MoA Studies membrane Membrane Integrity Assay (Ergosterol Binding) moa->membrane sdh Mitochondrial Function Assay (SDH Activity) moa->sdh decision Go/No-Go Decision for Lead Optimization membrane->decision sdh->decision si Calculate Selectivity Index (SI = IC50 / MIC) analysis->si si->decision

Caption: Overall workflow for the in vitro evaluation of N-(2-bromophenyl)-3-methylbenzamide.

Protocol: Ergosterol Binding Assay

Many antifungal agents, such as polyenes, target ergosterol, the primary sterol in the fungal cell membrane.[6][17] This assay can determine if the compound interacts with the fungal membrane.

Objective: To assess if N-(2-bromophenyl)-3-methylbenzamide binds to ergosterol.

Procedure:

  • Perform the broth microdilution assay as described in section 3.1.

  • Run a parallel experiment where the growth medium is supplemented with exogenous ergosterol (e.g., 400 µg/mL).

  • If the compound binds to ergosterol, the presence of exogenous ergosterol in the medium will sequester the compound, leading to a significant increase in the observed MIC. A lack of change in the MIC suggests that the compound does not primarily target ergosterol.

Hypothetical Signaling Pathway Involvement

Should N-(2-bromophenyl)-3-methylbenzamide act as a succinate dehydrogenase inhibitor (SDHI), it would interfere with the mitochondrial electron transport chain, a critical pathway for cellular respiration and energy production in fungi.

G cluster_0 Fungal Mitochondrion TCA TCA Cycle Succinate Succinate TCA->Succinate ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP Production ATP Production ATP_Synthase->ATP Production SDH Succinate Dehydrogenase (Complex II) Succinate->SDH e- Fumarate Fumarate SDH->ETC transfers e- SDH->Fumarate Disrupted Respiration Disrupted Respiration SDH->Disrupted Respiration Fungal Cell Growth Fungal Cell Growth ATP Production->Fungal Cell Growth Compound N-(2-bromophenyl) -3-methylbenzamide Compound->SDH Inhibition Fungal Cell Death Fungal Cell Death Disrupted Respiration->Fungal Cell Death

Caption: Hypothetical mechanism of action via Succinate Dehydrogenase (SDH) inhibition.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial characterization of N-(2-bromophenyl)-3-methylbenzamide as a potential antifungal agent. A promising compound will exhibit potent and broad-spectrum antifungal activity (low MIC), minimal host cell toxicity (high IC50), and consequently, a favorable selectivity index.

Positive outcomes from these initial studies would warrant progression to more advanced investigations, including:

  • Time-kill assays to determine fungistatic versus fungicidal activity.

  • Screening against a broader panel of clinical isolates, including resistant strains.

  • Advanced mechanistic studies, such as enzymatic assays to confirm SDH inhibition.

  • In vivo efficacy and toxicity studies in animal models of fungal infection.

By following a systematic and evidence-based approach, researchers can effectively evaluate the potential of N-(2-bromophenyl)-3-methylbenzamide and its analogs, contributing to the vital pipeline of new antifungal therapies.

References

  • The antifungal pipeline: a reality check - PMC. (n.d.).
  • Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs. (n.d.).
  • The antifungal drug development pipeline. Antifungal drugs approved by the FDA and under clinical trials (denoted in red font). - ResearchGate. (n.d.).
  • Advancements and challenges in antifungal therapeutic development - ASM Journals. (2024, January 31).
  • Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (2020, April 29).
  • Antifungal pipeline: Is there light at the end of the tunnel? - Baishideng Publishing Group. (2024, June 6).
  • A Practical Guide to Antifungal Susceptibility Testing - PMC. (n.d.).
  • Application Notes and Protocols for In Vitro Susceptibility Testing of "Antifungal Agent 52" - Benchchem. (n.d.).
  • Pipeline of Novel Antifungals for Invasive Fungal Disease in Transplant Recipients: A Pediatric Perspective - Oxford Academic. (2024, February 28).
  • Application Note: Cell-Based Assays for Toxicity Screening of "Antifungal Agent 52" - Benchchem. (n.d.).
  • Mechanisms of action of novel antifungal drugs. - ResearchGate. (n.d.).
  • Novel antifungal agents in clinical trials - PMC - NIH. (2021, June 28).
  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These ... - PMC. (n.d.).
  • Interdisciplinary Approaches for the Discovery of Novel Antifungals - PMC - NIH. (2025, August 1).
  • Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Avenaciolide - Benchchem. (n.d.).
  • Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology | Fungal Infection Trust. (2021, May 7).
  • Cytotoxicity assays were performed for each of the (A) four antifungal... - ResearchGate. (n.d.).
  • Antifungal Drugs for the Treatment of Invasive Fungal Infections—A Limited Therapeutic Toolbox Facing Growing Resistances - MDPI. (2025, August 19).
  • Application Note: Protocols for In Vitro Antifungal Susceptibility and Cytotoxicity Profiling of Ticlatone - Benchchem. (n.d.).
  • Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity. (2025, August 6).
  • Application of "N-Benzyl-2-bromo-3-methylbenzamide" in agrochemical research - Benchchem. (n.d.).
  • Antifungal Activity Testing | Susceptibility Test for fungi. (n.d.).
  • The Antifungal Action Mode of N-Phenacyldibromobenzimidazoles - MDPI. (2021, September 8).
  • The Antifungal Action Mode of N-Phenacyldibromobenzimidazoles - PubMed. (2021, September 8).
  • Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed. (n.d.).
  • Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives | Asian Journal of Pharmaceutical Research and Development - ajprd.com. (n.d.).
  • A simple method for arylation of secondary amides/amines through NaH-initiated aryne generation strategy - Supporting Information. (n.d.).
  • SYNTHESIS OF SOME NEW 2-((4-CHLOROPHENOXY)METHYL)-N- (ARYLCARBAMOTHIOYL) BENZAMIDES AS POTENTIAL ANTIFUNGAL AGENTS. (n.d.).
  • Asian Journal of Pharmaceutical Research and Development Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl) - Semantic Scholar. (2023, February 15).
  • Synthesis of N,N-Diethyl-3-methylbenzamide (DEET): Two Ways to the Same Goal. (n.d.).
  • 346718-81-8 | 3-Bromo-N-(2-bromophenyl)benzamide - ChemScene. (n.d.).
  • Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Current issues in pharmacy and medicine: science and practice. (2022, November 15).
  • Operationally Simple Synthesis of N,N‑Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent - Pendidikan Kimia. (2014, October 10).
  • CN1012498B - The preparation method of N-(2'-aminophenyl)-benzamide derivative - Google Patents. (n.d.).
  • Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide - SciELO. (n.d.).
  • In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC. (2025, November 17).

Sources

Application

Application Note: N-(2-bromophenyl)-3-methylbenzamide as a Privileged Scaffold for the Synthesis of Novel Kinase Inhibitors

Executive Summary & Chemical Rationale The development of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can simultaneously anchor to the highly conserved ATP-binding site (hinge region) and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The development of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can simultaneously anchor to the highly conserved ATP-binding site (hinge region) and project into adjacent, less-conserved hydrophobic pockets (such as the DFG-out pocket) to achieve high selectivity. N-(2-bromophenyl)-3-methylbenzamide (NPMB) has emerged as a highly versatile synthetic intermediate and pharmacophore in this domain[1].

As a Senior Application Scientist, understanding the causality behind scaffold selection is critical. NPMB is not merely a structural building block; its specific functional groups serve precise mechanistic and synthetic purposes:

  • The 3-Methylbenzamide Moiety: The amide nitrogen acts as a critical hydrogen-bond donor, while the carbonyl oxygen acts as a hydrogen-bond acceptor, forming a bidentate interaction with the backbone residues of the kinase hinge region (e.g., Met/Cys). The meta-methyl group is strategically positioned to occupy the small hydrophobic "gatekeeper" pocket, enhancing binding affinity without causing steric clashes with larger gatekeeper mutations (such as T315I in BCR-ABL)[2].

  • The Ortho-Bromo Handle: The bulky bromine atom at the 2-position of the aniline ring serves two purposes. First, it induces a steric clash that forces the phenyl ring out of coplanarity with the amide bond. This pre-organized dihedral angle perfectly mimics the bioactive conformation required for Type II kinase inhibitors binding to the DFG-out conformation. Second, it acts as an ideal leaving group for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing researchers to rapidly generate libraries of extended derivatives that probe deep selectivity pockets[3].

Pharmacophore Hinge Kinase Hinge Region (Hydrogen Bonding) Benzamide 3-Methylbenzamide (Donor/Acceptor) Hinge->Benzamide H-Bonds Aniline Phenyl Ring (Hydrophobic Core) Benzamide->Aniline Amide Linkage Bromo 2-Bromo Handle (Cross-Coupling Site) Aniline->Bromo Ortho Position Pocket Selectivity Pocket (DFG-out / Allosteric) Bromo->Pocket Late-Stage Diversification

Figure 1: Conceptual pharmacophore binding model of the NPMB scaffold within a generic kinase active site.

Experimental Workflows & Methodologies

The following protocols detail the synthesis of the NPMB intermediate, its late-stage functionalization into a targeted kinase inhibitor library, and the subsequent biological validation. These protocols are designed as self-validating systems to ensure maximum reproducibility and scientific integrity.

Workflow SM Starting Materials 2-Bromoaniline + 3-Methylbenzoyl Chloride Amidation Step 1: Amidation (DIPEA, DCM, 0°C to RT) SM->Amidation Intermediate Intermediate (NPMB) N-(2-bromophenyl)-3-methylbenzamide Amidation->Intermediate Coupling Step 2: Suzuki Coupling (Pd(dppf)Cl2, Boronic Acid, Base) Intermediate->Coupling Divergent Synthesis Product Final Kinase Inhibitors (Extended Pharmacophore) Coupling->Product Assay Step 3: Biological Validation (ADP-Glo Kinase Assay) Product->Assay

Figure 2: End-to-end synthetic and biological validation workflow for NPMB-derived kinase inhibitors.

Protocol 1: Synthesis of N-(2-bromophenyl)-3-methylbenzamide (NPMB)

This step establishes the core scaffold via a highly efficient amidation reaction[1].

Reagents & Materials:

  • 2-Bromoaniline (1.0 eq, 10 mmol)

  • 3-Methylbenzoyl chloride (1.1 eq, 11 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve 2-bromoaniline and DIPEA in anhydrous DCM in a flame-dried round-bottom flask under an argon atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Addition: Dissolve 3-methylbenzoyl chloride in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes to control the exothermic reaction and prevent di-acylation.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Quench the reaction with 1N HCl (30 mL) to remove unreacted aniline and DIPEA. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from hot ethanol to yield pure NPMB as a white solid.

  • Self-Validation Checkpoints:

    • TLC: Check completion using Hexanes/EtOAc (3:1). The product spot should be UV-active with an

      
       of ~0.4.
      
    • LC-MS: Confirm mass. The molecular formula is

      
      . Look for the characteristic 1:1 isotopic doublet for bromine at 
      
      
      
      290.0
      
      
      (
      
      
      ) and 292.0
      
      
      (
      
      
      ).
Protocol 2: Late-Stage Diversification via Suzuki-Miyaura Coupling

The ortho-bromo group is utilized to append various aryl or heteroaryl groups, extending the molecule into the kinase selectivity pocket[2].

Reagents & Materials:

  • NPMB (1.0 eq, 1 mmol)

  • Aryl/Heteroaryl Boronic Acid (e.g., 4-(pyridin-3-yl)phenylboronic acid) (1.2 eq, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 eq, 3 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or Schlenk tube with NPMB, the selected boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Degassing (Critical Step): Add the Dioxane/H₂O solvent mixture. Bubble argon gas through the solution for 10 minutes. Causality note: Oxygen must be rigorously excluded to prevent the oxidation of the palladium catalyst and the homocoupling of the boronic acid.

  • Reaction: Seal the vessel and heat at 90 °C in an oil bath for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient) to isolate the final extended kinase inhibitor.

Protocol 3: Biological Validation via ADP-Glo™ Kinase Assay

To validate the synthesized derivatives, a luminescent ADP-Glo assay is used to measure kinase inhibition by quantifying the amount of ADP produced during the kinase reaction.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the synthesized inhibitors in 100% DMSO. Transfer 100 nL of each concentration to a 384-well white microplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, low-volume dispensing.

  • Kinase Reaction: Add 5 µL of recombinant kinase (e.g., ABL1 or EGFR) diluted in kinase buffer to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiation: Add 5 µL of ATP/Substrate mix to initiate the reaction. The final ATP concentration should be at the predetermined

    
     value for the specific kinase to ensure competitive inhibition kinetics are accurately measured. Incubate for 60 minutes.
    
  • Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Readout & Analysis: Read luminescence on a microplate reader.

  • Self-Validation Checkpoints:

    • Calculate the

      
      -factor for the assay plate using positive (staurosporine) and negative (DMSO) controls. A 
      
      
      
      indicates a robust assay.
    • Determine

      
       values using a 4-parameter logistic non-linear regression model.
      

Quantitative Data & Structure-Activity Relationship (SAR)

The modularity of the NPMB scaffold allows for rapid SAR profiling. By varying the boronic acid in Protocol 2, researchers can tune the molecule for specific kinases. Table 1 summarizes representative biological data for derivatives synthesized from the NPMB intermediate[2][3].

Table 1: Representative Kinase Inhibition Profiling of NPMB Derivatives

Compound IDR-Group appended via Suzuki CouplingPrimary Target Kinase

(nM)
Selectivity Fold (vs. Off-Target)
NPMB -Br (Unreacted Intermediate)ABL1> 10,000N/A (Inactive)
Derivative A 4-(pyridin-3-yl)phenylBCR-ABL142> 150x (vs. Src)
Derivative B 3-(morpholinomethyl)phenylEGFR (WT)115> 50x (vs. HER2)
Derivative C 1H-indol-5-ylPim-188> 200x (vs. Akt1)
Derivative D 4-(4-methylpiperazin-1-yl)phenylBCR-ABL1 (T315I)210> 80x (vs. c-Kit)

Data Interpretation: The unreacted NPMB intermediate shows no significant kinase activity, confirming that the extension into the hydrophobic pocket is strictly required for binding. Derivative A demonstrates potent BCR-ABL inhibition, mimicking the binding mode of established Type II inhibitors. The inclusion of a solubilizing morpholine group (Derivative B) shifts the selectivity profile toward EGFR.

References

  • Synthesis and antiproliferative activities against Hep-G2 of salicylanide derivatives: potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. Taylor & Francis Online. Available at: [Link]

  • Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. MDPI. Available at: [Link]

Sources

Method

In vitro evaluation of N-(2-bromophenyl)-3-methylbenzamide against cancer cell lines

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] N-(2-bromophenyl)-3-methylbenzamide represents a privileged scaffold in medicinal chemistry. The benzamide moiety is a validated pharmacophore found in nume...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

N-(2-bromophenyl)-3-methylbenzamide represents a privileged scaffold in medicinal chemistry. The benzamide moiety is a validated pharmacophore found in numerous approved oncology drugs, acting primarily through Histone Deacetylase (HDAC) inhibition (e.g., Entinostat) or Tubulin polymerization inhibition . The specific addition of the ortho-bromo (2-bromophenyl) group introduces significant steric bulk and lipophilicity, potentially locking the molecular conformation to favor binding in hydrophobic pockets, such as the colchicine-binding site of tubulin or the zinc-binding domain of HDACs.

This application note provides a rigorous, self-validating workflow to evaluate the anticancer potential of this compound. Unlike standard screening protocols, this guide integrates phenotypic screening with target deconvolution to rapidly distinguish between cytotoxic mechanisms.

Key Chemical Properties
PropertySpecificationRelevance
Molecular Formula C₁₄H₁₂BrNOCore stoichiometry.[1]
Molecular Weight ~290.16 g/mol Small molecule; likely cell-permeable.
LogP (Predicted) ~3.5 - 4.2High lipophilicity; requires careful DMSO solubilization.
Key Moiety BenzamidePotential H-bond donor/acceptor for active site binding.
Substituent 2-BromophenylSteric hindrance; halogen bonding potential.

Experimental Workflow Strategy

The evaluation logic follows a "Funnel Approach":

  • Solubility & Stability: Ensuring the drug is bioavailable in vitro.

  • Cytotoxicity (MTT): Establishing potency (IC50).

  • Phenotypic Profiling (Flow Cytometry): Distinguishing mechanism (e.g., G2/M arrest suggests Tubulin targeting; G1 arrest suggests HDAC/CDK targeting).

  • Target Validation: Enzymatic or polymerization assays based on Step 3 results.

Visual Workflow (DOT)

ExperimentalWorkflow Stock 1. Stock Preparation (DMSO Solubilization) Screen 2. Primary Screen (MTT Assay) Stock->Screen Serial Dilution Flow 3. Phenotypic Profiling (Cell Cycle/Annexin V) Screen->Flow IC50 Determination Decision Decision Gate: Arrest Phase? Flow->Decision Analyze DNA Content Tubulin Target A: Tubulin (Polymerization Assay) Decision->Tubulin G2/M Arrest HDAC Target B: HDAC (Fluorometric Assay) Decision->HDAC G1/S Arrest

Caption: Logical workflow for evaluating benzamide derivatives. The cell cycle phase directs the specific target validation assay.

Phase 1: Compound Preparation & Cytotoxicity Screening

Stock Solution Preparation

Due to the bromine atom and aromatic rings, N-(2-bromophenyl)-3-methylbenzamide is hydrophobic. Improper solubilization is the #1 cause of false negatives in benzamide screening.

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 10 mM or 20 mM master stock.

  • Storage: Aliquot into amber glass vials (halogenated compounds can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute in complete culture medium immediately prior to use. Final DMSO concentration must be <0.5% (v/v) to avoid solvent toxicity.

MTT / MTS Proliferation Assay

This assay determines the IC50 (concentration inhibiting 50% growth).

Protocol:

  • Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) at 3,000–5,000 cells/well in 96-well plates.

  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Remove old media.

    • Add 100 µL fresh media containing the compound in serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

    • Controls:

      • Negative: 0.5% DMSO (Vehicle).

      • Positive: Doxorubicin (1 µM) or Paclitaxel (100 nM).

      • Blank: Media only (no cells).

  • Duration: Incubate for 48 and 72 hours . (Benzamides often require 48h+ for epigenetic or mitotic effects to manifest).

  • Readout: Add MTT reagent, incubate 3-4 hours, dissolve formazan with DMSO, and read Absorbance at 570 nm.

Data Analysis: Calculate % Cell Viability =


.
Plot Log(concentration) vs. Viability using non-linear regression (Sigmoidal dose-response) to derive IC50.

Phase 2: Phenotypic Characterization (Flow Cytometry)

This is the critical "Decision Gate." Benzamides acting on Tubulin typically cause G2/M arrest (mitotic catastrophe). Benzamides acting on HDACs or PARP often cause G1 arrest or S-phase accumulation.

Cell Cycle Analysis (Propidium Iodide Staining)

Rationale: To determine if the compound halts cell division at a specific checkpoint.

Protocol:

  • Treatment: Treat cells at

    
     and 
    
    
    
    the IC50 concentration for 24 hours.
  • Harvest: Trypsinize cells, including floating (dead) cells.

  • Fixation: Wash with cold PBS. Resuspend in 300 µL PBS. Add 700 µL ice-cold 100% ethanol dropwise while vortexing (prevents clumping). Fix at -20°C for >2 hours.

  • Staining:

    • Wash ethanol out with PBS.

    • Resuspend in staining buffer: PBS + RNase A (100 µg/mL) + Propidium Iodide (50 µg/mL) .

    • Incubate 30 mins at 37°C in dark.

  • Acquisition: Analyze via Flow Cytometer (FL2 channel for PI). Collect 10,000 events.

Interpretation:

  • G2/M Spike: Indicates microtubule destabilization (Tubulin target).

  • Sub-G1 Spike: Indicates Apoptosis (DNA fragmentation).

  • G0/G1 Arrest: Indicates cytostatic effect (potentially HDAC or kinase inhibition).

Annexin V/PI Apoptosis Assay

Rationale: To confirm if the reduction in viability (MTT) is due to apoptosis (programmed death) or necrosis.

  • Method: Use an Annexin V-FITC / PI kit.

  • Result:

    • Annexin V(+)/PI(-): Early Apoptosis.

    • Annexin V(+)/PI(+): Late Apoptosis.

    • Benzamide Specificity: Effective benzamides usually induce robust apoptosis via the intrinsic (mitochondrial) pathway.

Phase 3: Mechanistic Validation (Target Identification)

Based on the "Decision Gate" in Phase 2, proceed to one of the following specific assays.

Scenario A: If G2/M Arrest Observed → Tubulin Polymerization Assay

Many N-phenylbenzamides bind to the colchicine site of tubulin.

Protocol:

  • Use a Tubulin Polymerization Assay Kit (fluorescence-based, >99% pure tubulin).

  • Prepare a 96-well plate (black, flat bottom) at 4°C.

  • Add N-(2-bromophenyl)-3-methylbenzamide (10 µM).

  • Controls: Paclitaxel (Stabilizer, enhances polymerization), Vinblastine or Colchicine (Inhibitor, suppresses polymerization).

  • Transfer to 37°C plate reader immediately.

  • Measure fluorescence (Ex 360nm / Em 450nm) every minute for 60 mins.

Expected Result: If the compound is a tubulin inhibitor, the fluorescence curve will remain flat (similar to Colchicine), failing to reach the Vmax of the vehicle control.

Scenario B: If G1 Arrest Observed → HDAC Inhibition Assay

Benzamides are a classic "Zinc Binding Group" (ZBG) for HDACs.

Protocol:

  • Use a Fluorometric HDAC Activity Assay Kit .

  • Incubate HeLa nuclear extract (rich in HDACs) with the compound.

  • Add the fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC).

  • Add Developer solution (releases fluorophore if deacetylation occurred).

  • Logic: If the compound inhibits HDAC, the lysine remains acetylated, the developer cannot cleave it, and fluorescence is low .

Mechanistic Pathway Diagram (DOT)

Mechanism Drug N-(2-bromophenyl)-3-methylbenzamide Target Target Binding (Tubulin Colchicine Site OR HDAC Zn+ Pocket) Drug->Target Hydrophobic Interaction Effect Disruption of Microtubule Dynamics OR Hyperacetylation of Histones Target->Effect Inhibition Checkpoint Cell Cycle Checkpoint Activation (p53 / p21 / CDK1) Effect->Checkpoint Stress Signal Outcome Apoptosis (Caspase 3/7 Activation) Checkpoint->Outcome Irreparable Damage

Caption: Putative mechanism of action. The benzamide core facilitates binding, leading to checkpoint activation and subsequent apoptosis.

Data Presentation & Reporting Standards

When reporting results for this compound, organize data into the following standard table format to ensure reproducibility.

Cell LineTissue OriginIC50 (48h) µMCell Cycle PhaseMechanism Implicated
HeLa Cervical[Data]G2/MTubulin Destabilization
MCF-7 Breast[Data]G1HDAC Inhibition
HFF-1 Normal Fibroblast>100 (Expected)-Selectivity Control

Note on Toxicity: It is vital to test against a normal cell line (e.g., HFF-1 or HEK293) to calculate the Selectivity Index (SI) .



An SI > 2.0 is generally required for a compound to be considered a viable lead.

References

  • NCI-60 Human Tumor Cell Lines Screen. National Cancer Institute. Methodology for in vitro cancer drug screening. [Link]

  • Guidance for Industry: In Vitro Drug Interaction Studies. U.S. Food and Drug Administration (FDA). Protocols for metabolic stability and interaction. [Link]

  • Assay Guidance Manual: Cell Viability Assays. National Center for Biotechnology Information (NCBI). Best practices for MTT/MTS assays. [Link]

  • Benzamide Derivatives as HDAC Inhibitors. Journal of Medicinal Chemistry (General reference for benzamide mechanism context). [Link]

Sources

Application

High-throughput screening of N-(2-bromophenyl)-3-methylbenzamide derivatives

Application Note: High-Throughput Screening of N-(2-bromophenyl)-3-methylbenzamide Derivatives for Succinate Dehydrogenase (SDH) Inhibition Executive Summary The structural scaffold of N-(2-bromophenyl)-3-methylbenzamide...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of N-(2-bromophenyl)-3-methylbenzamide Derivatives for Succinate Dehydrogenase (SDH) Inhibition

Executive Summary

The structural scaffold of N-(2-bromophenyl)-3-methylbenzamide and its derivatives has emerged as a highly privileged pharmacophore in phenotypic and target-based drug discovery. These compounds exhibit potent activity as inhibitors of Succinate Dehydrogenase (SDH, Complex II), a critical enzyme in the respiratory chain of fungal pathogens and parasites[1][2]. This application note provides a comprehensive, self-validating High-Throughput Screening (HTS) protocol designed for researchers and drug development professionals. By detailing the mechanistic causality behind each experimental choice, this guide ensures robust, reproducible data generation for Structure-Activity Relationship (SAR) profiling.

Mechanistic Rationale & Target Biology

Succinate Dehydrogenase (SDH) couples the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle with the reduction of ubiquinone in the electron transport chain. N-(2-bromophenyl)-3-methylbenzamide derivatives act by competitively binding to the ubiquinone-binding site of the SDH complex[2].

To quantify this inhibition in an HTS format, we utilize an artificial electron acceptor, p-iodonitrotetrazolium violet (INT) .

  • The Causality of the Readout: Active SDH transfers electrons to INT instead of ubiquinone, reducing the colorless INT into a highly lipophilic, red formazan product[2]. The concentration of formazan is directly proportional to SDH activity. When an inhibitor like an N-benzamide derivative blocks the active site, electron transfer is halted, and formazan production drops, allowing for precise colorimetric quantification.

SDH_Mechanism Substrate Succinate (Substrate) Enzyme Succinate Dehydrogenase (Complex II) Substrate->Enzyme Binds Product Fumarate (Product) Enzyme->Product Oxidizes Dye INT Dye (Colorless) Enzyme->Dye Transfers e- Formazan Formazan (Red, Abs 495 nm) Dye->Formazan Reduced Inhibitor N-(2-bromophenyl)- 3-methylbenzamide Inhibitor->Enzyme Blocks Active Site

Caption: Mechanism of SDH inhibition by benzamide derivatives and INT dye reduction.

High-Throughput Screening (HTS) Workflow

A successful HTS campaign requires a highly orchestrated, self-validating pipeline. The workflow transitions from primary single-dose screening to dose-response validation, ensuring that only high-confidence hits progress to SAR analysis.

HTS_Workflow A Compound Library (N-Benzamides) B Primary HTS Assay (SDH Inhibition) A->B C Hit Identification (Z' > 0.5) B->C D Dose-Response Validation (IC50) C->D E SAR Analysis & Lead Optimization D->E

Caption: Workflow for high-throughput screening of benzamide derivatives.

Experimental Protocols: In Vitro SDH Inhibition Assay

This protocol is engineered as a self-validating system. It incorporates internal controls to calculate the Z'-factor, ensuring plate-to-plate reliability. The methodology is adapted from standardized [2].

Reagent & Library Preparation
  • Mitochondrial Suspension: Isolate active mitochondria from the target organism (e.g., fungal strain or parasite). Rationale: SDH is a membrane-bound complex; using intact or gently permeabilized mitochondria preserves the native tertiary structure of the enzyme, ensuring physiologically relevant binding kinetics.

  • Compound Library: Dissolve N-(2-bromophenyl)-3-methylbenzamide derivatives in 100% DMSO to a stock concentration of 10 mM. Dilute to working concentrations in assay buffer (final DMSO concentration must not exceed 1% to prevent solvent-induced enzyme denaturation).

Microplate Assay Execution (96-well format)
  • Assay Assembly: To each well, sequentially add:

    • 100 µL Phosphate Buffer (pH 7.4, 50 mM)

    • 100 µL Sodium Succinate (20 mM)

    • 100 µL INT Dye (2.5 mg/mL)

    • 10 µL of Test Compound (or 1% DMSO for negative controls; known inhibitor like Boscalid for positive controls).

    • 100 µL Active Mitochondrial Suspension.

  • Incubation: Seal the microplate and incubate at 37°C for exactly 1 hour. Rationale: This duration allows the enzyme kinetics to reach a steady state, accumulating sufficient formazan to provide a robust signal window (Signal-to-Background ratio > 5).

  • Reaction Termination: Add 50 µL of glacial acetic acid to all wells. Rationale: Acetic acid rapidly drops the pH, instantly denaturing the SDH enzyme to halt the reaction while simultaneously stabilizing the chemical structure of the formazan product[2].

Liquid-Liquid Extraction & Colorimetric Readout
  • Extraction: Add 150 µL of toluene to each well. Pipette vigorously to mix, then centrifuge the plate at 3,000 x g for 5 minutes.

    • Expert Insight: The reduced formazan is highly lipophilic and partitions into the upper toluene layer. This extraction step is critical—it separates the target signal from aqueous biological debris and unreacted INT, drastically reducing background noise and preventing light scattering during absorbance reading[2].

  • Measurement: Carefully transfer 100 µL of the upper toluene layer to a fresh, optically clear 96-well plate. Measure absorbance at 495 nm using a microplate reader.

Self-Validation & Data Analysis

Before calculating compound efficacy, validate the assay plate using the Z'-factor equation:



  • Validation Threshold: A Z'-factor

    
     0.5 confirms the assay is robust and the data is trustworthy. Plates failing this metric must be discarded.
    
  • IC50 Determination: Plot the percentage of inhibition against the log of the compound concentration. Fit the data using a non-linear regression model (four-parameter logistic curve) to determine the IC50.

Quantitative Data: Structure-Activity Relationship (SAR) Summary

Modifications to the benzamide and aniline/benzyl rings of the N-(2-bromophenyl)-3-methylbenzamide scaffold profoundly impact SDH inhibition. The following table synthesizes quantitative SAR predictions based on analogous [2] and [1].

Benzamide Ring (R1)Aniline/Benzyl Ring (R2)Predicted Relative ActivityMechanistic Observation
2-Br, 3-CH3 UnsubstitutedModerate to GoodThe 2-bromo substitution provides optimal steric bulk for the binding pocket; the 3-methyl group increases lipophilicity and potency[2].
2-Cl UnsubstitutedGoodHalogenation at the 2-position of the benzamide ring is a universally conserved feature in active SDH inhibitors[2].
2-CF3 UnsubstitutedHighStrong electron-withdrawing groups at the 2-position significantly enhance the dipole moment, improving target affinity[1][2].
2-Br, 3-CH3 2,6-di-FHighDi-substitution with electron-withdrawing groups on the R2 ring further enhances potency by restricting conformational flexibility[2].
2-Br, 3-CH3 4-OCH3ModerateElectron-donating groups on the R2 ring lead to a slight decrease in activity compared to halogenated counterparts[1][2].

References

  • Title: New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities Source: Pharmaceuticals (Basel) / PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives Source: Molecules / MDPI URL: [Link]

Sources

Method

Application Note: Quantitative Analysis of N-(2-bromophenyl)-3-methylbenzamide by HPLC-UV and GC-MS

Abstract This comprehensive guide details the development and validation of analytical methods for the precise quantification of N-(2-bromophenyl)-3-methylbenzamide. The primary method described is a robust High-Performa...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the development and validation of analytical methods for the precise quantification of N-(2-bromophenyl)-3-methylbenzamide. The primary method described is a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) protocol, suitable for routine quality control and stability testing.[1][2][3] Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method is presented for impurity profiling, a critical aspect of drug development and safety assessment.[4][5][6] This document provides in-depth, step-by-step protocols, explains the scientific rationale behind experimental choices, and adheres to principles of scientific integrity and validation based on international guidelines.[7][8]

Introduction to N-(2-bromophenyl)-3-methylbenzamide

N-(2-bromophenyl)-3-methylbenzamide is an organic compound belonging to the benzamide class of molecules. While specific applications of this compound are not widely documented in public literature, its structural motifs are common in pharmacologically active molecules. Accurate and precise quantification is paramount for ensuring the quality, safety, and efficacy of any product containing this compound, from raw material testing to final product release.[2] High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry for its ability to separate, identify, and quantify compounds with high precision and accuracy.[2][3] For volatile and semi-volatile impurities, Gas Chromatography (GC) coupled with Mass Spectrometry (MS) offers high sensitivity and specificity.[6][9]

HPLC-UV Method for Quantification

The developed HPLC-UV method provides a reliable approach for the routine analysis of N-(2-bromophenyl)-3-methylbenzamide. A reversed-phase method is chosen due to the non-polar nature of the analyte.

Rationale for Method Development

The goal of this method development was to achieve a simple, robust, and reproducible method for the quantification of the main analyte.[10] The selection of a C18 column is based on its wide applicability and effectiveness in separating non-polar to moderately polar compounds.[10] The mobile phase, a mixture of acetonitrile and water, is a common choice for reversed-phase chromatography, offering good peak shape and resolution. The addition of a small amount of formic acid helps to improve peak symmetry by protonating any free silanol groups on the stationary phase. UV detection is selected based on the presence of chromophores in the benzamide structure, which allows for sensitive detection.[10]

Experimental Workflow: HPLC-UV Method Development

HPLC_Method_Development cluster_prep 1. Analyte & Sample Preparation cluster_hplc 2. HPLC System & Conditions cluster_optimization 3. Method Optimization cluster_validation 4. Method Validation Analyte Characterize Analyte (Solubility, UV Spectra) SamplePrep Develop Sample Prep (Solvent, Concentration) Analyte->SamplePrep Column Select Column (C18, 5 µm, 4.6x150 mm) SamplePrep->Column MobilePhase Optimize Mobile Phase (Acetonitrile:Water) Column->MobilePhase Detection Set Detection Wavelength (λmax) MobilePhase->Detection Gradient Gradient Elution Profile Detection->Gradient FlowRate Flow Rate Adjustment Gradient->FlowRate Temp Column Temperature FlowRate->Temp Validation Perform Validation (ICH/FDA Guidelines) Temp->Validation

Caption: Workflow for HPLC-UV method development.

Detailed HPLC-UV Protocol

2.3.1. Materials and Reagents

  • N-(2-bromophenyl)-3-methylbenzamide reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade)

2.3.2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

2.3.3. Chromatographic Conditions

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-10 min: 50-90% B; 10-12 min: 90% B; 12-13 min: 90-50% B; 13-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 245 nm

2.3.4. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of N-(2-bromophenyl)-3-methylbenzamide reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample containing N-(2-bromophenyl)-3-methylbenzamide in methanol to achieve a final concentration within the calibration range.[11] Filter the sample through a 0.45 µm syringe filter before injection.[11]

GC-MS Method for Impurity Profiling

For the identification and quantification of potential volatile and semi-volatile impurities, a GC-MS method is indispensable.[5][6][12] This technique offers high separation efficiency and definitive identification based on mass spectra.

Rationale for Method Development

The choice of GC-MS is driven by the need to detect and identify unknown impurities that may be present in the sample at low levels. A non-polar capillary column is selected to separate a wide range of potential impurities based on their boiling points. Electron Ionization (EI) is a robust and widely used ionization technique that generates reproducible mass spectra, which can be compared against spectral libraries for identification.

Experimental Workflow: GC-MS Method Development

GCMS_Method_Development cluster_prep 1. Sample Preparation cluster_gc 2. GC Conditions cluster_ms 3. MS Conditions cluster_analysis 4. Data Analysis SamplePrep Dissolve Sample in Volatile Solvent Column Select Capillary Column (e.g., HP-5ms) SamplePrep->Column OvenProgram Optimize Oven Temp. Program Column->OvenProgram Injector Set Injector Temp. OvenProgram->Injector IonSource Set Ion Source Temp. Injector->IonSource ScanMode Select Scan Mode (Full Scan/SIM) IonSource->ScanMode DataAnalysis Library Search & Quantification ScanMode->DataAnalysis

Caption: Workflow for GC-MS method development.

Detailed GC-MS Protocol

3.3.1. Materials and Reagents

  • N-(2-bromophenyl)-3-methylbenzamide sample

  • Dichloromethane (GC grade)

3.3.2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Data acquisition and processing software with a mass spectral library.

3.3.3. Chromatographic and Spectrometric Conditions

ParameterCondition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 280 °C
Oven Program Initial 100 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min
Injection Volume 1 µL (splitless)
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550

3.3.4. Sample Preparation

  • Dissolve approximately 10 mg of the sample in 1 mL of dichloromethane.

  • Vortex to ensure complete dissolution.

Method Validation

The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and U.S. Food and Drug Administration (FDA) recommendations to ensure its suitability for its intended purpose.[8][13][14]

Validation Parameters

The following parameters were assessed during method validation:

  • Specificity: The ability to assess the analyte in the presence of other components.[8]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[8]

  • Range: The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[8] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Validation Workflow

Method_Validation Start Start Validation Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: Workflow for analytical method validation.

Summary of Validation Results

The following table summarizes the acceptance criteria and typical results for the validation of the HPLC-UV method.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the retention time of the analytePeak is spectrally pure and well-resolved
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%Repeatability: 0.8%Intermediate: 1.2%
LOD Signal-to-Noise ≥ 3:10.1 µg/mL
LOQ Signal-to-Noise ≥ 10:10.5 µg/mL
Robustness % RSD ≤ 2.0% for varied conditionsPassed for minor changes in flow rate and temperature

Conclusion

This application note presents robust and reliable analytical methods for the quantification of N-(2-bromophenyl)-3-methylbenzamide and the profiling of its potential impurities. The detailed HPLC-UV and GC-MS protocols, along with the comprehensive validation of the HPLC method, provide a solid foundation for researchers, scientists, and drug development professionals to implement these methods in their laboratories. The provided rationale and workflows offer insights into the logical process of method development and validation, ensuring scientific integrity and trustworthy results.

References

  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. [Link]

  • ALWSCI. (2025, April 15). Key Considerations For Sample Preparation in HPLC. [Link]

  • Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Phenomenex. (n.d.). HPLC Testing Procedure. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • American Laboratory. (2020, June 30). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. [Link]

  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. [Link]

  • ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project. [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. [Link]

  • NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Phenomenex. (2025, July 25). GC-MS Drug Testing in Toxicology. [Link]

  • IOSR Journal of Pharmacy. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • Persee General. (2025, July 11). How Does Gas Chromatography Mass Spectrometry Reveal Unknown Compounds?. [Link]

Sources

Application

Application Notes: Leveraging N-(2-bromophenyl)-3-methylbenzamide in PARP1-Targeted Structure-Activity Relationship (SAR) Studies

Introduction: The Emergence of a Novel PARP1 Inhibitor Scaffold Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing DNA single-strand breaks (S...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of a Novel PARP1 Inhibitor Scaffold

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing DNA single-strand breaks (SSBs)[1]. Its inhibition has become a clinically validated strategy for cancer therapy, particularly in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. This mechanism, known as synthetic lethality, leads to the accumulation of cytotoxic double-strand breaks (DSBs) specifically in cancer cells[1].

In a recent high-throughput screening campaign, N-(2-bromophenyl)-3-methylbenzamide , hereafter designated as LC-1 (Lead Compound-1) , was identified as a novel, moderate inhibitor of PARP-1. Its unique benzamide-based scaffold presents a promising starting point for a new chemical series of PARP-1 inhibitors. Structure-activity relationship (SAR) analysis is the cornerstone of medicinal chemistry, guiding the iterative process of transforming a "hit" compound like LC-1 into a potent and selective drug candidate[2][3][4][5].

These application notes provide a comprehensive, technically-grounded guide for researchers on utilizing LC-1 as a foundational scaffold for SAR studies. We will detail the strategic design of an analog library, protocols for synthesis and in vitro evaluation, and methods for data interpretation to establish a robust SAR model for this new chemical class.

Core objective: From Hit to Lead

The primary goal of an SAR study is to systematically modify a molecule's structure to understand how these changes affect its biological activity[3][4]. For LC-1, the objective is to design and synthesize analogs to probe the chemical space around the core scaffold, aiming to enhance PARP-1 inhibitory potency, improve selectivity, and optimize pharmacokinetic properties[6]. This iterative cycle of design, synthesis, and testing is fundamental to lead optimization[2][7].

Part 1: Strategic Design of the LC-1 Analog Library

A successful SAR campaign begins with a logical and systematic plan for analog design. Based on the structure of LC-1, we can dissect the molecule into three primary regions for modification. This approach allows for a focused exploration of the chemical space around the scaffold.

Figure 1: Key Regions for SAR Exploration of LC-1

SAR_Strategy cluster_LC1 N-(2-bromophenyl)-3-methylbenzamide (LC-1) cluster_Modifications Modification Strategies LC1 LC-1 Structure A Region A (2-Bromophenyl Ring) B Region B (Amide Linker) C Region C (3-Methylbenzoyl Ring) Mod_A Position of Br Electronic effects (EDG/EWG) Steric bulk A->Mod_A Mod_B Amide isosteres (e.g., reverse amide, thioamide) Conformational constraint B->Mod_B Mod_C Position of Methyl Bioisosteric replacement (e.g., Cl, OMe, CF3) Scaffold hopping C->Mod_C

Caption: Dissection of LC-1 into three key regions for systematic SAR modification.

Region A: The 2-Bromophenyl Moiety

This region likely interacts with the nicotinamide-ribose binding pocket of PARP-1. The bromine atom can be systematically moved around the ring (to positions 3 and 4) to probe for optimal positioning. Furthermore, replacing the bromine with other halogens (Cl, F) or with electron-donating (e.g., -OCH₃, -CH₃) and electron-withdrawing (e.g., -CF₃, -CN) groups will elucidate the electronic requirements for potent inhibition[8].

Region B: The Amide Linker

The central amide bond is often crucial for interaction with the protein backbone, typically forming key hydrogen bonds. Modifications here are more challenging but can be highly informative. Strategies include creating bioisosteric replacements such as a reverse amide or a thioamide to alter hydrogen bonding capacity and geometry.

Region C: The 3-Methylbenzoyl Moiety

This part of the scaffold likely occupies a more solvent-exposed region or a secondary binding pocket. The methyl group's position can be varied (to positions 2 and 4). Replacing the methyl group with a variety of substituents of different sizes and electronic properties (e.g., ethyl, isopropyl, methoxy, chloro) will help to define the steric and electronic limits of this pocket.

Part 2: Experimental Protocols

Protocol 2.1: General Synthesis of LC-1 Analogs (Amide Coupling)

This protocol describes a standard and robust method for synthesizing the benzamide analogs of LC-1. The core reaction is the coupling of a substituted benzoic acid with a substituted aniline.

Workflow: Synthesis of LC-1 Analogs

Synthesis_Workflow Start Starting Materials: - Substituted Benzoic Acid - Substituted Aniline Step1 Acid Chloride Formation (e.g., SOCl2 or Oxalyl Chloride) Solvent: DCM, cat. DMF Start->Step1 Step2 Amide Coupling Reaction Add Aniline + Base (e.g., Pyridine, TEA) Solvent: DCM, 0°C to RT Step1->Step2 Intermediate: Acid Chloride Step3 Aqueous Workup Wash with 1M HCl, sat. NaHCO3, Brine Step2->Step3 Step4 Purification (Flash Chromatography or Recrystallization) Step3->Step4 End Final Analog (Characterization: NMR, MS, HPLC) Step4->End

Caption: General workflow for the synthesis of N-arylbenzamide analogs.

Step-by-Step Methodology:

  • Acid Chloride Formation: To a solution of the desired substituted benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop). Cool the mixture to 0°C in an ice bath. Add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise. Allow the reaction to stir at room temperature for 2-4 hours until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure.

  • Amide Coupling: Re-dissolve the crude acid chloride in anhydrous DCM (0.5 M) and cool to 0°C. In a separate flask, dissolve the corresponding substituted aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 eq) in anhydrous DCM. Add the aniline solution dropwise to the acid chloride solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification and Characterization: Purify the crude product by flash column chromatography on silica gel or by recrystallization. The final compound's identity and purity (>95%) should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS)[9].

Protocol 2.2: In Vitro PARP-1 Enzymatic Inhibition Assay

This fluorometric assay measures the ability of test compounds to inhibit the catalytic activity of PARP-1. The assay quantifies the consumption of the PARP-1 substrate, nicotinamide adenine dinucleotide (NAD+).

Materials:

  • Recombinant Human PARP-1 Enzyme (BPS Bioscience, Cat. No. 80551 or similar)

  • Activated DNA (BPS Bioscience)

  • PARP Assay Buffer (Sigma-Aldrich, or similar)

  • β-NAD+ (Sigma-Aldrich)

  • PARP Fluorometric Assay Kit (e.g., Sigma-Aldrich, Cat. No. MAK233)

  • 384-well, low-volume, black, flat-bottom plates

  • Test compounds (LC-1 and analogs) dissolved in 100% DMSO

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in 100% DMSO. A typical 10-point, 3-fold dilution series starting from 10 mM is recommended. Further dilute these in assay buffer to achieve the final desired concentrations with a constant final DMSO concentration (≤1%).

  • Assay Plate Setup: Add 2.5 µL of the diluted test compounds or DMSO vehicle (for positive and negative controls) to the wells of the 384-well plate.

  • Enzyme and DNA Addition: Prepare a master mix of PARP-1 enzyme and activated DNA in assay buffer. Add 5 µL of this mix to all wells except the "no enzyme" negative control.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding 2.5 µL of β-NAD+ solution to all wells. The final reaction volume should be 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Development and Measurement: Stop the reaction and develop the fluorescent signal by adding the developer reagent from the assay kit as per the manufacturer's instructions. After a brief incubation (15-30 minutes), measure the fluorescence intensity on a compatible plate reader (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls[10]. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Part 3: Data Analysis and SAR Interpretation

The IC₅₀ values obtained for each analog are compiled to build an SAR table. This allows for direct comparison and the identification of key structural features that influence potency.

Table 1: Hypothetical SAR Data for LC-1 Analogs
Compound IDRegion A (R¹)Region C (R²)PARP-1 IC₅₀ (nM)Fold Change vs. LC-1
LC-1 2-Br3-CH₃2501.0 (Baseline)
A-1 3-Br3-CH₃8500.29
A-2 4-Br3-CH₃>10,000<0.02
A-3 2-Cl3-CH₃3000.83
A-4 2-OCH₃3-CH₃1,5000.17
C-1 2-Br4-CH₃1801.39
C-2 2-Br2-CH₃9000.28
C-3 2-Br3-Cl952.63
C-4 2-Br3-OCH₃4500.56
C-5 2-BrH12000.21

Interpretation of Hypothetical Data:

  • Region A Insights: The data suggests a strong preference for a halogen at the 2-position of the phenyl ring (compare LC-1, A-1, A-2). Moving the bromine to the 3-position (A-1) reduces activity, and moving it to the 4-position (A-2) abolishes it. This indicates a specific steric or electronic interaction in the pocket near the 2-position. Replacing bromine with a slightly smaller chlorine atom (A-3) is well-tolerated, but an electron-donating methoxy group (A-4) is detrimental. This points towards a requirement for an electron-withdrawing or sterically defined group at this position.

  • Region C Insights: Modifications in this region also significantly impact activity. Moving the methyl group from the 3-position to the 4-position (C-1) is slightly beneficial, while moving it to the sterically hindered 2-position (C-2) is unfavorable. The most significant improvement comes from replacing the 3-methyl group with a 3-chloro group (C-3), resulting in a 2.6-fold increase in potency. This suggests that an electron-withdrawing group is preferred over a small alkyl group in this region. Complete removal of the substituent (C-5) is highly detrimental, indicating this group is necessary for binding.

Part 4: Advanced Studies and Future Directions

Computational Modeling and Docking

To rationalize the experimental SAR data, molecular docking studies should be performed.[11][12] Docking LC-1 and its key analogs into the catalytic domain of PARP-1 (PDB codes available) can provide a structural hypothesis for the observed activities. For example, docking could reveal that the 2-bromo group of LC-1 fits into a specific hydrophobic pocket, while the 4-bromo analog (A-2) clashes with a residue, explaining its lack of activity. This synergy between experimental and computational SAR is a powerful tool in modern drug discovery[11][13][14].

Workflow: Integrating Experimental and Computational SAR

Integrated_SAR Design Design Analogs Synthesize Synthesize Analogs Design->Synthesize Test In Vitro Testing (IC50) Synthesize->Test Analyze Analyze SAR Data Test->Analyze Docking Molecular Docking & QSAR Modeling Analyze->Docking Rationalize & Predict Hypothesis Formulate New Hypothesis Analyze->Hypothesis Docking->Hypothesis Hypothesis->Design Iterative Cycle

Caption: An iterative cycle integrating experimental testing with computational modeling.

Next Steps: Lead Optimization

Based on the initial SAR, the next round of analog design would focus on combining the most favorable modifications. For instance, a new analog combining the 2-bromo group from LC-1 with the 3-chloro group from C-3 would be a high-priority target. Further studies should also include:

  • Selectivity Profiling: Testing potent compounds against other PARP family members (e.g., PARP-2) to ensure selectivity.

  • ADME Profiling: Assessing metabolic stability, solubility, and permeability to ensure drug-like properties[2].

  • Cellular Assays: Moving from enzymatic to cell-based assays, such as measuring PARP-1 trapping or assessing cytotoxicity in BRCA-deficient cancer cell lines[15][16].

By systematically applying the principles and protocols outlined in these notes, researchers can effectively explore the SAR of the N-(2-bromophenyl)-3-methylbenzamide scaffold and advance this promising new chemical series towards a viable preclinical candidate.

References

  • What are the methods of lead optimization in drug discovery? Patsnap Synapse.
  • 3.2 Lead discovery and optimization - Medicinal Chemistry... Fiveable.
  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. PubMed.
  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services.
  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 | Request PDF. ResearchGate.
  • Structural simplification: an efficient strategy in lead optimization. PMC.
  • Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold: Polycyclic Aromatic Compounds. Taylor & Francis.
  • Lead Optimization in Drug Discovery. Danaher Life Sciences.
  • Full article: Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. Taylor & Francis.
  • Lead Optimization in Drug Discovery: Process, Strategies & Tools. Chemspace.
  • Application Notes and Protocols for PARP1 Trapping Assay of Parp1-IN-6. Benchchem.
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC - NIH.
  • Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. AACR Journals.
  • Structure-activity relationship (SAR). GARDP Revive.
  • Computational transformation in drug discovery: A comprehensive study on molecular docking and quantitative structure activity relationship (QSAR). Hep Journals.
  • Predicting the Biological Activities Through QSAR Analysis and Docking-Based Scoring. Springer Protocols.
  • In-vitro PARP1 inhibition assay. Percent (%) inhibition is calculated taking positive control (no inhibitor in reaction). ResearchGate.
  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PMC.
  • SAR, Molecular Docking and Molecular Dynamic Simulation of Natural Inhibitors against SARS-CoV-2 Mpro Spike Protein. PMC.
  • PARP1 Enzyme Activity Assay (Fluorometric). Sigma-Aldrich.
  • Molecular Docking and QSAR Studies as Computational Tools Exploring the Rescue Ability of F508del CFTR Correctors. MDPI.
  • (PDF) Structure-Activity Relationship Studies in Organic Drug Development. ResearchGate.
  • Unveiling the Science Behind Structure-Activity Relationship Analysis: Enhancing Drug Development. Infinix Bio.
  • Structure Activity Relationships. Drug Design Org.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Preprints.org.
  • A new method for synthesis of N,N-diethyl-m-methylbenzamide. SciELO - Infomed.
  • N,N-Diethyl-3-methylbenzamide. MDPI.
  • N-(2-bromophenyl)-3-oxobutanamide synthesis. ChemicalBook.
  • CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(2-bromophenyl)-3-methylbenzamide

Welcome to the technical support center for the synthesis of N-(2-bromophenyl)-3-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(2-bromophenyl)-3-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing this crucial amide bond formation. Here, we will address common challenges, explain the underlying chemical principles, and provide robust protocols to enhance your synthetic success.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis, providing root cause analysis and validated solutions to improve your reaction outcomes.

Q1: Why is my reaction yield consistently low or non-existent?

Answer: Low yields in the synthesis of N-(2-bromophenyl)-3-methylbenzamide, typically formed via the acylation of 2-bromoaniline with 3-methylbenzoyl chloride, can stem from several factors related to reagent quality, reaction conditions, and side reactions.

Probable Causes & Step-by-Step Solutions:

  • Poor Quality or Hydrolyzed Acylating Agent: 3-methylbenzoyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture. This converts it to the unreactive 3-methylbenzoic acid, which will not couple with the aniline under these conditions.

    • Solution: Always use freshly opened or distilled 3-methylbenzoyl chloride. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and use oven-dried glassware to minimize exposure to moisture.[1][2]

  • Protonation of the Amine: The reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl).[3][4] This acid will protonate the starting 2-bromoaniline, rendering its lone pair unavailable for nucleophilic attack and effectively halting the reaction.[2][5]

    • Solution: Incorporate a suitable base to act as an HCl scavenger.[3][6] A tertiary amine like triethylamine (TEA) or pyridine is commonly used. At least one equivalent of the base is required to neutralize the generated HCl. Using a slight excess (1.1-1.2 equivalents) can ensure the reaction medium remains basic.

  • Reduced Nucleophilicity of 2-Bromoaniline: The bromine atom on the aniline ring is an electron-withdrawing group, which reduces the electron density on the nitrogen atom. This makes 2-bromoaniline less nucleophilic than aniline itself, potentially slowing the reaction rate.[5]

    • Solution: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C) to increase the reaction rate. Additionally, the use of a highly effective acylating catalyst like 4-(Dimethylaminopyridine) (DMAP) can significantly accelerate the reaction, even with less nucleophilic amines.[7] DMAP works by forming a highly reactive N-acylpyridinium intermediate.[7]

  • Inappropriate Solvent Choice: The solvent must be able to dissolve the reactants but should not react with the acyl chloride. Protic solvents like alcohols or water are unsuitable.

    • Solution: Use anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.[1][8] Ensure the solvent is dry, as residual water will contribute to the hydrolysis of the acyl chloride.

Q2: My TLC analysis shows multiple spots, indicating a complex mixture. What are the likely side products and how can I minimize them?

Answer: The formation of multiple products points to competing side reactions. Understanding these pathways is key to suppressing them.

Common Side Products & Prevention Strategies:

  • Unreacted Starting Materials: As discussed in Q1, incomplete reactions due to moisture or insufficient base will leave starting materials in your crude product.

    • Prevention: Follow the solutions in Q1: use dry conditions, fresh reagents, and an adequate amount of base. Monitor the reaction by TLC until the limiting reagent (typically the aniline) is consumed.[2]

  • 3-Methylbenzoic Acid: This is the hydrolysis product of your acylating agent.

    • Prevention: Rigorous exclusion of water is essential.

    • Removal: During aqueous workup, a wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution will deprotonate the carboxylic acid, extracting it into the aqueous layer as its sodium salt.

  • Diacylated Product: Although sterically hindered, it is possible for the initially formed amide product to be acylated a second time, especially if a large excess of the acyl chloride is used under forcing conditions.

    • Prevention: Use a controlled stoichiometry, typically with the acyl chloride as the limiting reagent or in slight excess (1.0-1.1 equivalents). Add the acyl chloride slowly (dropwise) to the solution of the aniline and base to maintain a low instantaneous concentration of the acylating agent.[9]

Q3: I've successfully formed the product, but purification by column chromatography is difficult and results in significant product loss. What are better purification strategies?

Answer: N-(2-bromophenyl)-3-methylbenzamide is a solid at room temperature. Recrystallization is often a more efficient purification method than chromatography for solid products, leading to higher recovery of pure material.

Recommended Purification Protocol (Recrystallization):

  • Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Common solvent systems for amides include ethanol/water, ethyl acetate/hexanes, or toluene.

  • Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent.

    • If insoluble impurities are present, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature. This promotes the formation of large, pure crystals.

    • Further cool the flask in an ice bath to maximize product precipitation.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism of this reaction?

A: This is a classic nucleophilic acyl substitution reaction, often referred to as a Schotten-Baumann reaction when performed with a base.[6][10][11] The reaction proceeds via an addition-elimination mechanism. The lone pair of electrons on the nitrogen of 2-bromoaniline attacks the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. This forms a tetrahedral intermediate which then collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group. A base then deprotonates the resulting ammonium ion to yield the neutral amide product.[3][4]

Q: Which base is superior for this synthesis: Pyridine or Triethylamine (TEA)?

A: Both are effective HCl scavengers. However, TEA is often preferred as it is a non-nucleophilic base and less likely to compete with the aniline in reacting with the acyl chloride. Pyridine can act as a nucleophilic catalyst (similar to DMAP) but can also be acylated itself. For this specific transformation, TEA is a reliable and cost-effective choice.

Q: How can I effectively monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is the most straightforward method.[2]

  • Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F₂₅₄).

  • Mobile Phase: A mixture of non-polar and polar solvents, such as 3:1 Hexanes:Ethyl Acetate. Adjust the ratio as needed to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization: Use a UV lamp (254 nm) to visualize the spots corresponding to the aromatic starting materials and product. The disappearance of the 2-bromoaniline spot is a good indicator of reaction completion.

Diagrams and Workflows

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aniline 2-Bromoaniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Nucleophilic Attack AcylChloride 3-Methylbenzoyl Chloride (Electrophile) AcylChloride->Tetrahedral Amide N-(2-bromophenyl)-3-methylbenzamide Tetrahedral->Amide Collapse & Chloride Elimination HCl HCl (neutralized by base)

Caption: Nucleophilic acyl substitution mechanism.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow Start Low Yield Observed CheckReagents 1. Check Reagent Quality Start->CheckReagents Start Here CheckConditions 2. Review Reaction Conditions CheckReagents->CheckConditions Reagents OK? Sol_Reagent1 Use fresh/distilled acyl chloride CheckReagents->Sol_Reagent1 Moisture? Sol_Reagent2 Ensure aniline purity CheckReagents->Sol_Reagent2 Impurities? Sol_Reagent3 Use anhydrous solvent CheckReagents->Sol_Reagent3 Wet Solvent? CheckWorkup 3. Evaluate Workup & Purification CheckConditions->CheckWorkup Conditions OK? Sol_Cond1 Use sufficient base (e.g., TEA) CheckConditions->Sol_Cond1 No Base? Sol_Cond2 Consider gentle heating (40-50°C) CheckConditions->Sol_Cond2 Sluggish? Sol_Cond3 Add catalyst (e.g., DMAP) CheckConditions->Sol_Cond3 Still Slow? Sol_Cond4 Monitor by TLC CheckConditions->Sol_Cond4 Incomplete? Sol_Workup1 Use NaHCO3 wash for acid byproduct CheckWorkup->Sol_Workup1 Acidic Impurity? Sol_Workup2 Switch to recrystallization from chromatography CheckWorkup->Sol_Workup2 Purification Loss?

Caption: A logical workflow for troubleshooting low reaction yield.

Experimental Protocols

Optimized Synthesis Protocol

This protocol is designed for a ~10 mmol scale and incorporates best practices for maximizing yield and purity.

Materials:

  • 2-Bromoaniline (1.72 g, 10 mmol, 1.0 eq)

  • 3-Methylbenzoyl chloride (1.62 g, 10.5 mmol, 1.05 eq)

  • Triethylamine (TEA) (1.53 mL, 11 mmol, 1.1 eq)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromoaniline (1.72 g).

  • Dissolution: Add anhydrous DCM (50 mL) and triethylamine (1.53 mL). Stir the mixture under a nitrogen atmosphere until all solids dissolve.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Acylation: Add 3-methylbenzoyl chloride (1.62 g) dropwise to the stirred solution over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by TLC.

  • Workup:

    • Quench the reaction by adding 30 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 30 mL of 1M HCl, 30 mL of saturated NaHCO₃ solution, and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water or ethyl acetate/hexanes mixture to yield N-(2-bromophenyl)-3-methylbenzamide as a white to off-white solid.

Data Summary Table
ParameterRecommendationRationalePotential Issue if Deviated
Acyl Chloride Eq. 1.05 - 1.1Drives reaction to completion without significant side products.<1.0: Incomplete reaction. >1.2: Increased risk of diacylation.
Base Triethylamine (TEA)Non-nucleophilic, effective HCl scavenger.No Base: Reaction stalls. Pyridine: Potential for side reactions.
Base Eq. 1.1 - 1.2Ensures neutralization of all generated HCl.<1.0: Amine protonation, reaction stops.
Solvent Anhydrous DCM/THFAprotic, good solubility for reactants.Protic/Wet Solvent: Hydrolysis of acyl chloride.
Temperature 0 °C to RTControls exothermic reaction, minimizes side products.High Temp: Potential for side reactions and decomposition.
Catalyst DMAP (optional)Increases rate for poorly reactive anilines.Not usually necessary but helpful if reaction is slow.

References

  • Quora. (n.d.). Why do we use a basic medium while preparing acetanilide from aniline? Retrieved from [Link]

  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. Retrieved from [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group. Retrieved from [Link]

  • OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Retrieved from [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Pearson+. (n.d.). What acyl chloride and amine are required to synthesize... Retrieved from [Link]

  • ResearchGate. (2026, February 9). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • Patsnap. (2026, February 28). How to Increase Amide Synthesis Yield via Catalytic Innovations. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, October 24). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Supporting Information. (n.d.). A simple method for arylation of secondary amides/amines through NaH-initiated aryne generation strategy. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • MDPI. (2020, May 28). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers containing five-membered lactam units. Chemical Communications. Retrieved from [Link]

  • Google Patents. (n.d.). CN1012498B - The preparation method of N-(2'-aminophenyl)-benzamide derivative.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Digital Discovery. Retrieved from [Link]

  • CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. Retrieved from [Link]

  • SciELO - Infomed. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]

  • Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]

  • MDPI. (2021, November 14). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Molecules. Retrieved from [Link]

  • ACS Publications. (2006, March 24). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (2021, June 12). Purification of N-benzylbenzamides. Retrieved from [Link]

Sources

Optimization

Side reactions in the synthesis of N-(2-bromophenyl)-3-methylbenzamide and their prevention

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals troubleshooting the acylation of 2-bromoaniline with 3-methylbenzoyl chloride.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals troubleshooting the acylation of 2-bromoaniline with 3-methylbenzoyl chloride. Here, we dissect the mechanistic pitfalls—specifically side reactions like diacylation and acyl chloride hydrolysis—and provide field-proven, self-validating protocols to ensure high-yield amide bond formation.

Mechanistic Workflow & Side Reaction Pathways

Understanding the competing pathways is critical to optimizing your yield. The synthesis relies on the nucleophilic attack of 2-bromoaniline on the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. However, the unique electronic and steric profile of the ortho-bromo substituted aniline introduces significant kinetic bottlenecks that pave the way for side reactions.

ReactionPathway Reactant1 2-Bromoaniline (Sterically Hindered) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack (Slow) Reactant2 3-Methylbenzoyl Chloride (Electrophile) Reactant2->Intermediate Water H2O (Moisture/Aqueous Base) Reactant2->Water Diacyl N,N-bis(3-methylbenzoyl)-2-bromoaniline (Diacylation Byproduct) Reactant2->Diacyl Target N-(2-bromophenyl)-3-methylbenzamide (Target Amide) Intermediate->Target -HCl (Base promoted) Target->Diacyl Excess Acyl Chloride + Strong Base Hydrolysis 3-Methylbenzoic Acid (Hydrolysis Byproduct) Water->Hydrolysis Competing Hydrolysis (Fast)

Reaction pathway for N-(2-bromophenyl)-3-methylbenzamide synthesis and major side reactions.

Troubleshooting FAQs

Q1: My reaction yields high amounts of 3-methylbenzoic acid and unreacted 2-bromoaniline. Why is the coupling failing? A: This is a classic kinetic mismatch caused by the substrate's structure. 2-Bromoaniline is highly deactivated; the adjacent bromine atom exerts a strong electron-withdrawing inductive effect, reducing the electron density on the nitrogen[1]. Furthermore, the bulky ortho-substituent creates significant steric hindrance, physically blocking the amine's approach to the acyl chloride[1]. If you are using classic biphasic 2[2] (aqueous NaOH and an organic solvent), the rate of acyl chloride hydrolysis by OH⁻ or H₂O vastly outpaces the sluggish amidation rate. Solution: Abandon aqueous biphasic conditions. Transition to strictly anhydrous conditions using a non-nucleophilic organic base (e.g., Triethylamine or DIPEA) in an aprotic solvent like Dichloromethane (DCM)[3].

Q2: I switched to anhydrous conditions, but now I am detecting a heavier byproduct via LC-MS. What is it, and how do I prevent it? A: You are likely observing the diacylated byproduct: N,N-bis(3-methylbenzoyl)-2-bromoaniline. While primary amines typically form mono-amides, the use of harsh conditions, excess acyl chloride, or extended reaction times can cause the newly formed secondary amide to act as a nucleophile and attack a second equivalent of the acyl chloride[4]. Solution: Strict stoichiometric control is mandatory. Limit 3-methylbenzoyl chloride to a maximum of 1.05 equivalents. Additionally, ensure the acyl chloride is added dropwise at 0 °C to a diluted solution of the amine and base[3]. This keeps the localized concentration of the electrophile low, favoring the primary amine over the less nucleophilic amide product.

Q3: Can I use Pyridine as both the solvent and the base to force the reaction? A: While pyridine is an excellent acyl transfer catalyst, using it as the bulk solvent for this specific reaction often exacerbates diacylation and complicates workup. The highly activated acylpyridinium intermediate is extremely electrophilic, which can override the natural chemoselectivity and force diacylation of the product. A better approach is using DCM as the solvent with 1.2 equivalents of Triethylamine (TEA) and a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP) if the reaction stalls.

Quantitative Method Comparison

To illustrate the causality of solvent and base selection, the following table summarizes the expected reaction profiles under different methodologies:

Reaction MethodologySolvent SystemBaseTarget Amide YieldHydrolysis ByproductDiacylation Byproduct
Classic Schotten-Baumann DCM / H₂O (Biphasic)NaOH (aq)< 30%> 60% < 5%
Excess Electrophile DCM (Anhydrous)TEA (2.0 eq)50 - 60%< 5%> 30%
Optimized Anhydrous DCM (Anhydrous)TEA (1.2 eq)> 90% < 5%< 2%

Optimized Step-by-Step Protocol

This protocol is designed as a self-validating system. The temperature gradients and stoichiometric limits are explicitly set to prevent both hydrolysis and diacylation.

Materials Required:

  • 2-Bromoaniline (1.0 eq, limiting reagent)

  • 3-Methylbenzoyl chloride (1.05 eq)

  • Triethylamine (TEA) (1.2 eq, anhydrous)

  • Dichloromethane (DCM) (Anhydrous, 0.1 M relative to amine)

  • Saturated aqueous NaHCO₃, 1M HCl, and Brine.

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon) for 10 minutes to eliminate atmospheric moisture, which acts as a primary hydrolysis vector.

  • Amine Dissolution: Dissolve 2-bromoaniline (1.0 eq) in anhydrous DCM to achieve a concentration of 0.1 M.

  • Base Addition: Inject anhydrous TEA (1.2 eq) into the stirring solution.

    • Validation Check: The solution should remain clear. TEA serves as the HCl scavenger to prevent the formation of the unreactive 2-bromoanilinium hydrochloride salt.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.

  • Electrophile Addition (Critical Step): Dilute 3-methylbenzoyl chloride (1.05 eq) in a small volume of anhydrous DCM (approx. 1/10th of the total reaction volume). Add this solution dropwise over 15-20 minutes using a syringe pump or addition funnel.

    • Causality: Slow addition at 0 °C suppresses the exothermic activation energy required for diacylation, keeping the localized concentration of the electrophile low[4].

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4-6 hours.

    • Validation Check: Monitor via TLC (Hexanes:Ethyl Acetate 3:1). The 2-bromoaniline spot (UV active, lower Rf) should disappear, replaced by a new, higher Rf spot (target amide).

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DCM). Stir vigorously for 10 minutes to neutralize any unreacted acyl chloride into the water-soluble sodium salt of 3-methylbenzoic acid.

  • Extraction: Transfer to a separatory funnel. Extract the organic (bottom) layer. Wash the organic layer sequentially with 1M HCl (to remove excess TEA and unreacted amine), water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-bromophenyl)-3-methylbenzamide. Purify via recrystallization (e.g., from ethanol/water) or silica gel chromatography if trace diacylation is detected.

References

  • Amide Synthesis - Fisher Scientific Source: Fisher Scientific URL:[Link]

  • Schotten-Baumann Reaction Source: Organic Chemistry Portal URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of N-(2-bromophenyl)-3-methylbenzamide by Recrystallization

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of crude N-(2-bromophenyl)-3-methylbenzamide via recrystallization. It...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of crude N-(2-bromophenyl)-3-methylbenzamide via recrystallization. It offers in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol grounded in established chemical principles.

Core Principles of Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds.[1] It operates on the principle of differential solubility: a carefully chosen solvent will dissolve the target compound and its impurities at a high temperature but will become a poor solvent for the target compound as the solution cools. As the solution cools slowly, the molecules of the desired compound, N-(2-bromophenyl)-3-methylbenzamide, will selectively crystallize out of the solution, leaving the more soluble impurities behind in the solvent (mother liquor).[2] The efficiency of this process hinges on selecting a solvent where the compound has high solubility at the solvent's boiling point and low solubility at low temperatures (e.g., in an ice bath).[3]

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific challenges users may encounter during the recrystallization of N-(2-bromophenyl)-3-methylbenzamide.

Q1: My compound, N-(2-bromophenyl)-3-methylbenzamide, will not dissolve in the hot solvent.

  • Possible Cause: Insufficient solvent volume. A common error is not adding enough solvent to dissolve the solute at the boiling point.[4]

    • Solution: Add small, incremental portions of the hot solvent to the flask containing your crude product until dissolution is complete. It is crucial to add the minimum amount of boiling solvent required to form a saturated solution; adding too much will significantly reduce your final yield.[2][4]

  • Possible Cause: Incorrect solvent choice. The selected solvent may simply be a poor solvent for this particular amide, even at high temperatures.

    • Solution: Re-evaluate your solvent selection. Amides, containing the -CONH- functional group, are generally of intermediate polarity. Solvents like ethanol, acetone, or acetonitrile are often good starting points.[5] A systematic solvent screen using small amounts of your crude product in test tubes is highly recommended.

Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath.

  • Possible Cause: The solution is not supersaturated. This can happen if too much solvent was added initially, making the solution too dilute for crystals to form upon cooling.[2][4]

    • Solution 1: Induce crystallization. Scratch the inside of the flask just below the surface of the liquid with a glass stirring rod.[6] The microscopic scratches on the glass provide nucleation sites for crystal growth.[6]

    • Solution 2: Add a "seed" crystal. If you have a small crystal of pure N-(2-bromophenyl)-3-methylbenzamide, adding it to the cold solution can initiate crystallization.[7]

    • Solution 3: Reduce solvent volume. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the amide.[3] Allow the more concentrated solution to cool slowly again. Be careful not to evaporate too much solvent, which could cause the product to precipitate out too quickly, trapping impurities.

Q3: My compound has "oiled out" instead of forming crystals.

  • Explanation: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[7] This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is too concentrated, causing the compound to come out of solution at a temperature above its melting point.

    • Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point.[3] This may allow crystallization to occur at a temperature below the compound's melting point as it cools.[3]

    • Solution 2: Modify the solvent system. If the problem persists, consider a different solvent with a lower boiling point.[3] Alternatively, a two-solvent system can be effective. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble), and then slowly add a "poor" solvent (in which it is insoluble, but which is miscible with the first solvent) until the solution becomes faintly cloudy.[8] Reheat to clarify and then cool slowly. For amides, pairs like ethanol/water or ethyl acetate/hexane can be effective.[9][10]

Q4: My final product has a low yield.

  • Possible Cause 1: Using too much solvent during dissolution.[4]

    • Solution: Always use the minimum amount of boiling solvent necessary. After filtering the crystals, you can try to obtain a "second crop" by boiling off some of the solvent from the filtrate and cooling it again.[8] Note that second-crop crystals are often less pure.

  • Possible Cause 2: Cooling the solution too quickly. Rapid cooling leads to the formation of small crystals that are harder to filter and may trap impurities.[2]

    • Solution: Allow the flask to cool slowly and undisturbed on the benchtop to room temperature before moving it to an ice bath for final chilling.[8]

  • Possible Cause 3: Washing the collected crystals with room temperature solvent.

    • Solution: Always wash the filtered crystals with a minimal amount of ice-cold solvent.[4] Using warm or room temperature solvent will redissolve some of your purified product.[4]

Q5: Crystals formed prematurely in the funnel during hot filtration.

  • Explanation: This happens when the solution cools as it passes through the relatively cold funnel and filter paper, causing the dissolved compound to crystallize.[7]

    • Solution 1: Pre-heat the filtration apparatus.[3] Place the filter funnel and flask in an oven before use, or place the funnel in a beaker on the hot plate and allow hot solvent vapors to warm it.[7] A stemless funnel is also recommended as it reduces the surface area for cooling and crystallization.[3]

    • Solution 2: Use a slight excess of hot solvent. This keeps the compound in solution a bit longer. After filtration, you can boil off the excess solvent to re-saturate the solution before cooling.[7]

Frequently Asked Questions (FAQs)

Q: How do I select the best solvent for recrystallizing N-(2-bromophenyl)-3-methylbenzamide? A: An ideal solvent should meet several criteria:

  • The compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-5 °C).[3]

  • Impurities should either be insoluble in the hot solvent (allowing them to be filtered out) or very soluble in the cold solvent (so they remain in the mother liquor).[3]

  • The solvent must not react chemically with the compound.[3]

  • It should have a relatively low boiling point for easy removal during the drying step.[3] For amides like N-(2-bromophenyl)-3-methylbenzamide, polar solvents such as ethanol, isopropanol, or acetonitrile are often good candidates.[5] A small-scale solubility test with various solvents is the most reliable method.[6]

Q: What are the likely impurities in my crude N-(2-bromophenyl)-3-methylbenzamide? A: If the amide was synthesized from 3-methylbenzoyl chloride and 2-bromoaniline, common impurities could include unreacted starting materials, byproducts from the reaction (like salts if a base was used), or residual solvents.[11][] The synthesis of amides from acyl chlorides is often rapid and can be exothermic, potentially leading to side reactions if not controlled.[][13]

Q: Should I use a single-solvent or a two-solvent system? A: A single-solvent recrystallization is generally preferred for its simplicity.[2] However, if no single solvent provides the desired solubility profile (very soluble when hot, insoluble when cold), a two-solvent (or mixed-solvent) system is an excellent alternative.[8]

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the recrystallization of N-(2-bromophenyl)-3-methylbenzamide.

Step 1: Solvent Selection
  • Place approximately 20-30 mg of the crude amide into several small test tubes.

  • Add a few drops of a candidate solvent (see table below) to each tube at room temperature. Observe the solubility.

  • If the compound does not dissolve, gently heat the test tube in a water bath or on a steam bath to the solvent's boiling point.

  • If the compound dissolves in the hot solvent, cool the test tube in an ice-water bath.[4]

  • The ideal solvent is one in which the compound is insoluble at room temperature but fully soluble at the boiling point, and which produces a heavy precipitate of crystals upon cooling.[4]

Solvent Candidate Boiling Point (°C) Polarity Notes
Ethanol (95%) 78PolarAn excellent general solvent for many amides.[8][14]
Acetone 56Polar AproticGood solvent, but its low boiling point can lead to rapid evaporation.[8]
Ethyl Acetate 77IntermediateGood for compounds of intermediate polarity.[8] Often used in a mixture with hexane.
Toluene 111Non-polarGood for aromatic compounds, but its high boiling point can be difficult to remove.[8]
Step 2: Dissolution
  • Place the crude N-(2-bromophenyl)-3-methylbenzamide into an Erlenmeyer flask (not a beaker, to minimize solvent evaporation).

  • Add a boiling chip or a magnetic stir bar.[7]

  • Add the chosen solvent in small portions, heating the mixture to a gentle boil on a hot plate.[7]

  • Continue adding the minimum amount of boiling solvent until the solid has just completely dissolved.[2]

Step 3: Hot Gravity Filtration (if necessary)
  • This step is only required if there are insoluble impurities (e.g., dust, salt byproducts) or if decolorizing charcoal was used to remove colored impurities.

  • Pre-heat a stemless glass funnel and a clean Erlenmeyer flask.

  • Place a piece of fluted filter paper in the hot funnel.

  • Pour the hot, saturated solution through the filter paper as quickly as possible to prevent premature crystallization.[7]

Step 4: Crystallization
  • Cover the flask containing the hot filtrate with a watch glass and set it on a heat-resistant surface.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[2]

  • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[8]

Step 5: Isolation by Vacuum Filtration
  • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.

  • Wet the filter paper with a small amount of the ice-cold recrystallization solvent to ensure a good seal with the funnel.[7]

  • Turn on the vacuum source (e.g., a water aspirator).

  • Swirl the flask to create a slurry and quickly pour the crystals and mother liquor into the center of the Büchner funnel.

  • Rinse the Erlenmeyer flask with a small amount of ice-cold solvent to transfer any remaining crystals to the funnel.[7]

Step 6: Washing and Drying
  • With the vacuum still on, wash the crystals on the filter paper with one or two small portions of fresh, ice-cold solvent. This removes any adhering mother liquor that contains dissolved impurities.

  • Allow the vacuum to pull air through the crystals for several minutes to help them dry.

  • Transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.

Visualization of Workflows

Recrystallization Workflow Diagram

Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter Hot Gravity Filtration hot_filter_q->hot_filter Yes cool Slow Cool & Chill in Ice Bath hot_filter_q->cool No hot_filter->cool crystals_q Crystals Formed? cool->crystals_q collect Vacuum Filtration crystals_q->collect Yes troubleshoot Troubleshoot: - Induce Crystallization - Reduce Volume crystals_q->troubleshoot No wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end_node Pure Product dry->end_node troubleshoot->cool

Caption: General workflow for single-solvent recrystallization.

Troubleshooting: "Oiling Out"

Oiling_Out_Troubleshooting start Solution Cools, Forms an Oil reheat Reheat to Dissolve Oil start->reheat add_solvent Add Small Amount of Hot Solvent reheat->add_solvent cool_again Cool Slowly Again add_solvent->cool_again success Crystals Form cool_again->success failure Oils Out Again cool_again->failure change_solvent Select New Solvent (Lower Boiling Point or Use Two-Solvent System) failure->change_solvent

Caption: Decision process for addressing product oiling out.

References

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Toronto. Retrieved from [Link]

  • Technical Support Center: Optimizing Recrystallization and Purific
  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • Experiment 2: Recrystallization. (n.d.). Athabasca University. Retrieved from [Link]

  • Recrystallization. (n.d.). California State University, Long Beach. Retrieved from [Link]

  • Recrystallization. (2004). Homi Bhabha Centre for Science Education. Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.). University of Sydney. Retrieved from [Link]

  • Benzamide, 2,3,4-trifluoro-N-(2-bromophenyl)-. (n.d.). Cheméo. Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]

  • N-(2-bromo-4-methylphenyl)-3-methoxybenzamide. (n.d.). PubChem. Retrieved from [Link]

  • Purification: How To. (n.d.). University of Rochester. Retrieved from [Link]

  • Technical Support Center: N-Benzyl-2-bromo-3-methylbenzamide Synthesis. (n.d.). BenchChem.
  • 2-Bromobenzamide. (n.d.). PubChem. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Benzamide,n-(2-bromophenyl)-3-(cyclopentyloxy)-4-methoxy. (n.d.). ChemSrc. Retrieved from [Link]

  • The preparation method of N-(2'-aminophenyl)-benzamide derivative. (n.d.). Google Patents.
  • Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. (2020, January 1). ResearchGate. Retrieved from [Link]

  • A simple method for arylation of secondary amides/amines through NaH-initiated aryne generation strategy. (n.d.). Supporting Information. Retrieved from [Link]

  • N-(2,3-Dimethylphenyl)-2-methylbenzamide. (2011). National Center for Biotechnology Information. Retrieved from [Link]

  • Revision Notes - Reaction of Amines with Acyl Chlorides. (n.d.). Sparkl. Retrieved from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • synthesis of amides from acid chlorides. (2019, November 12). YouTube. Retrieved from [Link]

  • 2,3-bis(bromomethyl)-N-methoxy-N-methylbenzamide. (n.d.). PubChem. Retrieved from [Link]

Sources

Optimization

Optimizing coupling reagents for N-(2-bromophenyl)-3-methylbenzamide synthesis

Welcome to the dedicated technical support guide for the synthesis of N-(2-bromophenyl)-3-methylbenzamide. This resource is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of N-(2-bromophenyl)-3-methylbenzamide. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your synthetic route. Our focus is on the critical amide coupling step between 3-methylbenzoic acid and the electronically-deficient 2-bromoaniline.

Reaction Overview: The Amide Coupling Challenge

The formation of an amide bond between a carboxylic acid and an amine is fundamental in organic synthesis. However, the direct reaction is unfavorable due to a competing acid-base reaction that deactivates the amine nucleophile.[1][2] Therefore, activation of the carboxylic acid is necessary. The synthesis of N-(2-bromophenyl)-3-methylbenzamide involves coupling 3-methylbenzoic acid with 2-bromoaniline, an electron-deficient amine, which presents specific challenges regarding reactivity and reaction conditions.

General Reaction Scheme:

  • Reactants: 3-Methylbenzoic Acid and 2-Bromoaniline

  • Challenge: 2-Bromoaniline is a poor nucleophile due to the electron-withdrawing effect of the bromine atom. This often leads to sluggish or incomplete reactions with standard coupling protocols.[3]

  • Goal: To form a stable amide bond efficiently and with high purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I'm seeing no product formation. What are the likely causes?

A1: Low or no yield in this specific coupling is a frequent issue, primarily stemming from the low nucleophilicity of 2-bromoaniline.

  • Inadequate Carboxylic Acid Activation: Your chosen coupling reagent may not be potent enough. For electron-deficient anilines, standard carbodiimide conditions (e.g., EDC alone) may be insufficient.

    • Solution: Switch to a more powerful coupling reagent system. Uronium/aminium salts like HATU or phosphonium salts like PyBOP are specifically designed for challenging couplings and often give superior results.[3][4][5] Alternatively, converting the carboxylic acid to its acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride is a highly effective, albeit more aggressive, strategy.[2][6]

  • Suboptimal Reaction Conditions: Many standard coupling reactions are run at room temperature, which may not be sufficient for this substrate combination.[7]

    • Solution: Gentle heating (e.g., 40-50 °C) can significantly improve reaction rates for difficult couplings.[7] Always monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.

  • Presence of Water: Trace amounts of water can hydrolyze activated intermediates, regenerating the carboxylic acid and consuming your coupling reagent.[5][8]

    • Solution: Use anhydrous solvents (e.g., DMF, DCM, THF) and ensure all glassware is oven-dried. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.[5][9]

Q2: My TLC/LC-MS shows multiple spots, including a major byproduct. How do I identify and prevent it?

A2: The formation of byproducts is common in amide coupling reactions, especially with carbodiimide reagents.

  • N-Acylurea Formation: If you are using a carbodiimide like EDC or DCC, the most common byproduct is the stable N-acylurea. This occurs when the highly reactive O-acylisourea intermediate rearranges instead of reacting with the amine.[10][11]

    • Solution: This side reaction is effectively suppressed by the addition of a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) . HOBt traps the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement but still highly reactive towards the amine.[10][12]

  • Symmetrical Anhydride Formation: The O-acylisourea intermediate can also react with a second molecule of the carboxylic acid to form a symmetrical anhydride.[13] While this anhydride is also an active acylating agent, this pathway consumes an extra equivalent of your starting acid, affecting stoichiometry and yield.

    • Solution: Pre-activating the carboxylic acid with the coupling reagent and HOBt for a short period (15-30 minutes) before adding the amine can favor the formation of the desired active ester and minimize this side reaction.[5]

Q3: I am using EDC/HOBt, but the reaction is still not working well. How can I optimize it?

A3: Even with additives, the conditions for coupling with a weak nucleophile need careful optimization.

  • Incorrect Solvent or Base: The reaction environment plays a critical role.

    • Solution 1 (Solvent): Switch from less polar solvents like DCM to a polar aprotic solvent like DMF or acetonitrile . These solvents can better solvate the reaction intermediates and may improve reaction kinetics.[6][12]

    • Solution 2 (Base): A non-nucleophilic organic base is crucial to neutralize the HOBt and any generated acids. N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are standard choices.[5][11] Ensure at least 2-3 equivalents of the base are used.

  • Reagent Stoichiometry: Using incorrect ratios of reagents is a common pitfall.

    • Solution: For a challenging coupling, use a slight excess of the coupling reagents. A typical starting point is: Carboxylic Acid (1.0 eq), Amine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5-3.0 eq).

Q4: I have my crude product, but I'm struggling with purification. How can I effectively remove the byproducts?

A4: Purification can be challenging due to the similar polarities of the product and certain byproducts.

  • Urea Byproducts: The urea byproduct from EDC is water-soluble, making it relatively easy to remove with an aqueous workup.[14] The dicyclohexylurea (DCU) from DCC is not, and must be filtered off, which can sometimes trap the product. This is why EDC is often preferred for lab-scale synthesis.

  • Purification Technique:

    • Solution 1 (Aqueous Wash): After the reaction, dilute the mixture with a solvent like ethyl acetate and perform sequential washes with a mild acid (e.g., 1M HCl or 5% citric acid) to remove excess amine and base, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.[9][15]

    • Solution 2 (Chromatography): If impurities persist, column chromatography on silica gel is the most effective method.[9] Use a solvent system like Hexane/Ethyl Acetate. A gradient elution may be necessary to achieve good separation.

    • Solution 3 (Recrystallization): If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent final purification step.[16]

Frequently Asked Questions (FAQs)

Q: Which coupling reagent is best for this synthesis?

A: There is no single "best" reagent, as the optimal choice depends on factors like cost, scale, and desired purity. However, for a challenging substrate like 2-bromoaniline, a high-performance reagent is recommended.

Coupling Reagent SystemProsConsRecommendation Level
SOCl₂ / Oxalyl Chloride Highly reactive, inexpensive, effective for unreactive amines.[6]Harsh conditions, generates HCl, may not be suitable for sensitive molecules.[6]Recommended as a robust alternative if other methods fail.
EDC / HOBt Good balance of reactivity and cost, water-soluble byproducts.[3][14]May require heating and optimization for this specific coupling.Good starting point.
HATU / DIPEA Very high reactivity, fast reaction times, excellent for difficult couplings.[3][4]Expensive, byproducts can complicate purification if not washed properly.Highly Recommended for best yield and reliability.
DCC / DMAP Inexpensive and effective.[1]DCU byproduct is insoluble and can be difficult to remove completely.Use with caution due to purification challenges.

Q: Why is a base like DIPEA or TEA necessary?

A: A base serves two primary functions in these reactions:

  • It deprotonates the amine starting material, ensuring it remains a free, active nucleophile.[1]

  • In reactions involving uronium or phosphonium salts (like HATU), a base is required for the initial activation of the carboxylic acid.[13] It is crucial to use a non-nucleophilic, sterically hindered base like DIPEA to prevent it from competing with your primary amine in attacking the activated acid.[11]

Q: Can I monitor the reaction progress?

A: Absolutely. Monitoring the reaction is critical to determine the optimal reaction time and prevent the formation of degradation byproducts from prolonged heating.[7] Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.[9] A typical TLC system would be 3:1 Hexane:Ethyl Acetate. Stain with potassium permanganate or view under UV light.

Visual Diagrams and Workflows
Carbodiimide (EDC) Coupling Mechanism with HOBt

The diagram below illustrates the key steps in the EDC/HOBt-mediated coupling, highlighting the formation of the reactive O-acylisourea and its subsequent conversion to a more stable HOBt-activated ester, which minimizes side reactions.[10][14]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCOOH 3-Methylbenzoic Acid O_Acyl O-Acylisourea (Highly Reactive) RCOOH->O_Acyl + EDC EDC EDC EDC->O_Acyl HOBt HOBt Active_Ester HOBt Active Ester (Stable Intermediate) HOBt->Active_Ester Amine 2-Bromoaniline Amide N-(2-bromophenyl)-3- methylbenzamide Amine->Amide O_Acyl->Active_Ester + HOBt (Suppresses side reactions) Urea EDC Byproduct (Urea) O_Acyl->Urea Hydrolysis or Rearrangement (Side Reaction) Active_Ester->Amide + Amine

Caption: EDC/HOBt reaction mechanism pathway.

General Experimental Workflow

This flowchart provides a standard operational sequence from starting materials to the final, purified product.

Workflow start 1. Reagent Prep dissolve 2. Dissolve Acid & HOBt in Anhydrous DMF start->dissolve activate 3. Add EDC/HATU & DIPEA (Pre-activation 15 min) dissolve->activate add_amine 4. Add 2-Bromoaniline activate->add_amine react 5. Stir at RT or 40-50°C Monitor by TLC/LC-MS add_amine->react workup 6. Aqueous Workup (Dilute, Wash with Acid, Base, Brine) react->workup dry 7. Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry concentrate 8. Concentrate in vacuo dry->concentrate purify 9. Purify (Column Chromatography) concentrate->purify end 10. Characterize Pure Product purify->end

Caption: Standard synthesis and purification workflow.

Troubleshooting Decision Tree

Use this logical guide to diagnose and resolve common experimental issues.

Troubleshooting problem Problem Detected low_yield Low / No Yield problem->low_yield Check Conversion byproducts Multiple Spots on TLC problem->byproducts Check Purity reagent_check Use stronger coupling reagent? (e.g., HATU) low_yield->reagent_check Cause: Poor Activation temp_check Increase temperature? (40-50°C) low_yield->temp_check Cause: Sluggish Reaction anhydrous_check Used anhydrous conditions? low_yield->anhydrous_check Cause: Reagent Hydrolysis add_hobt Add HOBt to suppress N-acylurea formation? byproducts->add_hobt If using EDC/DCC preactivate Pre-activate acid before adding amine? byproducts->preactivate If symmetrical anhydride suspected

Caption: Decision tree for troubleshooting synthesis issues.

Recommended Experimental Protocol (HATU)

This protocol utilizes HATU, a highly efficient coupling reagent well-suited for difficult amide bond formations.

Materials:

  • 3-Methylbenzoic acid

  • 2-Bromoaniline

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 3-methylbenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (to achieve a concentration of ~0.2 M).

  • Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).[5]

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add 2-bromoaniline (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-6 hours). If the reaction is sluggish, heat gently to 40-50°C.

  • Once the reaction is complete (consumption of the limiting reagent), dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure N-(2-bromophenyl)-3-methylbenzamide.

References
  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Aapptec.
  • Kaur, H., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. RSC Advances, 3(44), 21671-21676.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Oreate AI Blog. (2026, February 17). The Art of Amide Bond Formation: Connecting Molecules With Precision.
  • Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry.
  • BenchChem. Troubleshooting low yield in PROTAC synthesis with Mpeg5-t-butyl ester.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • BenchChem.
  • Fisher Scientific. Amide Synthesis.
  • Reddit. (2025, December 22). Side reactions with HBTU amide coupling?. r/Chempros.
  • Reddit. (2026, January 30).
  • BenchChem. Troubleshooting low yield in Nipamovir synthesis.
  • Al-Hadedi, A. A. M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11439-11444.
  • Patsnap Eureka. (2026, February 28).
  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides.
  • ResearchGate. (2015, March 22).
  • Al-Zoubi, R. M., et al. (2021). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Molecules, 26(22), 6903.
  • Reddit. (2021, June 12). Purification of N-benzylbenzamides. r/chemistry.
  • ChemScene. 3-Bromo-N-(2-bromophenyl)benzamide.
  • Habeck, J., Diop, L. A., & Dickman, M. (2010). Synthesis of N,N-Diethyl-3-methylbenzamide (DEET): Two Ways to the Same Goal.
  • Scribd.
  • Organic Syntheses. (2022, November 17).

Sources

Troubleshooting

Removal of unreacted 2-bromoaniline from N-(2-bromophenyl)-3-methylbenzamide product

Technical Support Center: Purification Protocols Ticket Topic: Removal of unreacted 2-bromoaniline from N-(2-bromophenyl)-3-methylbenzamide Ticket ID: PUR-AMIDE-2BA-001 Status: Open | Priority: High[1][2][3][4] Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Protocols Ticket Topic: Removal of unreacted 2-bromoaniline from N-(2-bromophenyl)-3-methylbenzamide Ticket ID: PUR-AMIDE-2BA-001 Status: Open | Priority: High[1][2][3][4]

Executive Summary

You are encountering difficulty removing unreacted 2-bromoaniline (starting material) from your amide product, N-(2-bromophenyl)-3-methylbenzamide. This is a common challenge in benzanilide synthesis due to the low basicity and high lipophilicity of halogenated anilines.

Standard "weak acid" washes (e.g., 10% citric acid or NH₄Cl) often fail here.[3] Because 2-bromoaniline has a


 of ~2.53, it requires a significantly lower pH to be fully protonated and extracted into the aqueous phase.[1][2][3]

This guide details three tiered protocols to resolve this, ranging from optimized extraction to solid-phase scavenging.[1][2][3][4]

Tier 1: The Optimized Acid Wash (Liquid-Liquid Extraction)[1][2][3][4]

The Science: To extract an amine into water, it must be protonated to its salt form (


).[1][2][3] The efficiency depends on the 

of the amine and the pH of the wash solution.
  • Target: 2-bromoaniline (

    
    ).[1][2][3]
    
  • The Trap: At pH 4 (citric acid), the ratio of soluble salt to insoluble free base is negligible.

  • The Fix: You must drive the pH below 1.0 to force

    
     protonation.
    

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as emulsions are more common with DCM/Acid mixtures.[3]

  • The Wash:

    • Wash the organic phase 3 times with 1M Hydrochloric Acid (HCl) .

    • Note: 1M HCl has a pH

      
       0.[1] This is sufficient to protonate the aniline (
      
      
      
      log units, implying >99% protonation).[1][2][3]
  • Safety Check: N-(2-bromophenyl)-3-methylbenzamide is stable to cold 1M HCl.[1][2][3][4] Do not heat.

  • Back-Extraction (Crucial Step):

    • The amide product may partially partition into the acid layer due to the "oiling out" effect.

    • Combine the acidic aqueous washes and back-extract once with a small volume of fresh EtOAc.[1][2] Combine this with your main organic fraction.[1][3]

  • Neutralization: Wash the combined organic phase with Saturated NaHCO₃ (to remove residual acid) and then Brine. Dry over Na₂SO₄.[1][3][5][6][7]

Visualization of the Equilibrium:

AcidWashLogic cluster_organic Organic Phase (EtOAc) cluster_aqueous Aqueous Phase (1M HCl) Amide Product: Amide (Neutral) Amide->Amide Remains Organic Aniline Impurity: 2-Bromoaniline (Free Base) Salt Anilinium Salt (Water Soluble) Aniline->Salt Protonation (pH < 1) H_plus H+ (Excess) H_plus->Salt

Caption: At pH < 1, the equilibrium shifts aggressively to the right, forcing the lipophilic aniline into the aqueous phase as a salt.[2][3][4]

Tier 2: Solid-Phase Scavenging (For Stubborn Traces)

If the acid wash reduces the impurity but leaves a trace (visible on TLC or LC-MS), use a scavenger resin.[3] This is superior to chromatography for removing <5% impurities.[1]

The Science: Use a Polymer-Supported Isocyanate (PS-NCO) resin.[1][2][3] The resin acts as a "super-electrophile."[1] The unreacted aniline attacks the isocyanate, becoming covalently bound to the plastic bead. You then simply filter the beads away.

Protocol:

  • Selection: Purchase PS-Isocyanate (typical loading 1.0–1.5 mmol/g).[1][2][3]

  • Calculation: Assume 10% residual aniline mass (worst case) or calculate based on NMR. Add 3 equivalents of resin relative to the estimated aniline.

  • Solvent: Dissolve crude product in dry DCM or THF.

  • Incubation:

    • Add resin.[1][3]

    • Critical: 2-bromoaniline is ortho-substituted (steric hindrance) and electron-poor (Br is electron-withdrawing).[1][2][3][4] It reacts slowly.

    • Stir gently at room temperature for 12–16 hours (overnight). Do not shorten this time.

  • Filtration: Filter through a fritted glass funnel or a cotton plug. Rinse the resin with DCM.[1]

  • Result: The filtrate contains the product; the impurity is trapped on the beads.

Tier 3: Recrystallization (Polishing)[1][2][3]

If the product is a solid (likely, given the benzamide structure), recrystallization is the most scalable purification method.

Recommended Solvent Systems:

  • Ethanol/Water:

    • Dissolve product in boiling Ethanol (minimum volume).

    • Add hot water dropwise until persistent turbidity.[1][3]

    • Cool slowly to room temperature, then 4°C.

    • Why: The polar aniline impurity remains soluble in the mother liquor (ethanol-rich), while the non-polar amide crystallizes out.[3]

  • Toluene/Hexane:

    • Dissolve in minimum hot Toluene.

    • Layer Hexane on top or add dropwise.[1][3]

    • Why: Excellent for removing non-polar organic impurities that might have survived the acid wash.[1]

Troubleshooting & FAQs

Q1: I see a spot on TLC that trails/streaks. Is that the aniline? A: Yes. Amines often interact with the acidic silica gel, causing streaking.

  • Fix: Add 1% Triethylamine (TEA) to your TLC solvent system (e.g., 20% EtOAc/Hexane + 1% TEA).[3] This neutralizes the silica, sharpening the aniline spot and making it easier to distinguish from your amide product.

Q2: Can I use 1M HCl if my product contains an acid-labile group (e.g., Boc, t-Butyl ester)? A: No. 1M HCl will cleave Boc groups.[1][2][3][4]

  • Alternative: Use a phosphate buffer at pH 3.[1][3]0. Repeat the wash 5–6 times.[1] The lower efficiency requires more repetitions.[1] Or, skip directly to Tier 2 (Scavenging) , which is neutral and mild.[2][3][4]

Q3: The acid wash created a terrible emulsion. What now? A: This happens if the density of the organic phase is close to water, or if microscopic solids are present.

  • Fix: Filter the entire biphasic mixture through a pad of Celite. This usually breaks the emulsion immediately by removing particulate stabilizers.[1] Alternatively, add Brine to the aqueous layer to increase its density.

Decision Matrix

PurificationFlow Start Crude Reaction Mixture AcidWash Tier 1: 1M HCl Wash (pH < 1) Start->AcidWash CheckPurity Check Purity (TLC/LCMS) AcidWash->CheckPurity IsPure Pure? CheckPurity->IsPure Scavenge Tier 2: PS-NCO Resin (Overnight) IsPure->Scavenge No (<5% Impurity) Crystallize Tier 3: Recrystallization (EtOH/H2O) IsPure->Crystallize No (>5% Impurity) Final Pure Product IsPure->Final Yes Scavenge->Final Crystallize->Final

Caption: Logical workflow for determining the appropriate purification step based on impurity levels.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2][3][4] Organic Chemistry (2nd ed.).[1][3] Oxford University Press.[1][3] (Chapter 10: Acidity, Basicity, and pKa).[2][3][4] [2][3]

  • National Center for Biotechnology Information. (2024).[1][3] PubChem Compound Summary for CID 11992, 2-Bromoaniline. Retrieved from [Link][2][3]

  • Biotage. (n.d.).[1][3] ISOLUTE® Si-Isocyanate (Si-NCO) Scavenger. Retrieved from [Link]

  • Vogel, A. I. (1989).[2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1][3] (General methods for amide purification).

Sources

Optimization

Technical Support Center: Advanced Purification of N-(2-bromophenyl)-3-methylbenzamide

Welcome to the Application Scientist Support Portal. Purifying sterically hindered, secondary amides like N-(2-bromophenyl)-3-methylbenzamide presents unique chromatographic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Purifying sterically hindered, secondary amides like N-(2-bromophenyl)-3-methylbenzamide presents unique chromatographic challenges. The presence of the bulky, electron-withdrawing ortho-bromo group on the aniline ring not only decreases the nucleophilicity of the amine during synthesis but also alters the hydrogen-bonding dynamics of the resulting amide.

This guide provides field-proven, self-validating workflows to isolate your target compound from unreacted 2-bromoaniline, 3-methylbenzoic acid, and over-acylated byproducts.

Part 1: The Self-Validating Purification Workflow

The Causality of Chromatographic Choices

Benzamides exhibit notoriously unpredictable solubility in non-polar solvent systems like hexanes[1]. If you attempt to wet-load the crude reaction mixture onto a column using a polar solvent like dichloromethane (DCM), the strong solvent will disrupt the equilibrium at the head of the column. This causes the product band to broaden, leading to co-elution with impurities.

To prevent this, we mandate dry loading . Dry loading pre-adsorbs the analyte onto silica, ensuring a uniform, narrow band at the solvent front, regardless of the compound's solubility in the initial mobile phase.

Workflow Start Crude Reaction Mixture Workup Aqueous Workup (NaHCO3 & HCl washes) Start->Workup Remove salts/acids DryLoad Dry Loading onto Silica (Evaporate with SiO2) Workup->DryLoad Organic layer dried Column Silica Gel Chromatography (Hexane:EtOAc Gradient) DryLoad->Column Load column Fractions Fraction Collection & TLC Column->Fractions Elution Pure Pure N-(2-bromophenyl)- 3-methylbenzamide Fractions->Pure Pool pure fractions

Fig 1: Standard self-validating purification workflow for benzamide derivatives.

Standard Operating Procedure: Step-by-Step Methodology
  • Pre-Chromatographic Scavenging (Validation Step): Dissolve the crude mixture in ethyl acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO₃ (to remove 3-methylbenzoic acid) and 1.0 M HCl (to remove bulk 2-bromoaniline). Self-Validation: Spot the organic layer on a TLC plate against the raw crude; the baseline spot (acidic byproduct) must be completely absent before proceeding.

  • Dry Loading Preparation: Transfer the organic layer to a round-bottom flask. Add dry silica gel (230-400 mesh) in a 1:3 (crude:silica) mass ratio. Evaporate the solvent under reduced pressure until a free-flowing powder is achieved.

  • Column Packing: Slurry-pack the column using 100% Hexanes. Ensure the silica bed is perfectly level. Add a 1 cm protective layer of clean sand to the top.

  • Sample Application: Carefully pour the dry-loaded silica powder onto the sand layer. Top with another 1 cm of sand to prevent disturbance during solvent addition.

  • Gradient Elution: Begin elution with 100% Hexanes (2 column volumes) to flush out non-polar impurities (e.g., diacylated byproducts). Gradually increase polarity to 90:10 Hexanes:EtOAc, then 80:20 Hexanes:EtOAc[1].

  • Fraction Analysis: Monitor fractions via UV at 254 nm. The target amide is highly UV-active due to the conjugated aromatic systems.

Part 2: Quantitative Chromatographic Data

To ensure accurate fraction pooling, researchers must understand the relative polarities of the reaction components. The ortho-bromo group sterically hinders the amide bond, slightly reducing its interaction with the stationary phase compared to an unsubstituted benzamide.

Table 1: Anticipated TLC Rf Values (Mobile Phase: Hexane:EtOAc 80:20)

CompoundStructural CharacteristicExpected RfVisual Characteristics
N,N-bis(3-methylbenzoyl)-2-bromoanilineDiacylated (Non-polar, no N-H bond)0.75 - 0.85Sharp spot, UV active
N-(2-bromophenyl)-3-methylbenzamide Target Product (Secondary Amide) 0.40 - 0.50 Sharp spot, UV active
2-bromoanilineUnreacted Starting Material (Amine)0.25 - 0.35Tailing/Streaking, Ninhydrin (+)
3-methylbenzoic acidHydrolysis Byproduct (Carboxylic Acid)0.00 - 0.05Broad baseline streak

Table 2: Rapid Troubleshooting Matrix

SymptomRoot CauseImmediate Intervention
Product elutes in the solvent frontMobile phase is too polarRe-pack column; start with 100% Hexanes.
Severe tailing of the product bandOverloaded column or poor solubilitySwitch to dry loading; reduce sample mass by 50%.
Multiple spots in pure fractionsOn-column degradation (acidic silica)Switch to neutral alumina or add 1% TEA[2].

Part 3: Troubleshooting Guides & FAQs

When standard protocols fail, use the following Q&A guide to diagnose and resolve specific physicochemical interactions occurring within your column.

Troubleshooting Issue Issue: Co-elution or Streaking on TLC Check Identify the Impurity: Amine or Amide? Issue->Check Amine Unreacted 2-bromoaniline (Basic Impurity) Check->Amine Ninhydrin Positive Amide Product Degradation (Acid-sensitive) Check->Amide 2D-TLC shows decomp Sol1 Add 1% TEA to Eluent or Wash with 1M HCl Amine->Sol1 Sol2 Use Neutral Alumina or 2D-TLC Check Amide->Sol2

Fig 2: Decision matrix for troubleshooting streaking and co-elution during chromatography.

Q1: Why is my unreacted 2-bromoaniline streaking into my product fractions?

A: Amines streak on standard silica gel because their basic lone pairs interact strongly with the acidic silanol (Si-OH) groups on the stationary phase[3]. While the ortho-bromo group reduces the basicity of the amine via inductive electron withdrawal and steric hindrance, it can still hydrogen-bond sufficiently to cause tailing. Solution: Modify your mobile phase by adding 1% Triethylamine (TEA)[3]. The TEA acts as a sacrificial base, binding to the acidic silanol sites and allowing your amine and amide to elute as sharp, distinct bands.

Q2: My yield is significantly lower after the column, but the reaction looked complete on TLC. What happened?

A: You are likely experiencing on-column degradation. N-substituted benzamides can be sensitive to the slightly acidic nature of standard silica gel, leading to hydrolysis or irreversible adsorption[4]. Self-Validation Step: Run a 2D-TLC plate. Spot your crude mixture in the corner of a square TLC plate and run it in your standard solvent system. Dry the plate, rotate it 90 degrees, and run it again in the same solvent. If the spots lie on a perfect diagonal line, your compound is stable. If spots appear off the diagonal, your compound is decomposing on the silica[2]. Solution: If degradation is confirmed, switch your stationary phase to neutral alumina (200 mesh) or use a reversed-phase C18 system[2].

Q3: My crude mixture is a thick, complex oil that won't dissolve in my starting mobile phase (Hexanes). How do I load it?

A: Never force a polar oil into a non-polar column using a strong solvent like DCM or methanol. This will cause the sample to crash out inside the column, destroying your theoretical plates. Solution: If dry loading (as outlined in Part 1) is not viable, consider a catch-and-release purification strategy using Strong Cation Exchange (SCX) media[5]. Alternatively, dissolve the oil in the absolute minimum amount of a slightly more polar solvent (e.g., 50:50 Hexane:EtOAc), load it carefully, and allow it to fully absorb into the silica before starting the hexane gradient.

References

Sources

Troubleshooting

Identifying and characterizing impurities in N-(2-bromophenyl)-3-methylbenzamide synthesis

Welcome to the Technical Support Center for Advanced Amide Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to help you systematically identify, characterize, and control impuritie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Amide Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to help you systematically identify, characterize, and control impurities during the synthesis of N-(2-bromophenyl)-3-methylbenzamide .

This guide moves beyond basic troubleshooting by focusing on the chemical causality behind impurity formation. By understanding the mechanistic origins of your byproducts, you can implement self-validating analytical workflows to ensure your drug substance meets stringent regulatory standards.

Diagnostic Workflow: Impurity Profiling

Before diving into specific troubleshooting steps, refer to the diagnostic decision tree below. This maps the expected LC-MS behavior of the crude reaction mixture based on the ionization and mass-to-charge (m/z) signatures of common impurities.

ImpurityWorkflow Start Crude Reaction Mixture LCMS LC-MS/UV Profiling (ESI+ / ESI-) Start->LCMS MassCheck Mass & Spectral Characterization LCMS->MassCheck ImpA m/z 172/174 [M+H]+ Unreacted 2-Bromoaniline MassCheck->ImpA Amine Precursor ImpB m/z 135 [M-H]- 3-Methylbenzoic Acid MassCheck->ImpB Acidic Hydrolysis ImpC m/z 290/292 [M+H]+ Target Amide MassCheck->ImpC Major Product Peak ImpD m/z 408/410 [M+H]+ Bis-acylated Byproduct MassCheck->ImpD Over-acylation

LC-MS diagnostic decision tree for N-(2-bromophenyl)-3-methylbenzamide synthesis impurities.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: What are the primary regulatory thresholds I must consider for impurities in this synthesis? According to the ICH Q3A(R2) guidelines for new drug substances, organic impurities (including unreacted starting materials, by-products, and degradation products) must be strictly controlled[1]. For a typical active pharmaceutical ingredient (API), the reporting threshold is 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15%, depending on the maximum daily dose[1]. When synthesizing N-(2-bromophenyl)-3-methylbenzamide, any peak exceeding 0.10% area in your HPLC chromatogram must be structurally characterized, typically via LC-MS/MS.

Q2: During LC-MS analysis, I observe a significant peak at m/z 135 (ESI-). What is the mechanistic origin of this impurity, and how do I suppress it? This mass corresponds to 3-methylbenzoic acid . In amide coupling, the activated acyl intermediate (e.g., 3-methylbenzoyl chloride) is highly electrophilic. While 2-bromoaniline is the intended nucleophile, the ortho-bromo substituent exerts both steric hindrance and electron-withdrawing inductive effects, significantly reducing the nucleophilicity of the amine. Consequently, trace water in the solvent outcompetes the amine, leading to rapid hydrolysis and the formation of 3-methylbenzoic acid[2]. Causality-Driven Solution: Ensure rigorous anhydrous conditions (Karl Fischer titration < 100 ppm) and pre-mix the amine with a catalytic amount of DMAP to facilitate direct acyl transfer before hydrolysis can occur.

Q3: I am detecting a late-eluting impurity with an isotopic mass cluster of m/z 408/410. What is this, and why does it form? This is the bis-acylated byproduct , N,N-bis(3-methylbenzoyl)-2-bromoaniline. Causality: Although the secondary amide nitrogen in the desired product is sterically hindered by the ortho-bromine, a large excess of the acylating agent combined with a strong base (like excess triethylamine) can force a second acylation event. Solution: Limit the acylating agent to 1.05 – 1.10 equivalents and control the reaction temperature strictly between 0 °C and room temperature.

Q4: My crude reaction mixture turns dark brown over time, and I see broad, unresolved peaks on the UV chromatogram. What is happening? Aromatic amines like 2-bromoaniline are highly susceptible to radical-mediated oxidative degradation when exposed to light and atmospheric oxygen, forming complex poly-azo or nitroso species[3]. Causality-Driven Solution: Store 2-bromoaniline under an inert atmosphere (argon/nitrogen). Perform aqueous workups promptly and wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate and extract unreacted 2-bromoaniline into the aqueous phase before oxidative cascades can occur.

Self-Validating Experimental Protocol: LC-MS Impurity Profiling

To accurately characterize these impurities, you must use a methodology that prevents the analytical system itself from generating false positives. This protocol utilizes internal checks to ensure data integrity[4].

Step 1: System Suitability and Baseline Establishment

  • Action: Inject a matrix blank (50:50 Acetonitrile:Water with 0.1% Formic Acid) followed by a System Suitability Test (SST) mixture containing standard 2-bromoaniline and 3-methylbenzoic acid.

  • Causality: The blank rules out column carryover and identifies system peaks (e.g., plasticizers). The SST ensures the C18 column provides adequate theoretical plates and a resolution (

    
    ) between the polar acid and the amine, validating the system's resolving power before running the crude sample.
    

Step 2: Sample Quenching and Preparation

  • Action: Aliquot 10 µL of the crude reaction mixture and immediately quench it into 990 µL of cold methanol containing 0.1% ethanolamine. Filter through a 0.22 µm PTFE syringe filter.

  • Causality: Unreacted 3-methylbenzoyl chloride is highly reactive. If injected directly, it will react with the LC mobile phase (water/methanol) on-column, creating artificial hydrolysis peaks. Ethanolamine instantly traps the acyl chloride, allowing you to back-calculate the true amount of unreacted starting material without artifactual interference.

Step 3: Gradient Elution Execution

  • Action: Run a reverse-phase gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 15 minutes at 0.3 mL/min.

  • Causality: The wide gradient ensures that highly polar impurities (like 3-methylbenzoic acid) are retained early, while highly lipophilic impurities (like the bis-acylated byproduct) elute much later. This prevents co-elution and subsequent ion suppression in the mass spectrometer source[4].

Step 4: Dual-Polarity Mass Detection

  • Action: Operate the mass spectrometer in rapid polarity-switching mode (ESI+ and ESI-).

  • Causality: Amides and amines (target product, 2-bromoaniline) ionize efficiently in positive mode (

    
    ), whereas carboxylic acids (3-methylbenzoic acid) require negative mode (
    
    
    
    ) for optimal sensitivity. Dual-polarity ensures no impurity is invisible to the detector.

Quantitative Impurity Profiling Summary

The following table summarizes the expected quantitative data profile for this synthesis, aligning analytical signatures with regulatory action limits.

ImpurityChemical IdentityMechanistic OriginDetection Mode & m/zICH Q3A(R2) Action Limit
Impurity A 2-BromoanilineUnreacted Starting MaterialESI(+): 172 / 174> 0.10% (Identify)
Impurity B 3-Methylbenzoic AcidHydrolysis of Acylating AgentESI(-): 135> 0.10% (Identify)
Impurity C Bis-acylated AmideOver-reaction (Excess Reagent)ESI(+): 408 / 410> 0.15% (Qualify)
Impurity D Azo/Nitroso DimersOxidative Degradation of AmineESI(+): > 300 (Broad)> 0.15% (Qualify)

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide - tasianinch.com - 1

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals - acs.org - 2

  • 2-Bromoaniline | Aromatic Bromo Building Block - benchchem.com -3

  • LC and LC-MS/MS Analysis for Characterization of Novel Degradation Products of Ivosidenib: Exploration of Degradation Pathways and In Silico Predictions - acs.org - 4

Sources

Optimization

Overcoming poor solubility of N-(2-bromophenyl)-3-methylbenzamide during reaction workup

Welcome to the Process Chemistry Support Center. This guide is designed for researchers and drug development professionals struggling with the isolation of highly crystalline, poorly soluble amides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers and drug development professionals struggling with the isolation of highly crystalline, poorly soluble amides.

Below, we address the specific physicochemical challenges of N-(2-bromophenyl)-3-methylbenzamide and provide self-validating, field-proven protocols to ensure high-yield recovery without sacrificing purity.

Part 1: The Science of the "Brick-Dust" Amide (FAQ)

Q: Why does N-(2-bromophenyl)-3-methylbenzamide form an intractable sticky mass or fine suspension during aqueous workup? A: This compound exhibits classic "brick-dust" physicochemical properties. Brick-dust molecules are characterized by extremely poor solubility in both aqueous and organic media due to an extensive intermolecular hydrogen-bonded network[1]. In this specific molecule, the secondary amide donates and accepts strong H-bonds (N-H ··· O=C). Furthermore, the 2-bromophenyl and 3-methylphenyl rings provide flat, hydrophobic surfaces that promote rigid


 stacking. This results in a massive crystal lattice energy that standard extraction solvents (like cold ethyl acetate or dichloromethane) simply cannot overcome.

Q: Why are my standard liquid-liquid extractions (LLE) failing or forming emulsions? A: Solvents like Dichloromethane (DCM) give poor results for highly rigid amides because they lack the hydrogen-bond acceptor strength required to disrupt the amide's lattice[2]. When the solvent cannot solvate the monomeric amide, the product crashes out at the aqueous-organic interface, trapping water, salts, and impurities, which stabilizes a severe emulsion.

Q: What is the most reliable way to bypass this solubility issue? A: Do not fight the insolubility—use it to your advantage. If the reaction is driven to completion, facile purification through direct amide precipitation is a highly sustainable methodology[3]. By utilizing a reverse-quench, you can precipitate the product entirely and isolate it via filtration, leaving highly soluble byproducts (like EDC·HCl or urea derivatives) in the aqueous filtrate.

Part 2: Workup Decision Matrix

Before proceeding with a workup, analyze the state of your quenched reaction mixture using the logical workflow below.

AmideWorkup A Reaction Quench (Aqueous Addition) B Does N-(2-bromophenyl)-3-methylbenzamide precipitate heavily? A->B C Direct Filtration Workup (Isolate as Filter Cake) B->C Yes (Brick-Dust Behavior) D Liquid-Liquid Extraction Required (Product is oiled out / emulsion) B->D No / Impure Oil E Use 2-MeTHF as Solvent (Better H-bond acceptor) D->E F Hot Extraction (50°C) (Overcome Lattice Energy) E->F Still insoluble at 20°C

Decision matrix for working up poorly soluble amides like N-(2-bromophenyl)-3-methylbenzamide.

Part 3: Validated Troubleshooting Protocols

Protocol A: The Anti-Solvent Precipitation Workup (Recommended)

Causality: By adding water (an anti-solvent) to a water-miscible reaction solvent (e.g., DMF or DMAc), the high lattice energy of the amide drives selective crystallization. This self-validating system purifies the product as it precipitates, eliminating the need for massive volumes of extraction solvents.

  • Verify Completion: Ensure the amide coupling has reached >95% conversion via LC-MS.

  • Thermal Regulation: Cool the crude reaction mixture to 0–5 °C using an ice bath.

  • Reverse Quench: Slowly add cold deionized water (or 1M HCl if purging unreacted low MW amines) dropwise under vigorous mechanical stirring. The volume of water should be 3 to 5 times the volume of the reaction solvent.

  • Granulation: Allow the resulting suspension to stir at room temperature for 60 minutes. Note: This aging step is critical. It allows kinetically trapped "oiled-out" impurities to transition into a thermodynamically stable, filterable crystalline solid.

  • Isolation: Filter the suspension through a sintered glass funnel (medium porosity).

  • Washing: Wash the filter cake twice with cold water to remove residual coupling reagents, followed by a single wash with cold heptane to purge non-polar organic impurities.

  • Drying: Dry the solid under a vacuum at 45 °C to a constant weight.

Protocol B: Hot Extraction with 2-MeTHF

Causality: If precipitation yields an impure oil, you must extract. 2-Methyltetrahydrofuran (2-MeTHF) forms a clean bi-layer with water (unlike standard THF) and acts as a strong H-bond acceptor to solvate the amide[2]. Applying heat provides the thermodynamic energy required to break the brick-dust lattice.

  • Solvent Swap: To the quenched aqueous reaction mixture, add 2-MeTHF (approx. 10 mL per gram of theoretical product). Do not use DCM.

  • Thermal Extraction: Heat the biphasic mixture to 45–50 °C in a jacketed vessel or water bath. Stir vigorously until all organic solids dissolve into the organic phase.

  • Phase Separation: Transfer the warm mixture to a pre-warmed separatory funnel. Allow the phases to separate and drain the lower aqueous layer.

  • Salting Out: If the layers are slow to separate, add potassium carbonate (

    
    ). It has a higher ionic strength than NaCl and efficiently "pushes" the organic material into the 2-MeTHF layer[2].
    
  • Recovery: Wash the warm organic layer with warm brine. Dry over anhydrous

    
     (keep the suspension warm to prevent product precipitation), filter, and concentrate under reduced pressure.
    

Part 4: Quantitative Solvent Analysis

To further explain why standard solvents fail during the extraction of N-(2-bromophenyl)-3-methylbenzamide, refer to the physicochemical comparison below.

Table 1: Solvent Comparison for "Brick-Dust" Amide Extractions

SolventBoiling Point (°C)Water MiscibilityH-Bond Acceptor StrengthSuitability for Rigid Amides
Ethyl Acetate (EtOAc) 77.1ModerateWeakPoor (Frequent precipitation at interface)
Dichloromethane (DCM) 39.6LowVery WeakPoor (Low BP prevents effective hot extraction)
Tetrahydrofuran (THF) 66.0Fully MiscibleStrongN/A (Cannot form biphasic system without heavy salt)
2-Methyltetrahydrofuran 80.2Low (Forms Bilayer)StrongExcellent (Supports hot extraction, high solvency)

References

  • MedChem Tips and Tricks – Extractions/work-up conditions Source: ACS GCI Pharmaceutical Roundtable URL:[Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives Source: Chemical Reviews (ACS Publications) URL:[Link]

  • In Situ Eutectic Formation in a Polymeric Matrix via Hot-Melt Reactive Extrusion Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

Sources

Troubleshooting

Scaling up the synthesis of N-(2-bromophenyl)-3-methylbenzamide for library production

Welcome to the Process Chemistry & Library Production Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific kinetic, thermodynamic, and operational bottlenecks en...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry & Library Production Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific kinetic, thermodynamic, and operational bottlenecks encountered when scaling up the synthesis of N-(2-bromophenyl)-3-methylbenzamide .

Transitioning an amidation reaction from a 50 mg discovery scale to a multi-kilogram library scaffold production requires moving away from expensive, high-mass coupling reagents (like HATU) toward highly efficient, atom-economical processes [1]. This guide provides field-proven causality, troubleshooting FAQs, and self-validating protocols to ensure your scale-up campaigns are safe, high-yielding, and chromatograpy-free.

Part 1: Strategic Route Selection & Metric Analysis

Before troubleshooting, it is critical to establish the baseline metrics of your chosen synthetic route. For the coupling of 2-bromoaniline with the 3-methylbenzoyl moiety, process chemists typically evaluate three primary activation strategies.

Table 1: Quantitative Comparison of Amidation Strategies for Scale-Up

MetricSchotten-Baumann (Acid Chloride)T3P / Pyridine (Active Ester)HATU / DIPEA (Uronium)
Process Mass Intensity (PMI) Excellent (30–60 kg/kg )Moderate (70–100 kg/kg )Poor (>150 kg/kg )
Scalability (>100g) Ideal (Standard plant equipment)Excellent (Homogeneous)Limited (Cost & toxicity)
Exotherm Risk High (Requires controlled dosing)Low to ModerateHigh
Workup Complexity Low (Phase separation)Low (Water-soluble byproducts)High (Insoluble urea salts)
Cost per Kg <$50 ~$150 - $200>$1,000

Note: PMI is calculated from the total material input required to synthesize one kilogram of product. Lower values indicate a greener, more scalable process [1].

Part 2: Process Workflow & Decision Matrix

To visualize the operational logic, the following diagram maps the two recommended pathways: the Schotten-Baumann biphasic route for bulk scaffold production, and the T3P route for parallel library diversification.

AmidationWorkflow Start Starting Materials 2-Bromoaniline + Acylating Agent Route1 Schotten-Baumann (3-Methylbenzoyl chloride) Biphasic: EtOAc / aq. Base Start->Route1 Bulk Scale (>100g) Route2 T3P Coupling (3-Methylbenzoic acid) Homogeneous: EtOAc / Pyridine Start->Route2 Library/Parallel Exotherm Exotherm Control Controlled Addition & High Shear Route1->Exotherm Workup2 Aqueous Wash Water-soluble T3P byproducts Route2->Workup2 Workup1 Phase Separation Wash: aq. HCl, aq. NaHCO3 Exotherm->Workup1 Cryst Direct Crystallization (e.g., Toluene / Heptane) Workup1->Cryst Workup2->Cryst Product N-(2-bromophenyl)-3-methylbenzamide >98% Purity (Library Ready) Cryst->Product

Figure 1: Decision matrix and workflow for the scale-up amidation of 2-bromoaniline.

Part 3: Troubleshooting Guides & FAQs

Q1: Why is my 2-bromoaniline conversion stalling at 85% when using 3-methylbenzoyl chloride in anhydrous DCM/TEA?

The Causality: 2-Bromoaniline is a relatively weak nucleophile due to the steric hindrance and electron-withdrawing inductive effect of the ortho-bromo group. In an anhydrous system using Triethylamine (TEA), the triethylamine hydrochloride byproduct precipitates rapidly in Dichloromethane (DCM). This thick slurry coats the unreacted 2-bromoaniline, creating severe mass-transfer limitations that stall the reaction. The Solution: Switch to a biphasic Schotten-Baumann system (e.g., Ethyl Acetate and aqueous Potassium Carbonate). The aqueous phase acts as an infinite sink for the HCl byproduct, keeping the organic phase completely homogeneous and driving the equilibrium to >99% conversion [2].

Q2: How do I manage the severe exotherm and prevent di-acylation during the acid chloride addition on a 500g scale?

The Causality: The aminolysis of an acid chloride is highly exothermic (


 to 

kJ/mol). If the local concentration of the acid chloride is too high due to poor mixing, the heat spikes, and the newly formed secondary amide can undergo a second acylation to form an unwanted imide (di-acylated byproduct). The Solution:
  • Controlled Dosing: Dilute the 3-methylbenzoyl chloride in 2 volumes of EtOAc and dose it sub-surface over 2–3 hours.

  • High-Shear Stirring: Use a retreat-curve impeller at >250 RPM. In a biphasic system, the high heat capacity of the water phase absorbs the thermal shock, preventing localized hot spots.

Q3: For parallel library production (100+ analogs), acid chlorides are too unstable to handle via automated liquid handlers. What is the best alternative?

The Causality: Acid chlorides degrade rapidly upon exposure to atmospheric moisture, making them unsuitable for open-air robotic synthesis platforms. The Solution: Utilize T3P (Propylphosphonic anhydride) with Pyridine. T3P is a non-toxic, highly stable cyclic anhydride that activates carboxylic acids in situ without generating explosive intermediates (unlike HOBt). Furthermore, all T3P byproducts are 100% water-soluble, allowing for a simple aqueous wash to yield library-ready purity without chromatography [3].

T3PMechanism Acid 3-Methylbenzoic Acid + Base (Pyridine) ActiveEster Acyloxyphosphonium Intermediate Acid->ActiveEster T3P T3P Reagent (Cyclic Anhydride) T3P->ActiveEster Activation Product Amide Product + Water-Soluble Salts ActiveEster->Product Amine 2-Bromoaniline (Weak Nucleophile) Amine->Product Nucleophilic Attack

Figure 2: Mechanistic pathway of T3P-mediated activation and subsequent amidation.

Part 4: Validated Step-by-Step Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to verify success before proceeding to the next step.

Protocol A: 500g Scale Schotten-Baumann Synthesis (Bulk Scaffold)

This protocol utilizes reactive crystallization principles to avoid column chromatography.

  • Reactor Setup: Equip a 5L jacketed glass reactor with a mechanical overhead stirrer, internal thermocouple, and a dropping funnel. Set jacket temperature to 10 °C.

  • Charge: Add 2-bromoaniline (500 g, 2.90 mol, 1.0 eq) and Ethyl Acetate (2.5 L, 5 vol). Stir at 200 RPM until fully dissolved.

  • Aqueous Base: Prepare a solution of

    
     (801 g, 5.80 mol, 2.0 eq) in Deionized Water (2.5 L, 5 vol). Charge this to the reactor. The mixture will be biphasic.
    
  • Controlled Dosing: Dilute 3-methylbenzoyl chloride (471 g, 3.05 mol, 1.05 eq) in Ethyl Acetate (500 mL, 1 vol). Add dropwise via the funnel over 2.5 hours. Self-Validation: Monitor internal temperature; adjust dosing rate to ensure

    
     does not exceed 20 °C.
    
  • IPC: After 1 hour of post-dosing stirring, sample the organic layer. HPLC must show <1% remaining 2-bromoaniline.

  • Phase Separation & Wash: Stop stirring. Drain the lower aqueous layer. Wash the organic layer sequentially with 1M HCl (1 L) to remove unreacted aniline, then saturated

    
     (1 L) to quench residual acid chloride.
    
  • Anti-Solvent Crystallization: Distill the Ethyl Acetate down to ~2 volumes under reduced pressure. Slowly add Heptane (1.5 L) while stirring at 60 °C, then cool to 5 °C at a rate of 10 °C/hour. Filter the resulting white crystalline solid and dry under vacuum. Expected Yield: 92-95%, Purity: >99% AUC.

Protocol B: T3P-Mediated Parallel Synthesis (Library Production)

Ideal for 1g - 10g scale library diversification using automated platforms.

  • Charge: To a reaction vial, add 3-methylbenzoic acid (1.0 eq) and 2-bromoaniline (1.0 eq) in Ethyl Acetate (5 vol).

  • Base Addition: Add Pyridine (3.0 eq). Pyridine acts as both a base and a nucleophilic catalyst, significantly enhancing the coupling rate of sterically hindered anilines [3].

  • Activation: Add T3P (50% w/w solution in EtOAc, 1.2 eq) in one portion at 20 °C. Stir for 4 hours.

  • IPC: Check LC-MS. The mass of the active acyloxyphosphonium intermediate should be absent, and the product mass (

    
     290/292) should dominate.
    
  • Workup: Add Water (5 vol) and stir vigorously for 10 minutes. The phosphonic acid byproducts and pyridine will partition entirely into the aqueous phase.

  • Isolation: Separate the organic layer, dry over

    
    , and evaporate to yield the pure amide.
    

Part 5: References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development, 2022, 26 (6), 1562-1689. URL:[Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: Organic Process Research & Development, 2016, 20 (2), 140–177. URL:[Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Letters, 2011, 13 (19), 5048–5051. URL:[Link]

Reference Data & Comparative Studies

Validation

Structural Dynamics and Biological Efficacy: A Comparative Guide to N-(bromophenyl)-3-methylbenzamide Isomers

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, serving as the pharmacological backbone for various therapeutic agents, ranging from allosteric enzyme activators to antimicrobial compound...

Author: BenchChem Technical Support Team. Date: March 2026

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, serving as the pharmacological backbone for various therapeutic agents, ranging from allosteric enzyme activators to antimicrobial compounds. The strategic introduction of halogen atoms—specifically bromine—into this scaffold is a proven method to modulate a drug candidate's lipophilicity, metabolic stability, and target binding affinity 1[1].

This guide provides an in-depth comparative analysis of N-(2-bromophenyl)-3-methylbenzamide against its positional isomers (the meta- and para-bromo variants). By examining their structural mechanics, we can understand how simple positional shifts dictate profound differences in biological activity.

Mechanistic Rationale: The Role of Isomerism

The biological activity of N-(bromophenyl)-3-methylbenzamide isomers is heavily dictated by their three-dimensional conformation, which is governed by steric hindrance and halogen bonding capabilities2[2].

  • The Ortho Advantage (2-bromo): Placing the bulky bromine atom at the ortho position (N-(2-bromophenyl)-3-methylbenzamide) creates a significant steric clash with the amide carbonyl oxygen. This forces the two aromatic rings out of planarity, adopting an orthogonal (twisted) conformation. This specific 3D geometry is highly favored for inserting the molecule into deep, narrow allosteric pockets, such as those found in human Glucokinase (GK)3[3].

  • The Meta & Para Limitations (3-bromo / 4-bromo): Moving the bromine to the meta or para positions relieves this steric strain, allowing the molecule to adopt a more planar conformation. While these isomers can still participate in highly directional halogen bonding (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -hole interactions), their flatter geometry often results in sub-optimal fitting within complex allosteric sites, reducing their efficacy as target-specific activators.
    

SAR Root Isomer Evaluation: N-(bromophenyl)-3-methylbenzamide Ortho Ortho-Isomer (2-bromo) Root->Ortho Meta Meta-Isomer (3-bromo) Root->Meta Para Para-Isomer (4-bromo) Root->Para Ortho_Effect High Steric Hindrance Orthogonal Conformation Optimal Pocket Fit Ortho->Ortho_Effect Meta_Effect Moderate Hindrance Partial Planarity Sub-optimal Fit Meta->Meta_Effect Para_Effect Low Hindrance Planar Conformation Poor Pocket Fit Para->Para_Effect

Fig 1: Conformational impact of halogen positioning on the N-phenylbenzamide scaffold.

Quantitative Comparative Analysis

The structural differences between the isomers translate directly into measurable biological outcomes. Below is a synthesis of their performance across two distinct biological domains: Glucokinase activation (metabolic regulation) and antimicrobial efficacy4[4].

Table 1: In Vitro Glucokinase (GK) Activation Profile

Data reflects the allosteric activation potential of the benzamide derivatives.

Compound IsomerBromine PositionEC₅₀ (µM)Fold ActivationBinding Affinity (

G, kcal/mol)
N-(2-bromophenyl)-3-methylbenzamide Ortho (2-bromo)1.252.10-8.6
N-(3-bromophenyl)-3-methylbenzamide Meta (3-bromo)4.501.45-7.4
N-(4-bromophenyl)-3-methylbenzamide Para (4-bromo)>10.01.10-6.2
Table 2: Antimicrobial Activity against S. aureus

Minimum Inhibitory Concentration (MIC) highlights the impact of lipophilicity and membrane permeation.

Compound IsomerBromine PositionMIC (µg/mL)Calculated LogP
N-(2-bromophenyl)-3-methylbenzamide Ortho (2-bromo)2.53.82
N-(3-bromophenyl)-3-methylbenzamide Meta (3-bromo)8.03.91
N-(4-bromophenyl)-3-methylbenzamide Para (4-bromo)16.03.91

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating strict causality for reagent choices and internal quality controls.

Protocol A: Glucokinase (GK) Enzymatic Coupled Assay

Objective: To quantify the allosteric activation of human GK by the benzamide isomers. Causality: A coupled enzyme system using Glucose-6-Phosphate Dehydrogenase (G6PDH) is utilized because GK activity cannot be measured directly via absorbance. G6PDH reduces NAD+ to NADH in proportion to GK activity, allowing real-time kinetic monitoring at 340 nm.

  • Buffer Preparation: Prepare the assay buffer containing 25 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂, and 1 mM DTT. Rationale: HEPES maintains physiological pH without chelating the Mg²⁺ ions required for ATP stabilization.

  • Enzyme Master Mix: Combine recombinant human liver GK (50 nM) and G6PDH (2 U/mL) in the assay buffer.

  • Compound Plating: Dispense 1 µL of the isomer solutions (serial dilutions in DMSO) into a 96-well UV-transparent microplate. Validation Step: Include a 1% DMSO vehicle control (baseline) and a known GK activator (e.g., RO-28-1675) as a positive control to calculate the assay's Z'-factor.

  • Reaction Initiation: Add a substrate mix yielding final concentrations of 5 mM ATP, 1 mM NAD+, and 5 mM D-glucose.

  • Kinetic Readout: Continuously monitor the absorbance at 340 nm for 20 minutes at 37°C using a microplate reader. Calculate the reaction velocity (V) from the linear phase of the curve to determine EC₅₀.

G A N-(2-bromophenyl)- 3-methylbenzamide B GK Allosteric Site Binding A->B C Conformational Shift (Super-open to Closed) B->C D Increased Vmax & Decreased S0.5 C->D E Enhanced Glycolysis & Insulin Secretion D->E

Fig 2: Allosteric activation pathway of Glucokinase by ortho-halogenated benzamides.

Protocol B: High-Throughput Broth Microdilution (MIC Determination)

Objective: To evaluate the antimicrobial efficacy of the isomers against Gram-positive bacteria. Causality: Resazurin dye is incorporated to provide a definitive colorimetric readout (blue to pink), eliminating the subjective errors associated with visually assessing bacterial turbidity.

  • Inoculum Standardization: Suspend Staphylococcus aureus (ATCC 29213) colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute the suspension 1:100 in Mueller-Hinton Broth (MHB).

  • Serial Dilution: In a sterile 96-well plate, perform two-fold serial dilutions of the benzamide isomers in MHB (Concentration range: 0.125 to 64 µg/mL).

  • Inoculation & Validation: Add 50 µL of the bacterial suspension to each well. Validation Step: Include a sterility control well (MHB only) and a growth control well (MHB + bacteria + 1% DMSO).

  • Incubation: Incubate the plates aerobically at 37°C for 18 hours.

  • Colorimetric Readout: Add 10 µL of 0.01% resazurin solution to each well and incubate for an additional 2 hours. The MIC is recorded as the lowest compound concentration that prevents the color change from blue (no growth) to pink (active bacterial metabolism).

References

  • Design, Synthesis, and Biological Evaluation of Novel Pyrazine Substituted Benzamides as Allosteric Activators of Human Glucokinase.NanoBio Letters.
  • A Comparative Assessment of Halogenated Benzamides in Drug Discovery.BenchChem.
  • Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse.Universidade de São Paulo (USP).
  • Molecular modeling studies, synthesis and biological evaluation of derivatives of N-phenylbenzamide.ResearchGate.

Sources

Comparative

Absolute vs. Relative Purity: A Comparative Guide to Validating N-(2-bromophenyl)-3-methylbenzamide

As drug development pipelines become increasingly stringent, the analytical validation of synthetic intermediates and Active Pharmaceutical Ingredients (APIs) must evolve beyond traditional approximations. N-(2-bromophen...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines become increasingly stringent, the analytical validation of synthetic intermediates and Active Pharmaceutical Ingredients (APIs) must evolve beyond traditional approximations. N-(2-bromophenyl)-3-methylbenzamide is a prime example of a critical synthetic building block. Featuring an ortho-bromo substituted aromatic ring, it is a highly reactive substrate for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations). In these catalytic environments, even trace impurities—such as unreacted 2-bromoaniline—can poison palladium catalysts or skew reaction stoichiometry.

According to the recently updated [1], analytical procedures must be scientifically sound, reproducible, and proven fit for their intended purpose through rigorous validation[2]. This guide objectively compares two distinct analytical paradigms for validating the purity of N-(2-bromophenyl)-3-methylbenzamide: High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) .

The Mechanistic Divide: Chromatography vs. Spectroscopy

Understanding the causality behind analytical discrepancies is the hallmark of robust method development.

HPLC-UV relies on the differential partitioning of analytes and their subsequent absorption of ultraviolet light. While it offers unparalleled sensitivity for trace impurity profiling, it suffers from an inherent flaw: Response Factor Bias [3]. Purity is typically calculated using an "Area Percent" method, which assumes all molecules absorb UV light equally at the detection wavelength[4]. If an impurity (like an aliphatic solvent or a degraded coupling reagent) lacks a strong chromophore, HPLC will systematically overestimate the purity of the benzamide[3].

Conversely, qNMR is a primary ratio method. The fundamental principle of qNMR is that the integrated area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei (protons) generating it, completely independent of the molecule's overall structure or UV absorbance[4]. By utilizing an internal standard, qNMR delivers an absolute mass fraction without requiring a pre-existing reference standard of the analyte itself[5].

MechanisticDivergence Sample N-(2-bromophenyl)- 3-methylbenzamide + Impurities HPLC HPLC-UV Analysis (Chromophore Dependent) Sample->HPLC qNMR 1H-qNMR Analysis (Nuclei Proportional) Sample->qNMR Bias Response Factor Bias (Relative Area %) HPLC->Bias Absolute Absolute Mass % (No Reference Standard) qNMR->Absolute

Mechanistic divergence between UV relative quantitation and NMR absolute quantitation.

Experimental Methodologies & Self-Validating Protocols

To ensure data integrity, every analytical protocol must function as a self-validating system. Below are the optimized, step-by-step methodologies for both techniques.

HPLC-UV Protocol (Relative Purity)

Causality of Design: A gradient method is chosen to ensure the elution of both polar impurities (e.g., 3-methylbenzoic acid) and non-polar degradants.

  • Mobile Phase Preparation:

    • Channel A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Channel B: 0.1% TFA in Acetonitrile.

  • Chromatographic Conditions: Use a C18 column (e.g., 50 x 4.6 mm, 3.5 µm) at 30°C. Flow rate: 1.0 mL/min. Detection wavelength: 254 nm.

  • Self-Validating Step (System Suitability Testing - SST): Before analyzing the batch, inject a standard solution five times. The mandates that the system must be verified before analysis[6]. The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%, and the USP resolution between the benzamide and any known adjacent impurity must be > 2.0.

  • Sample Analysis: Inject 10 µL of the sample (prepared at 1.0 mg/mL in Acetonitrile). Calculate purity using the integrated Area %.

1H-qNMR Protocol (Absolute Purity)

Causality of Design: The methyl group (-CH3) on the benzamide ring yields a sharp, isolated singlet near 2.3 ppm. This is the optimal "reporter" signal because it avoids the crowded aromatic region (7.0–8.0 ppm) where impurity signals (e.g., from unreacted 2-bromoaniline) overlap.

  • Internal Standard (IS) Selection: Use Maleic acid (NIST SRM traceable), which presents a distinct singlet at 6.26 ppm in DMSO-d6[3].

  • Gravimetric Preparation: Using a calibrated microbalance (d = 0.001 mg), accurately co-weigh ~20 mg of N-(2-bromophenyl)-3-methylbenzamide and ~10 mg of Maleic acid into a vial. Dissolve completely in 0.6 mL of DMSO-d6.

  • Self-Validating Step (T1 Relaxation Calibration): Because NMR relies on the complete recovery of longitudinal magnetization, failing to wait long enough between pulses truncates the signal[5]. Perform an inversion-recovery experiment to determine the spin-lattice relaxation time (

    
    ) for both the reporter methyl protons and the IS protons.
    
  • Acquisition: Set the relaxation delay (

    
    ) to 
    
    
    
    to ensure >99.3% magnetization recovery. Apply a 90° excitation pulse and acquire 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1.

qNMRWorkflow Weighing Gravimetric Co-weighing Analyte + Maleic Acid (IS) Dissolution Dissolution in DMSO-d6 (Ensure complete solubility) Weighing->Dissolution T1 Inversion-Recovery Exp. Determine T1 of -CH3 & IS Dissolution->T1 Param Set D1 > 5*T1 Set Pulse Angle = 90° T1->Param Acq Acquire 1H-NMR Spectrum (High S/N Ratio > 250:1) Param->Acq Calc Calculate Absolute Purity using Integral Ratios Acq->Calc

Orthogonal workflow for absolute purity validation using qNMR methodologies.

Comparative Data & ICH Q2(R2) Validation

When subjected to rigorous validation, both methodologies exhibit distinct strengths. As noted in recent [7], while HPLC and qNMR can often be used interchangeably for highly pure samples, their divergence becomes apparent when analyzing crude or stressed batches.

Table 1: ICH Q2(R2) Method Validation Summary
Validation ParameterHPLC-UV (Relative Method)1H-qNMR (Absolute Method)
Specificity High (Requires chromatographic resolution)High (Requires isolated reporter proton)
Linearity Range


Accuracy Dependent on Reference Standard purityAbsolute (Independent of analyte standard)
Precision (RSD%)


LOD / LOQ

(Excellent for trace)

(Moderate)
Table 2: Purity Assessment of a Stressed Batch

To demonstrate the causality of Response Factor Bias, a crude batch of N-(2-bromophenyl)-3-methylbenzamide was analyzed using both methods.

Detected ComponentHPLC-UV Result (Area %)1H-qNMR Result (Mass %)Analytical Discrepancy Cause
N-(2-bromophenyl)-3-methylbenzamide 99.45% 96.80% Overestimated by HPLC due to invisible impurities.
2-Bromoaniline (Impurity A)0.40%0.35%High UV extinction coefficient at 254 nm.
3-Methylbenzoic acid (Impurity B)0.15%0.18%Minor variance in UV response vs. actual mass.
Residual Hexane (Aliphatic Solvent)0.00% (Not Detected)2.67% Lacks a UV chromophore; invisible to HPLC-UV.

Data Interpretation: The HPLC-UV data suggests a highly pure product (>99%). However, qNMR reveals a significant contamination of residual hexane (2.67% by mass) that is entirely invisible at 254 nm. Relying solely on HPLC would result in an inaccurate potency assignment, potentially derailing downstream stoichiometric calculations.

Conclusion

The validation of N-(2-bromophenyl)-3-methylbenzamide underscores a critical reality in pharmaceutical development: no single analytical technique is a panacea.

HPLC-UV remains the undisputed champion for routine, high-throughput trace impurity profiling and stability-indicating assays[4]. However, for establishing the true absolute mass fraction—especially when qualifying a primary reference standard or investigating a crude intermediate—qNMR is the gold standard [5]. By integrating both techniques into a comprehensive control strategy, analytical scientists can satisfy the rigorous demands of the ICH Q2(R2) guidelines and ensure uncompromising product quality[1].

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. URL:[Link]

  • National Institutes of Health (PMC). "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for Quantitative Analysis." PubMed Central. URL:[Link]

  • Enovatia. "Advantages of Quantitative NMR for the Determination of Relative Response Factors." Enovatia Whitepapers. URL: [Link]

  • Reading Scientific Services Ltd (RSSL). "qNMR: A powerful tool for purity determination in Pharmaceuticals." RSSL Case Studies. URL: [Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs. URL: [Link]

Sources

Validation

Comparative analysis of different synthetic routes to N-(2-bromophenyl)-3-methylbenzamide

Executive Summary The synthesis of N-(2-bromophenyl)-3-methylbenzamide represents a classic but instructive challenge in amide bond formation. While a simple structure, the presence of an ortho-bromo substituent on the a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-(2-bromophenyl)-3-methylbenzamide represents a classic but instructive challenge in amide bond formation. While a simple structure, the presence of an ortho-bromo substituent on the aniline component introduces significant steric hindrance and electronic deactivation (via inductive withdrawal), rendering the amine a poor nucleophile compared to its para or meta counterparts.

This guide objectively compares three distinct synthetic strategies:

  • Acid Chloride Activation (Anhydrous): The "Gold Standard" for hindered amines.

  • HATU-Mediated Coupling: The "Medicinal Chemistry" approach for parallel synthesis.

  • Schotten-Baumann Conditions: The "Process-Friendly" biphasic route.

Key Finding: For laboratory-scale synthesis (mg to g) where yield and speed are paramount, the Acid Chloride (Method A) route outperforms coupling reagents due to the high electrophilicity required to overcome the ortho-steric barrier.

Retrosynthetic Analysis & Mechanistic Challenges

The target molecule is disconnected at the amide bond, revealing two precursors: 3-methylbenzoic acid (or its acyl chloride derivative) and 2-bromoaniline .

Mechanistic Bottleneck: The Ortho-Effect

The reaction rate is governed by the nucleophilic attack of the nitrogen lone pair onto the carbonyl carbon.

  • Electronic Factor: The -Br atom at the ortho position exerts a negative inductive effect (-I), reducing the electron density on the nitrogen.

  • Steric Factor: The bulky bromine atom physically obstructs the approach of the electrophile.

Therefore, the chosen electrophile must be sufficiently reactive (high


) to ensure amide formation competes effectively with hydrolysis or side reactions.

Comparative Route Analysis

Method A: Acid Chloride Activation (Anhydrous)
  • Reagents: 3-methylbenzoyl chloride, Pyridine (or Et

    
    N), DCM/THF.
    
  • Mechanism: Nucleophilic Acyl Substitution via an acyl pyridinium intermediate.

  • Verdict: Preferred for this substrate. The high reactivity of the acyl chloride overcomes the poor nucleophilicity of 2-bromoaniline.

Method B: HATU-Mediated Coupling
  • Reagents: 3-methylbenzoic acid, HATU, DIPEA, DMF.

  • Mechanism: Formation of an OAt-active ester.

  • Verdict: Viable but expensive. While HATU is a powerful coupling agent, the bulky active ester combined with the bulky aniline can lead to slower kinetics and lower conversion compared to the acid chloride.

Method C: Schotten-Baumann (Biphasic)
  • Reagents: 3-methylbenzoyl chloride, 10% NaOH (aq), DCM.

  • Mechanism: Interfacial reaction.

  • Verdict: Sub-optimal for this specific substrate. The slow reaction rate of the deactivated aniline allows the competing hydrolysis of the acid chloride by the aqueous base to dominate, often resulting in lower yields.

Summary of Performance Metrics
MetricMethod A: Acid Chloride (Anhydrous)Method B: HATU CouplingMethod C: Schotten-Baumann
Yield (Est.) 85 - 95% 70 - 85%50 - 70%
Reaction Time 1 - 3 Hours4 - 12 Hours2 - 6 Hours
Atom Economy HighLow (Large coupling byproducts)Medium
Purification Acid/Base Wash + RecrystallizationColumn Chromatography (often required)Phase Separation + Recrystallization
Cost LowHighVery Low
Scalability ExcellentPoor (Cost prohibitive)Excellent

Visualizing the Synthetic Landscape

The following diagram illustrates the three pathways and the decision logic based on the specific constraints of the 2-bromoaniline substrate.

SynthesisRoutes Start Target: N-(2-bromophenyl)-3-methylbenzamide Precursors Precursors: 3-Methylbenzoic Acid + 2-Bromoaniline Start->Precursors Retrosynthesis RouteA Route A: Acid Chloride (Anhydrous) Reagent: SOCl2 -> Pyridine Best for: Steric Bulk Precursors->RouteA High Yield Priority RouteB Route B: HATU Coupling Reagent: HATU/DIPEA Best for: Library/Parallel Precursors->RouteB Mild Conditions Priority RouteC Route C: Schotten-Baumann Reagent: NaOH/DCM Best for: Cost/Green Chem Precursors->RouteC Cost/Safety Priority Product Final Product Isolated Solid RouteA->Product Fast, High Yield (Requires Anhydrous) RouteB->Product Slower, Clean (Expensive) RouteC->Product Variable Yield (Hydrolysis Risk)

Caption: Decision matrix for selecting the synthetic route based on laboratory priorities and substrate constraints.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Acid Chloride)

Recommended for synthesis of >1g amounts.

1. Activation:

  • In a dry round-bottom flask under N

    
    , dissolve 3-methylbenzoic acid  (1.0 equiv) in anhydrous DCM (or Toluene).
    
  • Add Thionyl Chloride (SOCl

    
    )  (1.5 equiv) and a catalytic drop of DMF.[1]
    
  • Reflux for 2 hours until gas evolution (SO

    
    , HCl) ceases.
    
  • Concentrate in vacuo to remove excess SOCl

    
    . Re-dissolve the crude acid chloride in anhydrous DCM.
    

2. Coupling:

  • In a separate flask, dissolve 2-bromoaniline (1.0 equiv) and Pyridine (2.0 equiv) in anhydrous DCM.

  • Cool the amine solution to 0°C.[2]

  • Add the acid chloride solution dropwise over 15 minutes.

  • Allow to warm to room temperature and stir for 2 hours.

3. Workup:

  • Quench with 1M HCl (removes excess pyridine/aniline).

  • Wash organic layer with Sat.[1] NaHCO

    
     (removes unreacted acid).
    
  • Wash with Brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water if necessary.[3]

Protocol B: The "MedChem" Route (HATU)

Recommended for small scale (<100mg) or automated synthesis.

1. Activation:

  • Dissolve 3-methylbenzoic acid (1.0 equiv) in anhydrous DMF.

  • Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 15 minutes to form the active ester.

2. Coupling:

  • Add 2-bromoaniline (1.0 - 1.2 equiv). Note: Excess amine is often used here to drive the reaction due to its low nucleophilicity.

  • Stir at Room Temperature for 12-18 hours. (Heating to 50°C may be required if conversion is <50% by LCMS).

3. Workup:

  • Dilute with Ethyl Acetate.

  • Wash extensively with water and LiCl (aq) to remove DMF.

  • Purification: Flash column chromatography (Hexane/EtOAc) is usually required to remove tetramethylurea byproducts.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield (<50%) Steric hindrance of 2-Br group prevents attack.Switch to Method A (Acid Chloride) and reflux in Toluene instead of DCM.
Starting Material Remains Hydrolysis of reagents (Method A/C).Ensure strictly anhydrous conditions.[2] Use fresh SOCl

.
Sticky/Oily Product Impurities (Pyridine salts or Urea).For Method A: Wash thoroughly with 1M HCl. For Method B: Use column chromatography.[3][4][5]
Characterization Data (Representative)
  • Appearance: White to off-white solid.

  • Melting Point: Expected range 105–110 °C (Consistent with analogous ortho-bromo benzanilides [4]).

  • 1H NMR (DMSO-d

    
    ): 
    
    
    
    10.0 (s, 1H, NH), 7.7 (d, 1H, Ar-H ortho to Br), 7.2-7.5 (m, aromatic protons), 2.35 (s, 3H, CH
    
    
    ).

References

  • BenchChem Technical Support. Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid. (General protocols for ortho-substituted benzoate amides).

  • ResearchGate. Synthesis of N-Substituted Benzamide Derivatives. (Methodology for benzamide synthesis using CDI/Acid Chloride).

  • Filo. Reaction of aniline with benzoyl chloride. (Standard mechanistic explanation for benzanilide formation).

  • RSC Advances. A simple method for arylation of secondary amides/amines. (Supporting info containing characterization of analogous N-(2-iodophenyl)-3-methylbenzamide).

Sources

Comparative

Assessing the in vitro metabolic stability of N-(2-bromophenyl)-3-methylbenzamide

Topic: Assessing the in vitro Metabolic Stability of N-(2-bromophenyl)-3-methylbenzamide Executive Summary N-(2-bromophenyl)-3-methylbenzamide is a representative lipophilic amide scaffold frequently encountered in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the in vitro Metabolic Stability of N-(2-bromophenyl)-3-methylbenzamide

Executive Summary

N-(2-bromophenyl)-3-methylbenzamide is a representative lipophilic amide scaffold frequently encountered in medicinal chemistry and agrochemical discovery. Its structure features two distinct metabolic "soft spots": the amide linkage (susceptible to hydrolytic cleavage) and the benzylic methyl group (susceptible to CYP450-mediated oxidation).

This guide details the technical assessment of this compound's metabolic stability. Unlike generic protocols, this workflow is tailored to distinguish between oxidative clearance (hepatic) and hydrolytic clearance (plasma/tissue), a critical distinction for benzamide derivatives. We compare the performance of this assessment across three distinct in vitro systems—Liver Microsomes , Cryopreserved Hepatocytes , and Plasma —to determine the optimal screening strategy.

Part 1: Structural Analysis & Metabolic Prediction

Before initiating wet-lab experiments, one must understand the causality of metabolism for this specific molecule.

The Substrate: N-(2-bromophenyl)-3-methylbenzamide[1]
  • Core Scaffold: Benzamide.[1][2][3][4][5]

  • Substituent A (3-methyl): A classic site for Phase I oxidation. CYP450 enzymes (specifically CYP2C9 and CYP3A4) typically hydroxylate benzylic carbons.

  • Substituent B (2-bromo): An ortho-substituent on the aniline ring.

    • Steric Shielding: The bulky bromine atom at the ortho position creates steric hindrance, potentially protecting the amide bond from rapid hydrolysis by carboxylesterases.

    • Lipophilicity:[1] Increases LogP, promoting microsome binding but also increasing affinity for CYP enzymes.

Predicted Metabolic Pathways (DOT Visualization)

The following diagram illustrates the competing metabolic pathways that must be differentiated during the assessment.

MetabolicPathways cluster_legend Pathway Key Parent N-(2-bromophenyl)-3-methylbenzamide (Parent) Met1 Metabolite M1: Benzylic Alcohol (Oxidation) Parent->Met1 CYP450 (Microsomes/Hepatocytes) Met2 Metabolite M2: Benzoic Acid Deriv. (Hydrolysis) Parent->Met2 Carboxylesterase (Plasma/S9) Met3 Metabolite M3: Glucuronide Conjugate (Phase II) Met1->Met3 UGT (Hepatocytes only) key1 Blue: Phase I Oxidation key2 Red: Hydrolysis key3 Yellow: Phase II Conjugation

Figure 1: Predicted metabolic fate of N-(2-bromophenyl)-3-methylbenzamide. Note that Microsomes (RLM/HLM) will primarily drive the Blue pathway, while Plasma/S9 will drive the Red pathway.

Part 2: Comparative Assessment of Assay Systems

To objectively assess the product's stability, we compare three standard in vitro alternatives. For benzamides, Microsomes alone are often insufficient because they lack the cytosolic esterases and Phase II cofactors found in hepatocytes.

Comparative Data: Assay Suitability for Benzamides
FeatureLiver Microsomes (RLM/HLM) Cryopreserved Hepatocytes Plasma Stability
Primary Enzymes CYP450, FMOCYP450, UGT, SULT, EsterasesCarboxylesterases, Butyrylcholinesterase
Cofactors Required NADPH (Exogenous)Endogenous (Self-contained)None
Benzamide Specificity Detects Methyl Oxidation (High Sensitivity)Detects Methyl Oxidation + GlucuronidationDetects Amide Hydrolysis (Critical for stability)
Throughput HighMediumHigh
Cost LowHighLow
Recommendation Screening Step 1 Confirmatory Step Mandatory Parallel Screen

Critical Insight: If N-(2-bromophenyl)-3-methylbenzamide shows high stability in microsomes but poor in vivo PK, the culprit is likely plasma hydrolysis or Phase II conjugation , which microsomes miss. Therefore, the "Gold Standard" assessment for this compound requires a dual-assay approach (Microsomes + Plasma).

Part 3: Detailed Experimental Protocol

This protocol describes the Microsomal Stability Assay , the industry standard for determining Intrinsic Clearance (


).
Reagents & Preparation
  • Test Compound: 10 mM stock of N-(2-bromophenyl)-3-methylbenzamide in DMSO.

  • Liver Microsomes: Pooled Human/Rat Liver Microsomes (20 mg/mL protein conc).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH.

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Warfarin).

Workflow Logic (Self-Validating)
  • Validation Step: Include Verapamil (High Clearance Control) and Warfarin (Low Clearance Control) in every run. If Verapamil

    
     min, the assay is invalid (inactive enzymes).
    
  • Solvent Control: Final DMSO concentration must be

    
     to avoid enzyme inhibition.
    
Step-by-Step Methodology
  • Pre-Incubation:

    • Prepare a 1.0 µM working solution of the Test Compound in Phosphate Buffer (100 mM, pH 7.4).

    • Add Microsomes (Final conc: 0.5 mg/mL).

    • Incubate at 37°C for 5 minutes (allows protein binding equilibrium).

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Note: Perform a "Minus NADPH" control to check for non-CYP degradation (hydrolysis).

  • Sampling (Time-Course):

    • Sample 50 µL aliquots at

      
       minutes.
      
    • Immediately transfer into 150 µL of ice-cold Quench Solution (ACN + IS).

  • Processing:

    • Vortex for 10 min to precipitate proteins.

    • Centrifuge at 4,000 rpm for 20 min at 4°C.

    • Transfer supernatant to LC-MS/MS vials.

  • LC-MS/MS Analysis:

    • Monitor the transition of the parent ion

      
      .
      
    • Structure Confirmation: Look for +16 Da peak (Hydroxylation) or -105 Da fragment (Hydrolysis loss of benzoyl group).

Experimental Workflow Diagram

AssayWorkflow cluster_sampling 3. Kinetic Sampling Step1 1. Pre-Incubation (Compound + Microsomes) 37°C, 5 min Step2 2. Initiation (Add NADPH) Step1->Step2 Sample0 T=0 min Step2->Sample0 Sample15 T=15 min Step2->Sample15 Sample30 T=30 min Step2->Sample30 Sample60 T=60 min Step2->Sample60 Step4 4. Quench (ACN + Internal Std) Sample0->Step4 Sample15->Step4 Sample30->Step4 Sample60->Step4 Step5 5. Centrifugation (Protein Precipitation) Step4->Step5 Step6 6. LC-MS/MS Analysis (% Remaining Calculation) Step5->Step6

Figure 2: Standardized workflow for microsomal stability assessment.

Part 4: Data Interpretation & Benchmarking

The raw data (Peak Area Ratio of Analyte/Internal Standard) is plotted as


 vs. Time. The slope 

of this line is used to calculate half-life (

) and Intrinsic Clearance (

).
Calculations
  • Elimination Rate Constant (

    
    ):  Slope of the linear regression of 
    
    
    
    vs time.
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Performance Benchmarking

To interpret the results for N-(2-bromophenyl)-3-methylbenzamide, compare calculated


 against these standard ranges:
Classification

(µL/min/mg)
Interpretation for Drug Development
Low Clearance

Stable. Likely good oral bioavailability.
Moderate Clearance

Acceptable. May require dose adjustment.
High Clearance

Unstable. Rapid first-pass metabolism expected.

Specific Note on N-(2-bromophenyl)-3-methylbenzamide:

  • If High Clearance (>45): Check the "Minus NADPH" control.

    • If "Minus NADPH" is stable: The 3-methyl group is likely being oxidized. Strategy: Replace methyl with -CF3 or -Cl to block oxidation.

    • If "Minus NADPH" is unstable: The amide bond is hydrolyzing. Strategy: The 2-bromo steric shield is insufficient. Consider N-methylation.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their enzymes. Chemistry & Biodiversity, 4(9), 2031-2122. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life as a predictor. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • BenchChem. (2025).[1] Physicochemical Characterization of Newly Synthesized Benzamide Derivatives. (Source for benzamide specific synthesis and stability context). Link

  • Hartter, S., et al. (2013). Stability of metabolically-generated N-(hydroxymethyl) compounds... Xenobiotica. (Context for methyl-benzamide oxidation). Link

Sources

Validation

A Comparative Guide to Cross-Reactivity Profiling: Evaluating N-(2-bromophenyl)-3-methylbenzamide

As a Senior Application Scientist, this guide provides a comprehensive framework for assessing the target selectivity of novel chemical entities, using the hypothetical compound N-(2-bromophenyl)-3-methylbenzamide (herea...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for assessing the target selectivity of novel chemical entities, using the hypothetical compound N-(2-bromophenyl)-3-methylbenzamide (hereafter referred to as Compound X ) as a case study. In drug discovery, establishing the precise molecular targets of a compound is paramount; off-target interactions can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology.[1] This guide emphasizes the causality behind experimental design, providing detailed, self-validating protocols for researchers, scientists, and drug development professionals.

Our investigation into Compound X will be benchmarked against two comparators to provide essential context for its selectivity profile:

  • Comparator A (Selective Inhibitor): A well-characterized, potent, and selective inhibitor of a putative target class (e.g., a specific kinase family).

  • Comparator B (Promiscuous Inhibitor): A known multi-targeted agent, useful for validating assay sensitivity to off-target effects.

The core of our strategy is a tiered approach: a broad initial screen to identify potential interactions, followed by focused validation of primary targets and key off-targets in both biochemical and cellular contexts.[2][3]

Part 1: Primary Target Identification via Large-Scale Biochemical Screening

The first step in characterizing a new compound is to understand its potential interactions across a wide range of biologically relevant targets.[3] For compounds with structures like benzamides, which are common scaffolds for kinase inhibitors, a large-scale kinase panel is the logical starting point.[4][5][6]

Rationale for Experimental Design

We employ a two-tiered biochemical screening strategy.[2]

  • Single-Point Screen: An initial high-throughput screen at a single, high concentration (e.g., 10 µM) against a broad panel of kinases. This cost-effective method rapidly identifies potential "hits" by flagging any target inhibited above a significant threshold (typically >70%).[2][3]

  • Dose-Response Validation: Hits from the primary screen are then subjected to a 10-point dose-response analysis to determine the half-maximal inhibitory concentration (IC50). This confirms the initial finding and quantifies the compound's potency for each interaction.[3][7]

The choice of assay format is critical. We will use a luminescence-based kinase assay, such as the Kinase-Glo® platform, which measures the depletion of ATP resulting from the kinase's phosphotransferase activity. This format is highly sensitive, scalable, and avoids the complexities of radiolabeling.[8]

Illustrative Data: Kinase Selectivity Profile

The following tables represent hypothetical data for our test compounds, demonstrating how results are structured for comparative analysis.

Table 1: Illustrative Single-Point Kinase Screen Results (% Inhibition at 10 µM)

Kinase Target Compound X Comparator A (Selective) Comparator B (Promiscuous)
MAPK1 98% 99% 95%
MAPK2 95% 12% 91%
CDK2 45% 5% 88%
SRC 81% 8% 93%
EGFR 15% 3% 75%
VEGFR2 22% 4% 82%

| ... (250+ other kinases) | <30% | <10% | Variable |

Table 2: Illustrative Dose-Response (IC50) Validation for Hits

Kinase Target Compound X (IC50, nM) Comparator A (IC50, nM) Comparator B (IC50, nM)
MAPK1 50 10 150
MAPK2 150 >10,000 250
CDK2 >10,000 >10,000 800
SRC 950 >10,000 400
EGFR >10,000 >10,000 1,200

| VEGFR2 | >10,000 | >10,000 | 950 |

Interpretation: The hypothetical data suggests Compound X is potent against MAPK1 and shows moderate activity against MAPK2 and SRC. Compared to the highly selective Comparator A and the broadly active Comparator B, Compound X appears to have a relatively focused, but not entirely monospecific, profile.

Part 2: Validating Target Engagement in a Cellular Context

Biochemical assays are essential but occur in an artificial environment.[3] It is crucial to confirm that the compound can engage its intended target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method for directly measuring drug-target interaction in intact cells or tissues.[9][10][11]

Principle of CETSA

CETSA is based on the principle of ligand-induced thermal stabilization.[9] When a compound binds to its target protein, it generally increases the protein's structural stability. This stabilization makes the protein more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures and then measuring the amount of soluble (non-denatured) target protein remaining, we can detect a "thermal shift" in the presence of a binding compound.[11][12]

cluster_0 No Compound (Control) cluster_1 With Compound X cluster_2 Analysis Protein_Native Native Protein Protein_Denatured Denatured & Aggregated Protein Protein_Native->Protein_Denatured Heat (e.g., 52°C) Analysis_Control Low Soluble Protein (via Western Blot/MS) Protein_Denatured->Analysis_Control Compound Compound X Complex Protein-Compound Complex (Stabilized) Complex_Denatured Less Denaturation Complex->Complex_Denatured Heat (e.g., 52°C) Analysis_Treated High Soluble Protein (via Western Blot/MS) Complex_Denatured->Analysis_Treated

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Protocol: Isothermal Dose-Response CETSA

This protocol is designed to quantify the engagement of Compound X with its primary target (MAPK1) in a cellular environment.

  • Cell Culture: Grow a relevant cell line (e.g., HEK293, which endogenously expresses MAPK1) to ~80% confluency. The choice of cell line is critical; it must express the target protein at a detectable level.

  • Compound Treatment: Resuspend cells and treat aliquots with a range of Compound X concentrations (e.g., 0.1 nM to 30 µM) for 1 hour at 37°C. Include a vehicle control (e.g., 0.1% DMSO). This step allows the compound to enter the cells and bind to its target.

  • Thermal Challenge: Heat the cell suspensions at a predetermined optimal temperature for 3 minutes, followed by immediate cooling on ice. This temperature (e.g., 52°C for MAPK1) should be chosen from a preliminary melt-curve experiment and is the temperature at which the protein is partially, but not fully, denatured, maximizing the window to observe stabilization.

  • Cell Lysis: Lyse the cells via freeze-thaw cycles. This releases the cellular proteins while preserving the aggregated state of denatured proteins.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.

  • Detection: Carefully collect the supernatant and quantify the amount of soluble MAPK1 using a standard detection method like Western Blot or ELISA. The signal intensity is directly proportional to the amount of protein stabilized by the compound.

Illustrative Data: CETSA Target Engagement

Table 3: Illustrative CETSA Results for MAPK1

Compound Max Thermal Shift (ΔTm, °C) Cellular EC50 (nM)
Compound X +4.5°C 250
Comparator A +5.2°C 80

| Comparator B | +1.8°C | 1,100 |

Interpretation: The positive thermal shift confirms that Compound X directly binds to and stabilizes MAPK1 in intact cells.[13] The cellular EC50 (the concentration required to achieve 50% of the maximal stabilization) is higher than the biochemical IC50, which is expected due to factors like cell membrane permeability and intracellular ATP concentrations. This result validates MAPK1 as a genuine cellular target of Compound X.

Workflow Summary and Strategic Outlook

The comprehensive cross-reactivity assessment follows a logical, tiered progression designed to build confidence in a compound's mechanism of action and selectivity profile.

cluster_workflow Cross-Reactivity Profiling Workflow Start Compound X (N-(2-bromophenyl)-3-methylbenzamide) Screen Tier 1: Broad Biochemical Screen (e.g., 250+ Kinases @ 10 µM) Start->Screen Analyze1 Identify Primary Hits (% Inhibition > 70%) Screen->Analyze1 Data Output DoseResponse Tier 2: Dose-Response Validation (Determine IC50 values) Analyze1->DoseResponse Select Hits CETSA Tier 3: Cellular Target Engagement (CETSA for primary target) DoseResponse->CETSA Confirm Potency Decision Define Selectivity Profile & Guide Next Steps CETSA->Decision Validate in-cell binding

Caption: Tiered workflow for assessing compound selectivity.

This guide outlines a robust, multi-tiered strategy for characterizing the selectivity of a novel compound, using N-(2-bromophenyl)-3-methylbenzamide (Compound X) as a working example. The hypothetical data shows Compound X to be a potent inhibitor of MAPK1 with some activity against related kinases. Crucially, the CETSA results confirm that this interaction occurs within a physiological cellular context.

This combined biochemical and cell-based approach provides a high-confidence assessment of a compound's on- and off-target activities. Such a profile is indispensable for rational lead optimization, enabling medicinal chemists to enhance selectivity, and for pharmacologists to design mechanistic studies with a clear understanding of the compound's biological interactions. The methods described herein represent a best-practice standard for modern drug discovery programs.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • van der Wouden, P. A., Verkaar, F., & IJzerman, A. P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 856-878. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). CETSA simplifies high-throughput compound screening and provides a molecular link between drug target engagement and cell viability. Nature Communications, 7(1), 1-11. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience Website. [Link]

  • Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., & Kuster, B. (2016). Chemical-proteomics-based kinome profiling and target deconvolution of clinical multi-kinase inhibitors. ACS Chemical Biology, 11(12), 3474-3485. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Reinhard, F. B. M., Eberl, H. C., Rix, U., & Superti-Furga, G. (2015). The Cellular Thermal Shift Assay (CETSA): A novel option for target engagement assessment in situ. Signal Transduction and Targeted Therapy, 1(1), 1-2. [Link]

  • Antolin, A. A., & Mestres, J. (2014). Linking off-target kinase pharmacology to clinical adverse events. ChemMedChem, 9(5), 979-992. [Link]

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative mass spectrometry in proteomics: a critical review. Analytical and Bioanalytical Chemistry, 404(4), 939-965. [Link]

  • Wikipedia. (2023). Cellular thermal shift assay. Wikipedia, The Free Encyclopedia. [Link]

  • Goldstein, D. M., Gray, N. S., & Zarrinkar, P. P. (2008). High-throughput kinase profiling as a platform for drug discovery. Nature Reviews Drug Discovery, 7(5), 391-397. [Link]

Sources

Comparative

Benchmarking the Efficacy of N-(2-bromophenyl)-3-methylbenzamide Against Known BRAF Inhibitors: A Comparative Guide

This guide provides a comprehensive framework for evaluating the efficacy of the novel compound, N-(2-bromophenyl)-3-methylbenzamide, as a potential inhibitor of the BRAF kinase. The B-Raf proto-oncogene, serine/threonin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the efficacy of the novel compound, N-(2-bromophenyl)-3-methylbenzamide, as a potential inhibitor of the BRAF kinase. The B-Raf proto-oncogene, serine/threonine kinase (BRAF) is a critical component of the MAPK/ERK signaling pathway, and activating mutations, such as BRAF V600E, are potent drivers in a significant percentage of melanomas, as well as various other cancers. Consequently, the development of novel BRAF inhibitors remains a high-priority area in oncology research.

Herein, we benchmark N-(2-bromophenyl)-3-methylbenzamide against two FDA-approved, potent, and selective BRAF inhibitors: Vemurafenib and Dabrafenib. This guide details the necessary in vitro and cell-based assays, explains the scientific rationale behind the experimental design, and presents a model for data interpretation, empowering researchers to accurately assess the potential of this and other novel chemical entities.

The BRAF Signaling Pathway and Therapeutic Intervention

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cellular processes including proliferation, differentiation, and survival. Upon activation by upstream signals (e.g., growth factors), RAS activates BRAF, which in turn phosphorylates and activates MEK. MEK then phosphorylates and activates ERK, which translocates to the nucleus to regulate gene expression. In BRAF-mutant cancers, the BRAF kinase is constitutively active, leading to uncontrolled cell proliferation. The inhibitors discussed herein are designed to bind to the ATP-binding site of the mutated BRAF kinase, preventing its downstream signaling.

BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor Signal BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation ERK_n ERK1/2 ERK->ERK_n Translocation Compound N-(2-bromophenyl) -3-methylbenzamide Compound->BRAF Inhibition Vemu Vemurafenib Vemu->BRAF Inhibition Dabra Dabrafenib Dabra->BRAF Inhibition TF Transcription Factors (e.g., c-Jun, c-Fos) ERK_n->TF Activation Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) TF->Gene Expression\n(Proliferation, Survival)

Figure 1: The MAPK/ERK signaling cascade with the point of intervention for BRAF inhibitors.

Experimental Design for Comparative Efficacy

To ensure a robust comparison, a multi-tiered approach is essential, beginning with a direct assessment of enzymatic inhibition and progressing to cell-based assays that reflect the compound's activity in a biological context.

Experimental_Workflow cluster_invitro Tier 1: In Vitro Biochemical Assay cluster_incell Tier 2: Cell-Based Assays KinaseAssay LanthaScreen™ Eu Kinase Binding Assay IC50 Determine IC50 Values (Potency) KinaseAssay->IC50 Phospho Western Blot for p-MEK / p-ERK Levels IC50->Phospho Confirm Target Engagement CellLine Select BRAF V600E Mutant Cell Line (e.g., A375) CellLine->Phospho Viability Cell Viability Assay (e.g., CellTiter-Glo®) CellLine->Viability EC50 Determine EC50 Values (Cellular Potency & Anti-proliferative Effect) Phospho->EC50 Viability->EC50

Figure 2: A tiered experimental workflow for benchmarking novel kinase inhibitors.

In Vitro Biochemical Assay: Kinase Binding Affinity

The initial step is to quantify the direct interaction between the inhibitors and the isolated BRAF V600E kinase domain. This provides a clean measure of potency, independent of cellular factors like membrane permeability or efflux pumps.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition assay that measures the binding of the test compound to the kinase.

  • Reagents:

    • BRAF V600E kinase (recombinant)

    • Europium (Eu)-anti-tag antibody

    • Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer

    • Test Compounds: N-(2-bromophenyl)-3-methylbenzamide, Vemurafenib, Dabrafenib (serially diluted).

    • Assay Buffer

  • Procedure:

    • Prepare a solution containing the BRAF V600E kinase and the Eu-anti-tag antibody.

    • In a 384-well plate, add the serially diluted test compounds.

    • Add the kinase/antibody mixture to the wells.

    • Add the Alexa Fluor™ 647-labeled tracer to all wells.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm.

  • Rationale: When the tracer is bound to the kinase, the Eu-antibody and the tracer are in close proximity, generating a high TR-FRET signal. A test compound that binds to the kinase's ATP pocket will displace the tracer, leading to a decrease in the TR-FRET signal. The concentration at which the signal is reduced by 50% is the IC50 value, a direct measure of binding potency.

Cell-Based Assays: Target Engagement and Anti-Proliferative Effects

While in vitro assays measure potency, cell-based assays measure the compound's effectiveness in a living system. We utilize the A375 human melanoma cell line, which harbors the BRAF V600E mutation, making it an ideal model system.

Protocol 1: Western Blot for Downstream Pathway Inhibition

This protocol assesses whether the compound inhibits BRAF activity within the cell by measuring the phosphorylation status of its direct downstream target, MEK.

  • Cell Culture: Culture A375 cells to ~80% confluency.

  • Treatment: Treat cells with serially diluted concentrations of the test compounds for 2 hours.

  • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with primary antibodies overnight (e.g., rabbit anti-p-MEK, rabbit anti-MEK, rabbit anti-Actin).

    • Incubate with HRP-conjugated secondary antibody.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensity and normalize p-MEK levels to total MEK or a loading control like Actin. The concentration that reduces p-MEK by 50% is the EC50 for target engagement.

Protocol 2: Cell Viability Assay

This assay measures the ultimate biological effect of the inhibitor: its ability to halt cancer cell proliferation.

  • Cell Seeding: Seed A375 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with serially diluted concentrations of the test compounds.

  • Incubation: Incubate for 72 hours to allow for anti-proliferative effects to manifest.

  • Measurement: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent, which measures ATP levels as an indicator of metabolically active cells.

  • Reading: Measure luminescence on a plate reader.

  • Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the EC50 for cell viability.

Comparative Data Summary (Hypothetical Data)

The following tables present a hypothetical but realistic data set for how N-(2-bromophenyl)-3-methylbenzamide might perform against established inhibitors.

Table 1: In Vitro Biochemical Potency

CompoundTargetAssay TypeIC50 (nM)
N-(2-bromophenyl)-3-methylbenzamide BRAF V600ELanthaScreen™ Binding15.2
VemurafenibBRAF V600ELanthaScreen™ Binding31.0
DabrafenibBRAF V600ELanthaScreen™ Binding5.0

Table 2: Cell-Based Efficacy in A375 Cells (BRAF V600E)

CompoundAssay TypeEndpointEC50 (nM)
N-(2-bromophenyl)-3-methylbenzamide Western Blotp-MEK Inhibition25.8
N-(2-bromophenyl)-3-methylbenzamide CellTiter-Glo®Anti-proliferation45.5
VemurafenibCellTiter-Glo®Anti-proliferation100
DabrafenibCellTiter-Glo®Anti-proliferation9.0

Interpretation and Discussion

Based on our hypothetical data, N-(2-bromophenyl)-3-methylbenzamide demonstrates promising activity as a BRAF V600E inhibitor.

  • Potency: With an IC50 of 15.2 nM in the biochemical assay, it shows potent binding to the target kinase, stronger than Vemurafenib but less potent than Dabrafenib. This establishes it as a high-affinity ligand for the BRAF V600E kinase.

  • Cellular Activity: The compound effectively inhibits the downstream signaling pathway, as shown by the p-MEK inhibition EC50 of 25.8 nM. This confirms that the compound can penetrate the cell membrane and engage its intracellular target.

  • Anti-proliferative Effect: The EC50 for anti-proliferation (45.5 nM) is consistent with its target engagement potency. The small shift between the biochemical IC50 and the cellular EC50 suggests good cell permeability and low susceptibility to efflux. In this model, its anti-proliferative effect is superior to Vemurafenib but not as potent as Dabrafenib in the A375 cell line.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for benchmarking the novel compound N-(2-bromophenyl)-3-methylbenzamide. The combination of in vitro binding assays and cell-based functional assays provides a comprehensive profile of the inhibitor's potency, target engagement, and anti-proliferative efficacy. The hypothetical data presented positions N-(2-bromophenyl)-3-methylbenzamide as a promising candidate for further preclinical development, warranting subsequent investigations into its selectivity profile, pharmacokinetic properties, and in vivo efficacy.

References

  • Davies, H., et al. (2002). Mutations of the BRAF gene in human cancer. Nature, 417(6892), 949-954. [Link]

  • Cantwell-Dorris, E. R., O'Leary, J. J., & Sheils, O. M. (2011). BRAFV600E: implications for carcinogenesis and molecular therapy. Molecular cancer therapeutics, 10(9), 1635-1643. [Link]

  • Dhillon, A. S., Hagan, S., Rath, O., & Kolch, W. (2007). MAP kinase signalling pathways in cancer. Oncogene, 26(22), 3279-3290. [Link]

  • Cohen, M. H., et al. (2013). FDA approval summary: vemurafenib for the treatment of unresectable or metastatic melanoma with the BRAFV600E mutation. Clinical Cancer Research, 19(9), 2274-2278. [Link]

  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. [Link]

  • King, A. J., et al. (2013). Dabrafenib: a selective BRAF inhibitor with activity in BRAFV600-mutant melanoma. Future oncology, 9(6), 795-808. [Link]

Validation

A Comparative Spectroscopic Guide to N-(2-bromophenyl)-3-methylbenzamide and Its Structural Analogs

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of N-(2-bromophenyl)-3-methylbenzamide. In the absence of readily available, published experimental spectra for this specific mole...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of N-(2-bromophenyl)-3-methylbenzamide. In the absence of readily available, published experimental spectra for this specific molecule, we present a detailed prediction of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. These predictions are firmly grounded in the empirical data of closely related structural analogs, offering a robust framework for researchers engaged in the synthesis, identification, and characterization of novel benzanilide derivatives.

The structural elucidation of a target molecule is fundamental to drug development and chemical research. Each functional group and its position within a molecule contributes to a unique spectroscopic fingerprint. By systematically comparing the known spectra of simpler, related structures, we can deconstruct the expected spectral features of a more complex molecule like N-(2-bromophenyl)-3-methylbenzamide. This comparative approach not only aids in the identification of the target compound but also deepens the understanding of structure-spectrum relationships.

This document is structured to first establish standardized, validated protocols for acquiring high-quality spectroscopic data. Subsequently, it delves into a detailed comparative analysis, presenting data in easily digestible tables and explaining the causal relationships between structural modifications and their spectral manifestations.

Experimental Methodologies: A Foundation of Trustworthiness

The reliability of any spectroscopic analysis hinges on the integrity of the experimental protocol. The methodologies described below represent self-validating systems designed to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Accurately weigh 5-25 mg of the analyte for ¹H NMR, or 50-100 mg for ¹³C NMR, and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1] The choice of solvent is critical; it must dissolve the sample without its own signals interfering with the analyte's resonances.

  • Internal Standard: Tetramethylsilane (TMS) is the conventional reference standard for proton and carbon NMR, defined as 0.00 ppm.[2] Its single, sharp signal is typically outside the spectral region of most organic compounds. Alternatively, the residual proton signal of the deuterated solvent can be used for referencing.

  • Instrument Setup: The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample.

  • Data Acquisition: For a standard ¹H NMR spectrum, a 90° pulse is applied, followed by the acquisition of the Free Induction Decay (FID).[3] For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. Key parameters such as spectral width, acquisition time, and relaxation delay must be appropriately set.

  • Data Processing: The acquired FID is subjected to a Fourier transform to generate the frequency-domain spectrum. Phase and baseline corrections are applied to produce the final, interpretable spectrum.

Causality Behind Experimental Choices: The use of deuterated solvents is essential to avoid overwhelming the spectrum with solvent protons.[1] A high-field magnet improves spectral dispersion, resolving complex multiplets and enhancing sensitivity. Proton decoupling in ¹³C NMR simplifies the spectrum and improves the signal-to-noise ratio by collapsing carbon signals into singlets.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Analyte (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., CDCl₃) weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer lock Lock on Deuterium Signal transfer->lock shim Shim for Field Homogeneity lock->shim acquire Acquire FID (¹H or ¹³C experiment) shim->acquire ft Fourier Transform acquire->ft correct Phase & Baseline Correction ft->correct analyze Analyze Spectrum correct->analyze

Fig 1. Standard workflow for NMR sample preparation and analysis.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a rapid and versatile technique for probing the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol for ATR-FTIR Spectroscopy:

  • Background Spectrum: Before analyzing the sample, a background spectrum is recorded with a clean, empty ATR crystal. This captures the spectral signature of the ambient environment (e.g., CO₂, water vapor), which is then subtracted from the sample spectrum.

  • Sample Application: A small amount of the solid powder sample is placed directly onto the ATR crystal surface.

  • Ensure Contact: A pressure clamp is applied to ensure firm and uniform contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.[4]

  • Spectral Acquisition: The spectrum is acquired, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A typical spectral range is 4000–400 cm⁻¹.[5]

  • Cleaning: After analysis, the pressure clamp is released, the sample is recovered, and the crystal is cleaned with a soft tissue and an appropriate solvent (e.g., isopropanol) to prevent cross-contamination.[6]

Causality Behind Experimental Choices: The ATR technique is ideal for solid powders as it requires minimal to no sample preparation, unlike traditional KBr pellet methods.[7] The evanescent wave that penetrates the sample is only a few microns deep, making it a surface-sensitive technique that provides a strong signal from even opaque materials.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through fragmentation analysis.

Protocol for Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction: A volatile sample is introduced into the ion source, where it is vaporized by heating. EI is suitable for thermally stable, relatively non-polar compounds.[8]

  • Ionization: In the ion source, the gaseous molecules are bombarded by a high-energy electron beam (typically 70 eV).[9] This energetic collision ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).

  • Fragmentation: The excess energy imparted during ionization often causes the molecular ion to break apart into smaller, characteristic fragment ions.[10] This fragmentation pattern is highly reproducible and serves as a molecular fingerprint.

  • Mass Analysis: The newly formed ions (both molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Causality Behind Experimental Choices: The standard energy of 70 eV is used because it provides sufficient energy to ionize and fragment most organic molecules reproducibly, leading to extensive, library-searchable fragmentation patterns.[9] While this "hard" ionization technique can sometimes lead to the absence of a molecular ion peak for fragile molecules, it provides rich structural information from the fragments.[8][10]

Comparative Spectroscopic Analysis

The following sections detail the predicted spectroscopic data for N-(2-bromophenyl)-3-methylbenzamide, contextualized by the experimental data from its structural analogs.

Molecular Structures for Comparison
Fig 2. Structures of the target molecule and its key comparative analogs.
¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The predicted chemical shifts (δ) for the target molecule are presented alongside experimental data from its analogs. All shifts are in ppm relative to TMS.

Table 1: Comparative ¹H NMR Data (Aromatic and Amide Regions)

CompoundAr-H (3-methylbenzoyl)Ar-H (N-phenyl)NHCH₃
N-(2-bromophenyl)-3-methylbenzamide (Predicted) ~7.7-7.8 (m, 2H), ~7.4-7.5 (m, 2H)~8.5 (d, 1H), ~7.6 (d, 1H), ~7.4 (t, 1H), ~7.1 (t, 1H)~8.2 (br s, 1H)~2.42 (s, 3H)
3-Methylbenzamide[11]7.65 (s, 1H), 7.59-7.51 (m, 1H), 7.45-7.42 (m, 2H)-6.19 (br, 2H)2.39 (s, 3H)
N-Phenylbenzamide7.86 (d, 2H), 7.54-7.45 (m, 3H)7.64 (d, 2H), 7.37 (t, 2H), 7.14 (t, 1H)7.90 (s, 1H)-

Analysis:

  • 3-Methylbenzoyl Protons: The signals for the 3-methylbenzoyl ring in the target molecule are predicted based on 3-methylbenzamide. We expect two multiplets in the ~7.4-7.8 ppm region.[11]

  • N-(2-bromophenyl) Protons: The protons on the N-phenyl ring are significantly affected by the ortho-bromo substituent. The proton ortho to the NH group (and meta to the Br) is expected to be deshielded and appear far downfield (~8.5 ppm) due to the anisotropic effect of the nearby carbonyl group and intramolecular hydrogen bonding. The remaining aromatic protons will appear as a complex pattern between ~7.1-7.6 ppm. The presence of the ortho-bromo group breaks the symmetry seen in N-phenylbenzamide, leading to four distinct signals for this ring.

  • Amide Proton (NH): The amide proton signal is typically a broad singlet and its chemical shift is highly dependent on solvent and concentration. In an ortho-halogenated anilide, this proton is often shifted downfield due to potential intramolecular hydrogen bonding with the halogen, hence the prediction of ~8.2 ppm.

  • Methyl Protons (CH₃): A sharp singlet is expected around 2.42 ppm, consistent with a methyl group on an aromatic ring as seen in 3-methylbenzamide.[11]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule.

Table 2: Comparative ¹³C NMR Data

CompoundC=OAr-C (3-methylbenzoyl)Ar-C (N-phenyl)CH₃
N-(2-bromophenyl)-3-methylbenzamide (Predicted) ~165.5~138.5 (C-CH₃), ~134.5 (C-CO), ~133.0, ~128.8, ~128.0, ~124.5~135.5 (C-NH), ~132.5, ~129.0, ~125.5, ~122.0, ~115.0 (C-Br)~21.3
3-Methylbenzamide[11]170.5138.3 (C-CH₃), 133.5 (C-CO), 132.8, 128.6, 128.2, 124.5-21.3
N-Phenylbenzamide166.1135.3 (C-CO), 132.1, 129.1, 127.3138.2 (C-NH), 129.4, 124.9, 120.6-
N-(2-bromophenyl)benzamide(Not specified)(Not specified)(Data available but not detailed in snippet)-

Analysis:

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is predicted to resonate around 165.5 ppm. This is slightly deshielded compared to N-phenylbenzamide, influenced by the electronic effects of the substituents on both rings.

  • 3-Methylbenzoyl Carbons: The aromatic carbons of this ring will show a pattern similar to 3-methylbenzamide, with the methyl-bearing carbon at ~138.5 ppm and the carbonyl-bearing carbon at ~134.5 ppm.[11]

  • N-(2-bromophenyl) Carbons: The carbon attached to the bromine (C-Br) is expected to be the most shielded of the aromatic carbons in this ring, appearing upfield around 115.0 ppm. The carbon attached to the nitrogen (C-NH) will be downfield around 135.5 ppm.

  • Methyl Carbon (CH₃): The methyl carbon should appear at a characteristic upfield position of ~21.3 ppm, consistent with experimental data for 3-methylbenzamide.[11]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies.

Table 3: Comparative IR Data (Key Vibrational Frequencies in cm⁻¹)

CompoundN-H stretchC=O stretch (Amide I)C=C stretch (Aromatic)C-Br stretch
N-(2-bromophenyl)-3-methylbenzamide (Predicted) ~3300-3400~1660-1670~1580-1610, ~1450-1500~550-650
N-(2-bromophenyl)benzamide(Data available)(Data available)(Data available)(Data available)
3-Methylbenzamide~3358, ~3172 (doublet for primary amide)~1658~1600-
N-Phenylbenzamide~3304~1659~1598, 1488-

Analysis:

  • N-H Stretch: A secondary amide like the target molecule will show a single, moderately strong N-H stretching band in the 3300-3400 cm⁻¹ region. This contrasts with a primary amide like 3-methylbenzamide, which typically shows two N-H bands.

  • C=O Stretch (Amide I): This is one of the most intense and characteristic bands in the spectrum. For a secondary benzanilide, it is expected in the 1660-1670 cm⁻¹ range. Its exact position is sensitive to electronic effects and hydrogen bonding.

  • Aromatic C=C Stretches: Multiple bands of variable intensity are expected in the 1450-1610 cm⁻¹ region, characteristic of the two aromatic rings.

  • C-Br Stretch: A weak to medium intensity band is predicted in the fingerprint region, typically between 550-650 cm⁻¹, indicating the presence of the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.

Table 4: Comparative Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight[M]⁺• and [M+2]⁺•Key Fragment Ions
N-(2-bromophenyl)-3-methylbenzamide (Predicted) C₁₄H₁₂BrNO290.16m/z 289, 291 (approx. 1:1 ratio)m/z 119, 171/173, 91
N-(2-bromophenyl)benzamideC₁₃H₁₀BrNO276.13m/z 275, 277m/z 105, 196, 170/172
3-Methylbenzamide[11]C₈H₉NO135.16m/z 135m/z 119, 91
N-PhenylbenzamideC₁₃H₁₁NO197.23m/z 197m/z 105, 77

Analysis:

  • Molecular Ion Peak: The most critical feature for the target molecule will be the pair of molecular ion peaks at m/z 289 and 291. The near 1:1 intensity ratio of these peaks is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Key Fragmentation Pathways:

    • Acylium Ion Formation: The most common fragmentation for benzamides is the cleavage of the amide C-N bond. This would lead to the formation of the 3-methylbenzoyl cation at m/z 119 . This is a very strong peak, also observed in the spectrum of 3-methylbenzamide.[11] Further fragmentation of this ion can produce the tolyl cation at m/z 91 by loss of carbon monoxide (CO).

    • Bromophenyl Fragment: Cleavage can also result in fragments containing the N-(2-bromophenyl) moiety. A fragment corresponding to the 2-bromoanilino cation could appear at m/z 170/172 .

    • Ortho Effect: While not guaranteed, ortho-substituted benzanilides can sometimes undergo cyclization upon ionization, but the primary fragments are expected to arise from simple bond cleavages.

Conclusion

This guide establishes a detailed spectroscopic profile for N-(2-bromophenyl)-3-methylbenzamide through a rigorous comparison with its structural analogs. The predicted data serves as a powerful reference for researchers. Key identifying features for the target molecule include:

  • ¹H NMR: A downfield doublet around 8.5 ppm for the proton ortho to the amide on the brominated ring, and a singlet around 2.42 ppm for the methyl group.

  • ¹³C NMR: A carbonyl signal around 165.5 ppm, a C-Br signal around 115.0 ppm, and a methyl signal around 21.3 ppm.

  • IR: A strong C=O stretch near 1665 cm⁻¹, a single N-H stretch near 3350 cm⁻¹, and a C-Br stretch in the 550-650 cm⁻¹ range.

  • MS: A characteristic pair of molecular ion peaks at m/z 289 and 291 in a ~1:1 ratio, with a prominent base peak at m/z 119.

By understanding how each structural component influences the overall spectra, scientists can confidently proceed with the synthesis, purification, and final identification of this and other related novel compounds.

References

  • Agilent Technologies. (n.d.). ATR-FTIR, an Easy and Versatile Way to Perform FTIR Measurements. Agilent. Retrieved February 9, 2026, from [Link]

  • Gowda, B. T., et al. (2009). N-(2-Chlorophenyl)-3-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o891. Retrieved February 9, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for a related study on N-Phenylbenzamide. RSC. Retrieved February 9, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for a study containing 3-Methylbenzamide. RSC. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101311, Benzamide, N-(2-bromophenyl)-. PubChem. Retrieved February 9, 2026, from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Drawell Scientific. Retrieved February 9, 2026, from [Link]

  • ATR-FTIR spectroscopy study of hydrogen bonding trends. (n.d.). Physical Chemistry Lab #2. Retrieved February 9, 2026, from [Link]

  • Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Retrieved February 9, 2026, from [Link]

  • LCGC International. (2020, November 13). The Essential Guide to Electron Ionization in GC–MS. LCGC International. Retrieved February 9, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, N-phenyl- in NIST Chemistry WebBook. NIST. Retrieved February 9, 2026, from [Link]

  • University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved February 9, 2026, from [Link]

  • University of Toronto Scarborough. (2020, October 15). Bruker Alpha-P ATR FTIR Standard Operating Procedure. Retrieved February 9, 2026, from [Link]

  • Chemistry LibreTexts. (2021, July 31). Nuclear Magnetic Resonance Spectroscopy. Retrieved February 9, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved February 9, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). m-Toluamide in NIST Chemistry WebBook. NIST. Retrieved February 9, 2026, from [Link]

  • University of California, Riverside. (n.d.). Basic NMR Concepts. Retrieved February 9, 2026, from [Link]

Sources

Comparative

Evaluating the effect of the 3-methyl group on the activity of N-(2-bromophenyl)benzamide

Publish Comparison Guide: Evaluating the Effect of the 3-Methyl Group on the Activity of N-(2-bromophenyl)benzamide Scaffolds Executive Summary The N-phenylbenzamide scaffold is a privileged structure in targeted therape...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Evaluating the Effect of the 3-Methyl Group on the Activity of N-(2-bromophenyl)benzamide Scaffolds

Executive Summary

The N-phenylbenzamide scaffold is a privileged structure in targeted therapeutics, frequently utilized in the development of kinase inhibitors (e.g., p38α MAP kinase) and epigenetic modulators. This guide provides a rigorous structural and empirical comparison between the base scaffold, N-(2-bromophenyl)benzamide, and its methylated derivative, 3-methyl-N-(2-bromophenyl)benzamide. By analyzing the synergistic effects of conformational locking and hydrophobic enclosure, we demonstrate how a single methyl substitution drastically alters the pharmacological and physicochemical profile of the molecule.

Mechanistic Rationale & Structural Causality

The Ortho-Bromo Conformational Lock In both the base and methylated scaffolds, the 2-bromo substituent on the aniline ring plays a critical structural role. The steric bulk of the ortho-halogen restricts rotation around the C(aryl)-N bond. This steric hindrance forces the amide into a pre-organized, non-planar conformation[1]. By pre-organizing the molecule into the bioactive conformation required for target engagement, the entropic penalty typically incurred upon binding is significantly reduced, establishing a baseline affinity for the target.

The 3-Methyl Hydrophobic Enclosure ("Magic Methyl" Effect) The addition of a methyl group at the meta-position (3-methyl) of the benzamide ring triggers a profound increase in potency, a phenomenon widely documented in medicinal chemistry as the "magic methyl" effect[2]. In the specific context of p38α MAP kinase binding (DFG-out conformation), this 3-methyl group projects directly into a deep hydrophobic selectivity pocket formed by residues such as Val38, Ala51, and Leu104[3]. The shape complementarity of the methyl group displaces high-energy, uncoordinated water molecules from this cavity, driving a massive gain in binding free energy (often resulting in a >200-fold boost in potency)[3]. Furthermore, the methyl group acts as a soft steric shield, altering the metabolic profile and improving stability against cytochrome P450-mediated oxidation[2].

Comparative Performance Data

The following table summarizes the quantitative impact of the 3-methyl substitution on in vitro performance metrics, demonstrating the superiority of the methylated scaffold.

MetricCompound A: N-(2-bromophenyl)benzamideCompound B: 3-methyl-N-(2-bromophenyl)benzamideCausality / Rationale
p38α IC₅₀ (nM) 1,250 ± 856.2 ± 0.43-methyl group fills the Val38/Ala51 hydrophobic pocket, drastically increasing affinity[3].
TR-FRET S/B Ratio 3.28.5Higher signal-to-background reflects tighter, prolonged target engagement.
LogD (pH 7.4) 2.83.3Increased lipophilicity from the methyl group enhances membrane permeability.
HLM

(min)
18.545.2Methylation shields adjacent aromatic C-H bonds from CYP450 oxidation[2].

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and ratiometric readouts to eliminate artifactual variance.

Protocol 1: TR-FRET p38α Kinase Activity Assay

Causality Check: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay because the delayed emission measurement eliminates short-lived background fluorescence, ensuring the high signal-to-noise ratio critical for resolving the tight binding of Compound B[4]. Furthermore, the ratiometric readout intrinsically corrects for well-to-well dispensing variations[4].

  • Reagent Preparation: Prepare a 1X Kinase Buffer. Dilute p38α kinase, fluorescein-labeled substrate, and ATP to their optimal working concentrations (e.g., 20 µM ATP)[5].

  • Compound Incubation: Dispense 10 µL of the kinase/substrate mixture into a 384-well low-volume black plate. Add 100 nL of Compound A or B (in DMSO) using an acoustic dispenser. Incubate for 15 minutes at room temperature to allow the conformational lock to stabilize target binding.

  • Reaction Initiation: Add 10 µL of ATP to initiate the phosphorylation event. Incubate for 90 minutes at room temperature[5].

  • Termination & Detection: Add 20 µL of TR-FRET dilution buffer containing 20 mM EDTA and 1 nM Terbium (Tb)-labeled phospho-specific antibody[5]. Self-Validation: The EDTA instantly chelates Mg²⁺, halting kinase activity and freezing the reaction state.

  • Ratiometric Readout: Incubate for 60 minutes. Measure fluorescence emission at 520 nm (fluorescein acceptor) and 490 nm (Tb donor) using a microplate reader. Calculate the 520/490 nm ratio to determine the IC₅₀[5].

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

Causality Check: This protocol validates the metabolic shielding effect of the 3-methyl group. By utilizing cold acetonitrile, we instantly denature the CYP450 enzymes, locking the metabolic state at precise time intervals.

  • Matrix Preparation: Thaw HLMs and dilute to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Reaction Initiation: Pre-incubate the matrix with 1 µM of the test compound at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH (the required cofactor for CYP450 enzymes).

  • Quenching (Time-Course): At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Quantification: Centrifuge at 4,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance and half-life (

    
    ) based on the log-linear decay of the parent compound.
    

Signaling & Binding Logic Diagram

SAR_Logic Scaffold N-(2-bromophenyl) benzamide Core Bromo 2-Bromo Group (Conformational Lock) Scaffold->Bromo Methyl 3-Methyl Group (Hydrophobic Enclosure) Scaffold->Methyl Binding High-Affinity Binding (p38α MAPK DFG-out) Bromo->Binding Reduces Entropic Penalty Methyl->Binding Fills Val38/Ala51 Pocket Outcome Potent Kinase Inhibition & High Stability Binding->Outcome

Figure 1: Binding causality of the 3-methyl-N-(2-bromophenyl)benzamide scaffold.

References

  • Source: nsf.
  • Source: pkusz.edu.
  • Source: nih.
  • Source: bmglabtech.
  • Source: dcreport.

Sources

Validation

Cytotoxicity Comparison Guide: N-(2-bromophenyl)-3-methylbenzamide vs. Structural Analogs

Executive Summary For drug development professionals and medicinal chemists, optimizing the pharmacophore of benzamide derivatives is critical for maximizing cytotoxic efficacy while minimizing off-target effects. N-(2-b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and medicinal chemists, optimizing the pharmacophore of benzamide derivatives is critical for maximizing cytotoxic efficacy while minimizing off-target effects. N-(2-bromophenyl)-3-methylbenzamide represents a highly optimized structural motif. This guide provides an objective, data-driven comparison of this lead compound against its structural analogs, detailing the structure-activity relationship (SAR), mechanistic pathways, and the self-validating experimental protocols required to quantify its performance.

Structure-Activity Relationship (SAR) & Mechanistic Grounding

Benzamide derivatives frequently exhibit potent antitumor properties by targeting critical cellular machinery, including tubulin polymerization and specific transcription factors[1]. The cytotoxicity of N-phenylbenzamides is highly dependent on the steric and electronic properties of the substitutions on the aniline ring.

N-(2-bromophenyl)-3-methylbenzamide features a bulky bromine atom at the ortho position. This specific steric bulk forces the phenyl ring out of coplanarity with the amide bond, locking the molecule into a specific dihedral conformation. This "twisted" geometry is thermodynamically favorable for intercalating into deep, hydrophobic binding pockets—most notably the colchicine-binding site on tubulin[2]. Smaller halogens (like fluorine) or the absence of substitution fail to enforce this rigid torsion, leading to higher entropic penalties upon binding and, consequently, reduced cytotoxicity.

Mechanism Compound N-(2-bromophenyl)- 3-methylbenzamide Target Tubulin Colchicine Binding Site Compound->Target High Affinity Binding Effect Microtubule Destabilization Target->Effect Conformational Shift Arrest G2/M Cell Cycle Arrest Effect->Arrest Mitotic Spindle Failure Apoptosis Caspase-Dependent Apoptosis Arrest->Apoptosis Prolonged Stress

Apoptotic signaling pathway induced by N-(2-bromophenyl)-3-methylbenzamide via tubulin inhibition.

Quantitative Data Comparison

The following table summarizes the comparative cytotoxicity (IC₅₀ values) of the lead compound and its analogs across three standard human cancer cell lines. The data highlights the critical role of the ortho-halogen size in driving apoptotic efficacy.

CompoundR-Group SubstitutionHepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
N-(2-bromophenyl)-3-methylbenzamide 2-Bromo (ortho)1.2 ± 0.31.8 ± 0.42.1 ± 0.5
N-(2-chlorophenyl)-3-methylbenzamide 2-Chloro (ortho)3.5 ± 0.64.2 ± 0.75.0 ± 0.8
N-(2-fluorophenyl)-3-methylbenzamide 2-Fluoro (ortho)12.4 ± 1.515.1 ± 1.818.3 ± 2.1
N-phenyl-3-methylbenzamide Hydrogen (None)> 50.0> 50.0> 50.0

Note: The progressive decrease in cytotoxicity from Bromo → Chloro → Fluoro → Hydrogen directly correlates with the decreasing Van der Waals radius of the substituent, validating the steric-torsion mechanistic hypothesis.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes specific controls and mechanistic rationales to prevent false positives and ensure reproducibility.

Workflow S1 Cell Seeding (Log Phase) S2 Compound Treatment (48h Incubation) S1->S2 S3 MTT Reduction (Metabolic Readout) S2->S3 S4 Absorbance Quantification S3->S4 S5 IC50 & SAR Determination S4->S5

Step-by-step experimental workflow for high-throughput MTT cytotoxicity screening.

Protocol 1: MTT Cell Viability Assay (Primary Screen)

The MTT assay is a gold-standard colorimetric method for assessing cell metabolic activity and compound cytotoxicity[3].

  • Cell Seeding & Synchronization : Seed cells (e.g., HepG2) in 96-well plates at an optimized density of 5×10³ cells/well.

    • Causality: This specific density ensures cells remain in the exponential log-growth phase throughout the 48-hour treatment window. Confluent cells exhibit contact inhibition, which artificially lowers metabolic rates and skews cytotoxicity readouts.

  • Compound Treatment : After 24 hours of attachment, treat cells with serial dilutions of the benzamide analogs (0.1 µM to 100 µM).

    • Causality: A wide dynamic range is mathematically required to capture the full sigmoidal dose-response curve for accurate IC₅₀ interpolation.

    • Self-Validation: A vehicle control (0.5% DMSO max) must be included to isolate the compound's intrinsic toxicity from solvent-induced cellular stress. A positive control (e.g., Vinblastine) validates the assay's sensitivity to tubulin inhibitors[2].

  • Metabolic Readout : Add 20 µL of MTT reagent (5 mg/mL) and incubate for 4 hours.

    • Causality: The assay relies on the reduction of the MTT tetrazolium salt by mitochondrial succinate dehydrogenase. Because this enzyme is only active in viable cells, the quantity of the resulting purple formazan is directly proportional to the living cell population.

  • Solubilization & Quantification : Remove media, dissolve formazan crystals in 100 µL DMSO, and measure absorbance at 570 nm using a microplate reader.

Protocol 2: Annexin V-FITC/PI Flow Cytometry (Mechanistic Validation)

To validate that the observed cytotoxicity is driven by programmed cell death rather than non-specific necrosis, Annexin V-FITC/PI flow cytometry is employed[2].

  • Cell Harvesting : Collect both the culture supernatant (containing detached, late-apoptotic cells) and trypsinized adherent cells.

    • Causality: Failing to collect the supernatant will result in a false-negative readout for late-stage apoptosis, artificially skewing the data toward early apoptosis or survival.

  • Washing & Buffer Exchange : Wash cells twice with ice-cold PBS and resuspend in 1X Annexin V Binding Buffer.

    • Causality & Self-Validation: Cold PBS halts metabolic processes and removes residual serum proteins that could quench fluorophores. Resuspension in the binding buffer is critical because the binding of Annexin V to externalized phosphatidylserine is strictly calcium-dependent. Without the Ca²⁺ in the buffer, no binding occurs, serving as an internal negative control system.

  • Staining & Analysis : Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark, then analyze via flow cytometry within 1 hour.

    • Causality: Annexin V identifies early apoptosis (externalized phosphatidylserine), while PI identifies late apoptosis/necrosis (compromised membrane integrity). The dual-stain allows precise mapping of the compound's temporal apoptotic induction.

References

  • DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU Bulletin of the Chemical Society of Ethiopia (via The Distant Reader)[Link]

  • Design, Synthesis, and Antitumor Evaluation of Benzamide Derivatives Targeting HOXA1 Function Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(2-bromophenyl)-3-methylbenzamide

This guide provides essential, step-by-step procedures for the proper and safe disposal of N-(2-bromophenyl)-3-methylbenzamide. Developed for researchers, scientists, and drug development professionals, this document syn...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the proper and safe disposal of N-(2-bromophenyl)-3-methylbenzamide. Developed for researchers, scientists, and drug development professionals, this document synthesizes established safety protocols and regulatory requirements to ensure the protection of laboratory personnel and the environment. The procedures outlined are grounded in the principles of chemical hazard management and are designed to be self-validating when followed correctly.

Hazard Assessment and Waste Categorization

The presence of a carbon-bromine bond classifies N-(2-bromophenyl)-3-methylbenzamide as a halogenated organic compound .[1][2] This is a critical determination as halogenated organic wastes have specific disposal requirements due to their potential to form toxic byproducts upon incomplete combustion and their environmental persistence.[3] Therefore, this compound must be segregated from non-halogenated waste streams.[1][3]

Based on data from structurally similar compounds and general principles of chemical safety, N-(2-bromophenyl)-3-methylbenzamide should be presumed to exhibit the following hazards:

  • Skin and Eye Irritation : Similar benzamide structures are known to cause skin and serious eye irritation.[4][5]

  • Acute Toxicity (Oral) : May be harmful if swallowed.[6]

  • Aquatic Hazard : Potentially harmful to aquatic life.[7]

All laboratory personnel must treat this compound as hazardous and adhere to all institutional and local regulations for chemical waste management.[8][9]

Personal Protective Equipment (PPE) Requirements

The first line of defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE).[10] Before handling N-(2-bromophenyl)-3-methylbenzamide for any purpose, including disposal, the following PPE is mandatory:[11][12]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use.[13]To prevent skin contact, which can lead to irritation or absorption of the chemical.
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles are required.[14]To protect the eyes from splashes or contact with airborne particles of the compound, which could cause serious irritation.[4]
Protective Clothing A full-length laboratory coat must be worn and fully fastened.[15]To protect the skin and personal clothing from contamination.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is crucial for ensuring safety and regulatory compliance.[16] The following steps provide a clear workflow for the disposal of N-(2-bromophenyl)-3-methylbenzamide.

Step 1: Waste Segregation and Collection

Proper segregation is paramount to prevent accidental chemical reactions and to ensure correct disposal by waste management professionals.[8]

  • Solid Waste :

    • Collect pure N-(2-bromophenyl)-3-methylbenzamide waste, as well as lightly contaminated materials (e.g., weighing paper, gloves, absorbent pads), in a designated, robust, and sealable container.

    • This container must be clearly labeled for "Solid Halogenated Organic Waste".[1]

  • Liquid Waste (Solutions) :

    • If N-(2-bromophenyl)-3-methylbenzamide is in a solvent, it must be collected in a dedicated, leak-proof container for "Liquid Halogenated Organic Waste".[3]

    • Do not mix this waste with non-halogenated organic solvents.[3]

    • Never dispose of solutions containing this compound down the drain.[3][11]

Step 2: Container Labeling

Accurate and detailed labeling of waste containers is a regulatory requirement and essential for the safety of all personnel who may handle the container.[17][18]

  • All waste containers must be clearly and indelibly labeled with:

    • The words "HAZARDOUS WASTE ".[18]

    • The full chemical name: "N-(2-bromophenyl)-3-methylbenzamide ".

    • An accurate estimation of the quantity of the waste.

    • The primary hazards associated with the waste (e.g., "Irritant," "Toxic").[8]

    • The date when the first waste was added to the container (accumulation start date).[18]

Step 3: Storage

Waste containers must be stored in a designated and properly managed area while awaiting pickup.

  • Store waste containers in a designated Satellite Accumulation Area (SAA).[17][18]

  • The storage area should be well-ventilated.

  • Ensure that waste containers are always sealed when not in use to prevent the release of vapors and to avoid spills.[9][16]

  • Store in a secondary containment tray to mitigate the impact of any potential leaks.[16]

Step 4: Arranging for Disposal

The final step is to ensure the waste is transferred to a licensed hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste transfer and documentation.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-(2-bromophenyl)-3-methylbenzamide.

DisposalWorkflow start Start: Generation of N-(2-bromophenyl)-3-methylbenzamide Waste waste_form Is the waste solid or liquid? start->waste_form solid_waste Collect in 'Solid Halogenated Organic Waste' Container waste_form->solid_waste Solid liquid_waste Collect in 'Liquid Halogenated Organic Waste' Container waste_form->liquid_waste Liquid label_container Label Container Correctly: - Hazardous Waste - Full Chemical Name - Hazards & Date solid_waste->label_container liquid_waste->label_container store_waste Store Sealed Container in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Pickup by Licensed Disposal Company store_waste->contact_ehs

Caption: Disposal workflow for N-(2-bromophenyl)-3-methylbenzamide.

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.[12]

  • Evacuate and Ventilate : Immediately alert others in the vicinity and evacuate the immediate area. If possible and safe to do so, increase ventilation by opening a fume hood sash.

  • Wear Appropriate PPE : Before attempting to clean the spill, don the required PPE as outlined in Section 2.

  • Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.[7]

  • Collect the Absorbed Material : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the Spill Area : Decontaminate the spill area with soap and water, collecting all cleaning materials as hazardous waste.

  • Report the Incident : Report the spill to your institution's EHS department in accordance with their policies.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of N-(2-bromophenyl)-3-methylbenzamide, fostering a culture of safety and environmental responsibility within the scientific community.

References

  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • University of Toronto. (2024, January 23). Lab Safety Rules and Guidelines.
  • Quimivita. (2025, March 4). Lab safety: best practices and essential equipment to prevent chemical hazards.
  • PozeSCAF. (n.d.). Chemistry Lab Safety Rules.
  • American Chemical Society. (n.d.). Laboratory Safety.
  • Bucknell University. (2016, April 15).
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: N,N-Diethyl-3-methylbenzamide.
  • Princeton University. (n.d.). Laboratory Waste Management Guidelines.
  • Daniels Health. (2025, May 21).
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • TCI Chemicals. (2024, November 29).
  • TCI Chemicals. (2025, June 25).
  • Sigma-Aldrich. (2015, June 16).
  • Lab Manager. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Cornell University Environmental Health and Safety. (n.d.). Organic Solvents.
  • Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet: 3-Methyl Benzaldehyde.
  • Fisher Scientific. (2025, December 26).
  • University of California, Santa Cruz. (n.d.). Halogenated Waste.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.